Hexasodium phytate
Beschreibung
Eigenschaften
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
| Record name | Hexasodium phytate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-89-0 | |
| Record name | Hexasodium phytate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexasodium phytate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXASODIUM PHYTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Hexasodium Phytate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexasodium phytate, the hexasodium salt of phytic acid (myo-inositol hexaphosphate or IP6), is a potent inhibitor of ectopic calcification with significant therapeutic potential for disorders such as calciphylaxis and cardiovascular calcification. Its primary mechanism of action is the direct inhibition of hydroxyapatite crystal formation and growth, the fundamental component of pathological calcification. This technical guide delineates the multifaceted mechanism of action of this compound, encompassing its physicochemical interactions with hydroxyapatite, its strong chelating properties, and its potential influence on cellular signaling pathways implicated in the calcification process. Detailed experimental protocols and quantitative data from key studies are provided to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Hydroxyapatite Crystallization
The principal mechanism by which this compound exerts its therapeutic effect is through the direct inhibition of the formation and growth of hydroxyapatite [Ca10(PO4)6(OH)2] crystals.[1][2][3] This action is critical in preventing the mineralization of soft tissues, a hallmark of pathological calcification.
This compound binds with high affinity to the surface of hydroxyapatite crystals, effectively blocking their further growth.[2][4] This binding is rapid, with approximately 80% occurring within the first 5 minutes of exposure.[2] Once bound, it forms a stable complex that prevents the incorporation of additional calcium and phosphate ions, thus halting the crystallization process.[2] This inhibitory effect is potent and has been demonstrated in various in vitro and ex vivo models.[2][5]
Quantitative Efficacy Data
The inhibitory potency of this compound on hydroxyapatite crystallization and vascular calcification has been quantified in several studies. The following tables summarize key efficacy data.
| Parameter | Value | Cell/System | Conditions | Reference |
| IC50 (Calcification Inhibition) | ~1 µM | Rat Vascular Smooth Muscle Cells | Incubation with Ca3(PO4)2 for 5 days | [2] |
| EC50 (HAP Crystal Formation Inhibition) | 3.8 µM | In vitro HAP formation assay | --- | [4] |
| Complete Inhibition of HAP Crystal Formation | 30.4 µM | In vitro HAP formation assay | --- | [4] |
| EC50 (Chelation of free Ca2+) | 539 µM | In vitro assay | Physiological calcium concentrations | [2] |
| KD (Binding affinity to HAP) | 1-10 µM | In vitro HAP binding assay | --- | [2] |
HAP: Hydroxyapatite
| Study | Dose Group | Mean Cmax (µM) | Average Inhibition of HAP Crystallization (%) |
| CaLIPSO (Phase 2b) | Placebo | <0.76 | 15 |
| 300 mg | 15 | 61 | |
| 600 mg | 46 | 75 |
Data from a randomized, placebo-controlled study in patients on dialysis with cardiovascular calcification.[3]
Chelation of Multivalent Metal Ions
Phytic acid is a powerful chelating agent for multivalent metal ions, a property conferred by its six phosphate groups. This chelation capability is a significant aspect of its mechanism of action. By binding to cations such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺), this compound can modulate their bioavailability and participation in physiological and pathological processes.
While its primary anti-calcification effect is attributed to direct hydroxyapatite binding, the chelation of calcium ions may also contribute to inhibiting the initiation of crystal nucleation. However, studies have shown that the concentration of this compound required for significant calcium chelation is substantially higher than that needed for effective hydroxyapatite crystallization inhibition, suggesting a selective action on the crystal surface.[2]
Potential Role in Cellular Signaling
Emerging evidence suggests that phytic acid and its derivatives may influence intracellular signaling pathways involved in cellular processes relevant to vascular calcification.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and differentiation. Dysregulation of this pathway has been implicated in the pathogenesis of vascular calcification, where it appears to play a complex and context-dependent role. Some studies suggest that activation of the PI3K/Akt pathway can inhibit the osteogenic differentiation of vascular smooth muscle cells (VSMCs), a key event in vascular calcification.[6][7]
While direct experimental evidence demonstrating the effect of this compound on the PI3K/Akt pathway in the context of vascular calcification is currently limited, the structural similarity of inositol hexaphosphate to phosphatidylinositol lipids, which are key components of this pathway, suggests a potential for interaction. Further research is warranted to explore this aspect of its mechanism of action.
Diagram of the PI3K/Akt Signaling Pathway in Vascular Smooth Muscle Cells
Caption: The PI3K/Akt signaling pathway in vascular smooth muscle cells.
Experimental Protocols
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol describes a common method to induce and quantify calcification in cultured VSMCs.
Workflow for In Vitro VSMC Calcification Assay
Caption: Workflow for the in vitro VSMC calcification assay.
Methodology:
-
Cell Culture:
-
Culture primary human or rat aortic smooth muscle cells in a suitable growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin) until confluent.
-
-
Induction of Calcification:
-
Prepare a calcifying medium by supplementing the growth medium with elevated phosphate levels (e.g., 2-3 mM sodium phosphate).[1]
-
Aspirate the growth medium and replace it with the calcifying medium.
-
-
Treatment:
-
Add this compound at various concentrations (e.g., 1 µM to 100 µM) to the calcifying medium.[2]
-
Include a vehicle control (calcifying medium without this compound).
-
-
Incubation:
-
Incubate the cells for 7-14 days, changing the medium every 2-3 days.
-
-
Quantification of Calcium Deposition:
-
o-Cresolphthalein Complexone Method:
-
Wash the cell layer with PBS and decalcify with 0.6 M HCl.
-
Transfer the HCl supernatant to a new plate.
-
Add a calcium-binding reagent (o-cresolphthalein complexone) and a chromogenic agent.
-
Measure the absorbance at a specific wavelength (e.g., 575 nm).
-
Determine the calcium concentration using a standard curve.
-
-
Alizarin Red S Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 5 minutes.
-
Wash with distilled water to remove excess stain.
-
Visualize and quantify the stained area using microscopy and image analysis software.
-
-
Ex Vivo Plasma Hydroxyapatite Crystallization Inhibition Assay
This pharmacodynamic assay measures the ability of a compound in plasma to inhibit the formation of hydroxyapatite crystals.
Methodology:
-
Sample Preparation:
-
Collect plasma samples from subjects treated with this compound or placebo.
-
-
Induction of Crystallization:
-
In a 96-well plate, add the plasma samples.
-
Induce hydroxyapatite crystallization by adding a solution containing calcium and phosphate ions.[5]
-
-
Monitoring Crystallization:
-
Monitor the formation of hydroxyapatite crystals over time by measuring the increase in optical density (turbidity) using a spectrophotometer at a wavelength of 620 nm.[5]
-
-
Data Analysis:
-
Calculate the rate of crystallization from the slope of the optical density versus time curve.
-
Determine the percentage of inhibition by comparing the crystallization rate in the presence of this compound to the control.
-
In Vivo Animal Models of Ectopic Calcification
Animal models are crucial for evaluating the in vivo efficacy of anti-calcification agents.
Methodology (Vitamin D3-Induced Vascular Calcification in Mice):
-
Induction of Calcification:
-
Treatment:
-
Administer this compound or a vehicle control via a suitable route (e.g., intravenous, subcutaneous) during the induction period.
-
-
Tissue Collection and Analysis:
-
After a defined period (e.g., 2-4 weeks), euthanize the animals and harvest the aorta and other relevant tissues.
-
Histological Analysis:
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and stain with von Kossa (for phosphate deposits, which appear black) and Alizarin Red S (for calcium deposits, which appear red) to visualize and quantify the calcified areas.
-
-
Calcium Content Quantification:
-
Homogenize the tissues and measure the total calcium content using a colorimetric assay (e.g., o-cresolphthalein complexone method).
-
-
Micro-Computed Tomography (micro-CT):
-
Perform high-resolution micro-CT scans of the excised aortas to visualize and quantify the volume of calcification in three dimensions.
-
-
Conclusion
The mechanism of action of this compound is primarily centered on its potent ability to inhibit the formation and growth of hydroxyapatite crystals, the final common pathway in pathological calcification. This is complemented by its strong chelating properties for divalent cations. While its direct impact on cellular signaling pathways like PI3K/Akt requires further investigation, the existing evidence strongly supports its utility as a direct and effective inhibitor of ectopic calcification. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel anti-calcification therapies.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Mechanism of action of SNF472, a novel calcification inhibitor to treat vascular calcification and calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel assay to measure calcification propensity: from laboratory to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Myo-inositol Hexaphosphate Hexasodium Salt: A Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol hexaphosphate hexasodium salt, also known as sodium phytate or IP6, is a naturally occurring compound found in abundance in cereals and legumes.[1] Once considered an anti-nutrient due to its ability to chelate minerals, extensive research has unveiled its multifaceted role in cellular signaling and its potential as a therapeutic agent, particularly in oncology.[2][3] This technical guide provides an in-depth overview of the core functions of myo-inositol hexaphosphate hexasodium salt, with a focus on its anti-cancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Biochemical and Physiological Functions
Myo-inositol hexaphosphate (IP6) is the most abundant intracellular inositol phosphate in eukaryotes and plays a critical role in a multitude of cellular processes.[4][5] Its functions are diverse, ranging from acting as a potent antioxidant to modulating key signaling pathways involved in cell proliferation, differentiation, and apoptosis.[4][6]
Anti-Cancer Activity
A significant body of research has demonstrated the anti-neoplastic properties of IP6 across various cancer types, including breast, colon, liver, leukemia, and prostate cancer.[7] Its anti-cancer effects are attributed to several mechanisms:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: IP6 has been shown to inhibit the growth of cancer cells in a dose- and time-dependent manner.[2][3] This is achieved through the induction of cell cycle arrest and the activation of apoptotic pathways.[8]
-
Modulation of Signaling Pathways: IP6 exerts its anti-cancer effects by modulating critical signaling pathways, most notably the PI3K/Akt pathway, which is frequently overactivated in cancer.[9]
-
Anti-Angiogenic Effects: IP6 can inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.[10]
-
Antioxidant Properties: By chelating iron, IP6 can suppress the formation of harmful hydroxyl radicals, thereby reducing oxidative stress and DNA damage, which are implicated in carcinogenesis.[11]
-
Enhancement of Immune Function: IP6 has been shown to boost the activity of natural killer (NK) cells, which are a vital component of the immune system's defense against cancer.[11]
Chelation of Metal Ions
The highly phosphorylated structure of myo-inositol hexaphosphate gives it a strong capacity to chelate multivalent metal cations, such as iron (Fe³⁺), zinc (Zn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[2][6] This chelating property is central to many of its biological effects, including its antioxidant activity and its historical classification as an anti-nutrient due to its potential to reduce mineral bioavailability.[2][3]
Quantitative Data
The following tables summarize key quantitative data related to the functions of myo-inositol hexaphosphate.
Table 1: Inhibitory Concentration (IC50) of Myo-inositol Hexaphosphate on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time | Reference |
| DU-145 | Prostate Cancer | 0.06 mg/ml (~0.07 mM) | 8 days | [12] |
| BAECs | Bovine Aortic Endothelial Cells | 0.74 | 3 days | [10] |
Table 2: Enzyme Inhibition by Myo-inositol Hexaphosphate
| Enzyme | Type of Inhibition | Ki Value | pH | Substrate | Reference |
| Human Salivary α-Amylase | Mixed Non-competitive | - | Neutral | Starch | [13] |
| Porcine Pepsin | - | - | - | - | [14] |
Key Signaling Pathways
Myo-inositol hexaphosphate modulates several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate two of the most well-documented pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. IP6 has been shown to inhibit this pathway, contributing to its anti-cancer effects.[9]
Interference with Clathrin-Mediated Endocytosis
IP6 can interfere with clathrin-mediated endocytosis by interacting with the adaptor protein 2 (AP2) complex. This process is crucial for the internalization of various receptors and signaling molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the functions of myo-inositol hexaphosphate hexasodium salt.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Myo-inositol hexaphosphate hexasodium salt (IP6) stock solution
-
96-well microplate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treatment: Treat the cells with various concentrations of IP6 (e.g., 0.1, 1, 5, 10 mM) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Myo-inositol hexaphosphate hexasodium salt (IP6)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of IP6 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This in vivo assay assesses the effect of compounds on the formation of new blood vessels.
Experimental Workflow:
Protocol:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with an angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of myo-inositol hexaphosphate hexasodium salt or vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.
-
Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7 to 14 days.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay as an indicator of blood vessel formation.
-
Histology: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize overall morphology and with an endothelial cell-specific marker (e.g., CD31) to specifically identify blood vessels.
-
Quantification: Quantify the extent of angiogenesis by measuring the area of CD31-positive staining or by counting the number of blood vessels per unit area.
-
Conclusion
Myo-inositol hexaphosphate hexasodium salt is a pleiotropic molecule with significant potential in the field of drug development, particularly in oncology. Its ability to modulate key signaling pathways, inhibit cell proliferation, induce apoptosis, and suppress angiogenesis, coupled with its favorable safety profile, makes it a compelling candidate for further investigation as a standalone therapeutic or as an adjunct to conventional cancer therapies. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the multifaceted functions of this promising natural compound.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Anticancer Properties of Inositol Hexaphosphate and Inositol: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Phytic Acid and Its Salts: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytic acid (myo-inositol hexaphosphate or IP6), a naturally occurring compound abundant in plant seeds, has long been recognized for its potent mineral-chelating properties. While historically viewed as an anti-nutrient, a growing body of scientific evidence has illuminated its diverse and significant biological activities. This technical guide provides an in-depth exploration of the multifaceted roles of phytic acid and its salts, with a focus on their antioxidant, anticancer, antidiabetic, hypocholesterolemic, and antimicrobial effects. Detailed experimental protocols for assessing these activities are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways modulated by phytic acid, offering a molecular-level understanding of its mechanisms of action for researchers and professionals in drug development.
Introduction
Phytic acid, the primary storage form of phosphorus in cereals, legumes, nuts, and oilseeds, is a saturated cyclic acid.[1][2] Its unique structure, featuring six phosphate groups, endows it with a strong ability to chelate multivalent cations, a property that underpins many of its biological effects.[3] While this chelation can impede the bioavailability of essential minerals, it is also the foundation for many of its therapeutic potentials.[1][3] This guide delves into the scientific evidence supporting the various biological activities of phytic acid, providing a technical resource for the scientific community.
Antioxidant Activity
Phytic acid exhibits significant antioxidant properties primarily through its iron-chelating ability.[1][2] By binding to iron ions, it suppresses the formation of highly reactive hydroxyl radicals via the Fenton reaction, thereby inhibiting lipid peroxidation and protecting cells from oxidative damage.[1]
Quantitative Data: Antioxidant Activity
| Assay Type | Concentration | % Inhibition / Activity | Reference |
| DPPH Radical Scavenging | 800 µM | Higher than ascorbic acid at the same concentration | [4] |
| Ferrous Ion Chelation | 10 µM | 11.9% | [4] |
| Ferrous Ion Chelation | 50 µM | 58.6% | [4] |
| Ferrous Ion Chelation | 100 µM | 69.3% | [4] |
| Ferrous Ion Chelation | 500 µM | 87.1% | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of phytic acid using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Phytic acid solution of various concentrations
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of phytic acid in methanol.
-
In a 96-well microplate, add 100 µL of each phytic acid dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well containing the phytic acid dilutions.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Include a positive control with a known antioxidant like ascorbic acid.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Protocol: ABTS Radical Cation Decolorization Assay
This assay assesses the ability of phytic acid to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phytic acid solution of various concentrations
-
Trolox (positive control)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form a dark green/blue solution.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Add a small volume (e.g., 10 µL) of various concentrations of phytic acid solution to a cuvette containing a defined volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A standard curve is prepared using Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anticancer Activity
Phytic acid has demonstrated notable anticancer effects across a range of cancer cell lines.[5] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[5]
Quantitative Data: Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| HCT116 | Colorectal Carcinoma | 2.96 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 3.35 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, HT-29)
-
Complete cell culture medium
-
Phytic acid solutions of various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and treat the cells with various concentrations of phytic acid dissolved in fresh medium. Include a control group with medium only.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of phytic acid that inhibits 50% of cell growth) can be calculated from a dose-response curve.
Signaling Pathways in Anticancer Activity
Phytic acid exerts its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt and NF-κB pathways.
Phytic acid has been shown to inhibit the PI3K/Akt pathway, which is a key regulator of cell proliferation, survival, and growth.[2][6] By downregulating the phosphorylation of Akt, phytic acid can lead to the inhibition of downstream targets involved in cell survival and proliferation, ultimately promoting apoptosis in cancer cells.
Caption: Phytic acid's inhibition of the PI3K/Akt signaling pathway.
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Phytic acid has been found to suppress the activation of NF-κB.[5] It can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.
Caption: Phytic acid's inhibitory effect on the NF-κB signaling pathway.
Antidiabetic Activity
Phytic acid has shown promise in the management of diabetes by influencing glucose metabolism. It can inhibit the activity of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which delays glucose absorption and helps in controlling postprandial hyperglycemia. Furthermore, phytic acid can improve insulin sensitivity in adipocytes.[3]
Quantitative Data: Antidiabetic Activity
| Assay Type | Concentration | % Inhibition / Effect | Reference |
| α-Amylase Inhibition | Dose-dependent | Significant inhibition | [3] |
| α-Glucosidase Inhibition | Dose-dependent | Significant inhibition | [3] |
| Insulin Sensitivity (3T3-L1 adipocytes) | 10, 50, 200 µM | Increased mRNA levels of IRS1 and GLUT4 | [1][3] |
Experimental Protocol: α-Amylase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of phytic acid on α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v)
-
Phytic acid solutions of various concentrations
-
Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Acarbose (positive control)
-
Spectrophotometer
Procedure:
-
Pre-incubate a mixture of α-amylase solution and various concentrations of phytic acid for 10 minutes at 37°C.
-
Add starch solution to initiate the enzymatic reaction and incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5-10 minutes.
-
After cooling, add sodium potassium tartrate solution to stabilize the color.
-
Measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathway in Antidiabetic Activity
Phytic acid improves insulin sensitivity in adipocytes by modulating the insulin signaling pathway, leading to enhanced glucose uptake.
Caption: Phytic acid's enhancement of the insulin signaling pathway in adipocytes.
Hypocholesterolemic Activity
Studies have indicated that phytic acid may contribute to lowering cholesterol levels. The proposed mechanisms include the binding of phytic acid to bile acids in the intestine, leading to their increased fecal excretion and a subsequent increase in the conversion of cholesterol to bile acids in the liver. Additionally, phytic acid may influence the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[7]
Quantitative Data: Hypocholesterolemic Activity
| Study Type | Intervention | Result | Reference |
| Animal Study (Rats) | Phytic acid supplementation | Reduced serum triglycerides | [7] |
| Animal Study (Rats) | Phytic acid supplementation | Increased HDL cholesterol | [7] |
| Clinical Trials (Phytosterols) | 1.5-3 g/day | 8-15% reduction in LDL-cholesterol | [1] |
Note: Data on direct percentage reduction of cholesterol by phytic acid from clinical trials is limited; the data on phytosterols, which are often found in phytic acid-rich foods, is provided for context.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of phytic acid on HMG-CoA reductase activity.
Materials:
-
HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer)
-
Phytic acid solutions of various concentrations
-
Pravastatin (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Add various concentrations of phytic acid to the reaction mixture. Include a control without any inhibitor and a positive control with pravastatin.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
Antimicrobial Activity
Phytic acid has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is thought to involve the chelation of essential metal ions required for microbial growth and the disruption of cell membrane integrity.
Quantitative Data: Antimicrobial Activity (MIC/MBC Values)
| Microorganism | MIC (%) | MBC (%) | Reference |
| Escherichia coli | 0.24 | - | |
| Staphylococcus aureus | 0.20 | - | |
| Bacillus subtilis | 0.26 | - | |
| Salmonella Typhimurium | 0.28 | - | |
| Enterococcus faecalis | 0.156 | 0.625 |
Note: '-' indicates data not specified in the provided search results.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol describes the broth microdilution method for determining the MIC and MBC of phytic acid.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Phytic acid solutions of various concentrations
-
Sterile 96-well microtiter plates
-
Incubator
-
Agar plates
Procedure for MIC:
-
Prepare a series of twofold dilutions of phytic acid in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control well (microorganism in broth without phytic acid) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is the lowest concentration of phytic acid that completely inhibits visible growth of the microorganism.
Procedure for MBC:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MBC is the lowest concentration of phytic acid that results in a 99.9% reduction in the initial inoculum.
Conclusion
Phytic acid and its salts possess a remarkable spectrum of biological activities that extend far beyond their traditional role as mineral chelators. The evidence presented in this guide highlights their potential as antioxidant, anticancer, antidiabetic, hypocholesterolemic, and antimicrobial agents. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this versatile natural compound. The elucidation of its interactions with key signaling pathways provides a foundation for the rational design of novel therapeutic strategies. Further research, particularly well-designed clinical trials, is warranted to fully translate the promising preclinical findings into tangible health benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. The Combination of Phytic Acid and Inositol Alleviates Metastasis of Colorectal Cancer in Mice by Inhibiting PI3K/AKT Pathway and M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of phytic acid on the expression of NF-kappaB, IL-6 and IL-8 in IL-1beta-stimulated human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Inositol Hexaphosphate (IP6): A Comprehensive Review of a Promising Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol hexaphosphate (IP6), also known as phytic acid, is a naturally occurring carbohydrate found in cereals, legumes, and high-fiber foods.[1][2] Initially regarded as an anti-nutrient due to its ability to chelate minerals, a growing body of evidence has repositioned IP6 as a promising molecule with significant anti-cancer properties.[1] Extensive preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis and differentiation, and suppress tumor growth and metastasis in various cancer types.[1][3] This in-depth technical guide provides a comprehensive review of the current research on IP6, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental protocols to aid researchers in the field.
Data Presentation
In Vitro Efficacy of Inositol Hexaphosphate
The anti-proliferative effect of IP6 has been documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| HT-29 | Colon Carcinoma | Not specified, but dose-dependent inhibition observed at 1.8-13.0 mmol/L | 2-6 days | [4][5] |
| K-562 | Erythroleukemia | Not specified, but growth reduction of 19-36% at unspecified concentration | Not specified | |
| CML | Chronic Myeloid Leukemia | Dose-dependent cytotoxicity observed | Not specified | [3] |
In Vivo Efficacy of Inositol Hexaphosphate in Animal Models
Preclinical studies using animal models have provided significant evidence for the anti-tumorigenic and anti-metastatic effects of IP6. These studies offer valuable insights into the potential therapeutic applications of IP6.
| Animal Model | Cancer Type | IP6 Administration | Key Findings | Reference |
| TRAMP Mice | Prostate Cancer | 2% and 4% (w/v) in drinking water | Significantly decreased prostate volume at 16-28 weeks of age. Reduced incidence of poorly differentiated adenocarcinoma (0% in IP6 groups vs. 56% in controls). 62% (2% IP6) and 53% (4% IP6) lower normalized lower urinary tract weight. | [6] |
| BALB/c Mice | Colorectal Cancer with Liver Metastasis | 80 mg/kg/day via gastrointestinal injection | Tumor inhibition rates of 53.52% (IP6 alone), 52.15% (Inositol alone), and 72.59% (IP6 + Inositol). | [7] |
| Nude Mice | Liver Cancer (HepG2 Xenograft) | 40 mg/kg intratumoral injection for 12 days | 3.4-fold reduction in tumor weight compared to controls. | [8] |
| Mice | Colon Cancer (DMH-induced) | IP6 in drinking water | Lowest cancer incidence and highest NK-cell activity observed with combined IP6 and inositol treatment. | [8] |
| Rats | Colon Cancer (Azoxymethane-induced) | IP6 in drinking water | Prevents the onset of colon cancer and the formation of aberrant crypt foci. | [9] |
| Mice | Fibrosarcoma (FSA-1) | Intraperitoneal injections | Increased survival, significant inhibition of tumor size, and significant reduction in lung metastasis. | [8] |
| DU-145 Xenograft | Prostate Cancer | Not specified | Almost 64% reduction in tumor burden. | [9] |
Clinical Studies and Biomarker Modulation
While extensive, large-scale clinical trials are still needed, preliminary studies in human patients have shown promising results, particularly in mitigating the side effects of chemotherapy and improving quality of life.
| Study Population | Cancer Type | IP6 Intervention | Key Biomarker/Outcome Changes | Reference |
| 14 Breast Cancer Patients | Invasive Ductal Breast Cancer | IP6 + Inositol | No cytopenia or drop in leukocyte and platelet counts compared to placebo. Significantly better quality of life (p=0.05) and functional status (p=0.0003). | [10][11] |
| 20 Breast Cancer Patients | Breast Cancer | 4% topical IP6 formulation | Significant improvement in quality of life (p ≤ 0.001) and functional status (p ≤ 0.001). Stable red blood cell and hemoglobin levels compared to a slight reduction in the control group. | [12] |
| Advanced Cancer Patients | Various | Beta-(1,3)/(1,6) D-glucan + IP6 | Beneficial effects on hematopoiesis. | [8] |
| Advanced Colon Cancer Patients | Colon Cancer | IP6 + myo-Inositol | Appreciable reduction in tumor burden and improved quality of life. Fewer chemotherapy side effects. | [9] |
Experimental Protocols
Preparation of Inositol Hexaphosphate Solutions
For In Vitro Cell Culture Studies:
This protocol is adapted from a study on the encapsulation of IP6 with chitosan.[13]
-
Dissolution: Dissolve Inositol hexaphosphate (phytic acid sodium salt hydrate) in sterile, double-distilled deionized water to create a stock solution of a desired concentration (e.g., 5.0 mg/mL).
-
Sterilization: Filter the IP6 solution through a 0.22 µm membrane filter to ensure sterility before adding it to the cell culture medium.
-
pH Adjustment (if necessary): For certain experimental conditions, the pH of the IP6 solution may need to be adjusted. Use sterile sodium hydroxide (NaOH) or hydrochloric acid (HCl) to bring the solution to the desired pH (e.g., 7.4).[14]
-
Working Solution Preparation: Dilute the sterile stock solution with the appropriate cell culture medium to achieve the final desired concentrations for treating the cells.
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of IP6 (e.g., 0, 50, 100, 200, 400 µg/mL) and incubate for the desired time periods (e.g., 24, 48 hours).[15]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture cells on coverslips in a 6-well plate and treat with IP6.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, in a dark, humidified chamber for 60 minutes at 37°C.
-
Staining and Visualization: Stop the reaction by washing with PBS. If using a fluorescent label, counterstain the nuclei with a DNA-binding dye like DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Signaling Pathways and Mechanisms of Action
Inositol hexaphosphate exerts its anti-cancer effects through the modulation of multiple critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. IP6 has been shown to inhibit this pathway at multiple levels.[16][17][18] It can decrease the phosphorylation and activation of Akt, a key downstream effector of PI3K.[16][17][18] This inhibition of Akt activity leads to the modulation of several downstream targets, including mTOR, which is a critical regulator of protein synthesis and cell growth, and FOXO transcription factors, which are involved in apoptosis and cell cycle arrest.[16][17][18]
Caption: IP6 inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that promotes cell proliferation and survival. IP6 has been demonstrated to suppress the activation of the MAPK/ERK pathway. It can inhibit the phosphorylation of both ERK1 and ERK2, which are key kinases in this cascade. By downregulating ERK activity, IP6 can lead to decreased cell proliferation. There is also evidence of crosstalk between the PI3K/Akt and MAPK/ERK pathways, and IP6 may influence both simultaneously.[2]
Caption: IP6 suppresses the MAPK/ERK signaling pathway.
PKC Signaling Pathway
Protein Kinase C (PKC) is a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. IP6 has been shown to specifically modulate the activity of certain PKC isoforms. Notably, it can increase the expression and activity of PKCδ, a pro-apoptotic isoform of PKC.[6] The activation of PKCδ can, in turn, lead to the upregulation of the cell cycle inhibitor p27 and contribute to apoptosis.
Caption: IP6 activates the pro-apoptotic PKCδ signaling pathway.
Experimental Workflow Diagrams
General Workflow for In Vitro Anti-Cancer Screening of IP6
Caption: Workflow for in vitro evaluation of IP6's anti-cancer effects.
General Workflow for In Vivo Anti-Tumor Efficacy Study of IP6
Caption: Workflow for in vivo assessment of IP6's anti-tumor efficacy.
Conclusion
Inositol hexaphosphate has emerged as a multi-faceted anti-cancer agent with a favorable safety profile. Its ability to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR, MAPK/ERK, and PKC pathways, underscores its therapeutic potential. The quantitative data from both in vitro and in vivo studies provide a strong rationale for further investigation. While preliminary clinical data are encouraging, larger, well-controlled clinical trials are imperative to fully elucidate its efficacy and role in cancer prevention and treatment. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this promising area of oncology.
References
- 1. Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of inositol hexaphosphate (IP(6)) on human normal and leukaemic haematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of inositol hexaphosphate on proliferation of HT-29 human colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inositol hexaphosphate on proliferation of HT-29 human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Inositol Hexaphosphate (IP6) and Colon Cancer: From Concepts and First Experiments to Clinical Application [mdpi.com]
- 9. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of IP6 + inositol in the treatment of breast cancer patients receiving chemotherapy: prospective, randomized, pilot clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of IP6 + inositol in the treatment of breast cancer patients receiving chemotherapy: prospective, randomized, pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Inositol hexaphosphate suppresses growth and induces apoptosis in HT-29 colorectal cancer cells in culture: PI3K/Akt pathway as a potential target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Hexasodium phytate as a natural antioxidant in biological systems.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexasodium phytate, the hexasodium salt of phytic acid (myo-inositol hexakisphosphate), is a naturally occurring compound found abundantly in cereals, legumes, nuts, and oilseeds.[1] For a considerable time, it was primarily regarded as an antinutrient due to its potent ability to chelate essential minerals, thereby reducing their bioavailability. However, a growing body of evidence has illuminated the significant antioxidant properties of this compound, positioning it as a compound of interest for its therapeutic and preservative potential. This technical guide provides a comprehensive overview of the antioxidant activities of this compound in biological systems, detailing its mechanisms of action, relevant experimental protocols, and potential involvement in cellular signaling pathways.
Core Antioxidant Mechanisms
The antioxidant capacity of this compound is primarily attributed to its unique molecular structure, which features six phosphate groups. This configuration allows for the potent chelation of multivalent metal ions, particularly transition metals like iron, which are pivotal in the generation of reactive oxygen species (ROS).
Metal Ion Chelation
The principal antioxidant mechanism of this compound is its ability to form stable complexes with pro-oxidant metal ions, such as ferrous iron (Fe²⁺). By binding to iron, this compound prevents its participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH).[1][2] This iron-chelating activity effectively suppresses the initiation and propagation of free radical chain reactions.[3]
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to cell membrane damage and the formation of cytotoxic byproducts. This compound has been demonstrated to inhibit lipid peroxidation, largely as a consequence of its iron-chelating properties.[2] By sequestering iron ions, it prevents the iron-catalyzed decomposition of lipid hydroperoxides into radical species that perpetuate the peroxidation cascade.[4]
Quantitative Antioxidant Data
The antioxidant efficacy of phytic acid, the active component of this compound, has been quantified in various in vitro assays. The following tables summarize key quantitative data from these studies.
| Assay | Analyte | Concentration (µM) | Inhibition (%) | Reference |
| Ferrous Ion Chelation | Phytic Acid | 10 | 11.9 | [5] |
| 50 | 58.6 | [5] | ||
| 100 | 69.3 | [5] | ||
| 500 | 87.1 | [5] | ||
| Linoleic Acid Autoxidation | Phytic Acid | 100 | Significant Inhibition | [5] |
| 500 | Significant Inhibition | [5] | ||
| Fe(II)/Ascorbate-Induced Linoleic Acid Peroxidation | Phytic Acid | 100 | 10-20 | [4] |
| 500 | 10-20 | [4] |
Table 1: In Vitro Antioxidant Activity of Phytic Acid
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.
Ferrous Ion Chelating Activity Assay
This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺), a key mechanism of antioxidant action for phytic acid.
Principle: The assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
Protocol:
-
Prepare a solution of the test compound (this compound) at various concentrations.
-
To a reaction tube, add a specific volume of the test compound solution.
-
Add a solution of ferrous chloride (FeCl₂) to the reaction tube and incubate for a short period.
-
Add a solution of ferrozine to initiate the color-forming reaction.
-
After a defined incubation period, measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
A control is prepared using a solvent in place of the test compound.
-
The percentage of ferrous ion chelating activity is calculated using the following formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
References
- 1. Phytic acid. A natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Chelating Properties of Hexasodium Phytate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chelating properties of Hexasodium Phytate, the sodium salt of phytic acid (myo-inositol hexakisphosphate). Renowned for its potent ability to form stable complexes with a wide range of multivalent metal ions, this naturally derived compound presents significant opportunities in pharmaceutical development, food science, and beyond. This document provides a comprehensive overview of its chelation mechanism, quantitative binding data, detailed experimental protocols for its characterization, and a visual representation of its impact on key biological pathways.
The Core of Chelation: Structure and Mechanism
This compound's remarkable chelating ability stems from its unique molecular structure. The myo-inositol ring is esterified with six phosphate groups, each of which can be deprotonated, creating a highly anionic molecule with numerous potential binding sites for positively charged metal ions. Chelation occurs through the formation of coordinate bonds between the metal ion and the oxygen atoms of the phosphate groups, effectively sequestering the metal ion in a stable, water-soluble complex.[1]
The strength and stability of these complexes are influenced by several factors, most notably pH. As the pH of the solution increases, more phosphate groups deprotonate, increasing the negative charge of the phytate molecule and enhancing its affinity for metal cations.[2] This pH-dependent activity is a critical consideration in the design of formulations and experimental conditions.
Quantitative Analysis of Metal Ion Chelation
The efficacy of a chelating agent is quantified by its binding affinity for various metal ions, often expressed as a stability constant (log K). A higher log K value indicates a more stable complex. This compound exhibits a strong affinity for a broad spectrum of di- and trivalent metal ions.
Table 1: Stability Constants (log K) of Metal-Phytate Complexes
| Metal Ion | Species | Log K | Conditions | Reference |
| Cu²⁺ | CuH₃Phy | 7.51 | T = 298.15 K, I = 0.1-1.0 M NaNO₃ | [3] |
| Zn²⁺ | ZnH₃Phy | 7.81 | T = 298.15 K, I = 0.1-1.0 M NaNO₃ | [3] |
| Pb²⁺ | PbH₃Phy | 7.10 | T = 298.15 K, I = 0.1-1.0 M NaNO₃ | [3] |
| Ni²⁺ | NiH₃Phy | 5.97 | T = 298.15 K, I = 0.1-1.0 M NaNO₃ | [3] |
| Fe³⁺ | - | High | Significantly higher than divalent ions | [4] |
| Ca²⁺ | - | - | Binding significant above pH 5 | [2] |
Note: The stability constants can vary depending on the specific experimental conditions such as ionic strength and temperature. The data presented here is for comparative purposes.
The binding capacity of phytic acid for various metal ions has also been investigated. For instance, at a Ca(II):phytate ratio of 6, a maximum of 4.8 moles of Ca(II) can be bound per mole of phytate at a pH above 8.[2]
Table 2: Solubility of Metal-Phytate Complexes
| Metal Ion(s) | Solubility Order (pH 5.0 > pH 7.5) | Reference |
| Na, Ca, Mg | > Cu, Zn, Mn, Cd > Al, Fe | [5] |
This data highlights the strong interaction of phytate with trivalent cations like aluminum and iron, forming less soluble complexes compared to those with divalent cations.
Experimental Protocols for Characterizing Chelation
Accurate characterization of the chelating properties of this compound is crucial for its effective application. The following are detailed methodologies for key experiments.
Potentiometric Titration
This classical method is used to determine the stability constants of metal-phytate complexes by monitoring the change in pH of a phytate solution upon the addition of a metal ion solution.
Objective: To determine the stoichiometry and stability constants of metal-phytate complexes.
Materials:
-
This compound solution of known concentration
-
Standardized metal salt solution (e.g., CaCl₂, FeCl₃)
-
Standardized NaOH solution (carbonate-free)
-
High-purity water
-
pH meter with a combination glass electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Preparation:
-
Prepare a solution of this compound in high-purity, deaerated water. The exact concentration should be accurately known.
-
Prepare a standardized solution of the metal salt of interest.
-
Prepare a standardized, carbonate-free solution of NaOH.
-
-
Titration Setup:
-
Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the this compound solution into a thermostatted titration vessel.
-
If studying the effect of ionic strength, add a background electrolyte (e.g., NaCl or KNO₃) to the vessel.
-
Add a specific molar ratio of the metal salt solution to the phytate solution.
-
Immerse the pH electrode and the titrant delivery tip into the solution.
-
Gently stir the solution and purge with an inert gas to prevent CO₂ absorption.
-
-
Titration:
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a plateau in the alkaline region.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The formation of metal-phytate complexes will shift the titration curve compared to the titration of phytate alone.
-
Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the stability constants (log K) of the formed metal-phytate species.[6]
-
UV-Vis Spectrophotometry
This technique is used to monitor the formation of colored metal-phytate complexes or to indirectly quantify chelation by measuring the change in absorbance of a metal-indicator complex.
Objective: To determine the binding stoichiometry and affinity of metal-phytate complexes.
Materials:
-
This compound solution
-
Metal salt solution
-
Buffer solution to maintain a constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Method of Continuous Variation (Job's Plot):
-
Prepare a series of solutions with a constant total molar concentration of phytate and the metal ion, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-phytate complex.
-
Plot the absorbance versus the mole fraction of the metal ion.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.
-
Measure the absorbance of each solution at the λ_max.
-
Plot the absorbance versus the molar ratio of phytate to the metal ion.
-
The plot will show two linear segments that intersect at a point corresponding to the stoichiometry of the complex.
-
-
Data Analysis:
-
The binding constant can be calculated from the data obtained from these methods using appropriate equations, such as the Benesi-Hildebrand equation for 1:1 complexes.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Objective: To obtain a comprehensive thermodynamic characterization of the metal-phytate interaction.
Materials:
-
This compound solution
-
Metal salt solution
-
Identical buffer for both solutions to minimize heats of dilution
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the this compound and metal salt solutions in the same, extensively dialyzed or buffer-exchanged buffer.
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of both solutions.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the metal salt solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection to account for any initial mixing effects, which is typically discarded from the data analysis.
-
Carry out a series of injections of the metal salt solution into the phytate solution. The instrument will measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the metal to phytate.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) using the instrument's software.
-
The fitting will yield the thermodynamic parameters: Kₐ (from which the dissociation constant K₋ is calculated), ΔH, and n. The change in entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.[7][8][9][10]
-
Impact on Biological Signaling Pathways
The chelation of metal ions by this compound can significantly modulate various biological signaling pathways where these ions act as crucial cofactors or signaling molecules.
Inhibition of Iron-Mediated Oxidative Stress
Iron is a key player in the Fenton reaction, which generates highly reactive and damaging hydroxyl radicals. By chelating free iron, this compound effectively inhibits this reaction, thereby acting as a potent antioxidant.[4] This has implications for diseases associated with iron overload and oxidative stress.
Modulation of Zinc-Dependent Signaling
Zinc is an essential cofactor for a vast number of proteins, including transcription factors containing zinc finger domains.[11][12] Chelation of zinc by this compound can alter the structure and function of these proteins, thereby influencing gene expression and downstream cellular processes.
Inhibition of Pathological Calcification
This compound is a potent inhibitor of hydroxyapatite crystal formation and growth, the primary component of pathological vascular calcification.[13][14] It is believed to act by binding to the surface of nascent hydroxyapatite crystals, preventing their further aggregation and growth.[15]
Conclusion
This compound is a powerful, naturally derived chelating agent with a high affinity for a wide range of metal ions. Its activity is pH-dependent, and it forms highly stable complexes, particularly with trivalent cations. The ability to precisely quantify its chelating properties through techniques such as potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry is essential for its application in research and development. Furthermore, its capacity to modulate key biological pathways through metal ion chelation underscores its potential as a therapeutic agent in a variety of disease states. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the potent chelating properties of this compound.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. Zinc finger - Wikipedia [en.wikipedia.org]
- 12. The zinc finger motif. Conservation of chemical shifts and correlation with structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Hexasodium Phytate: A Technical Guide to its Inhibitory Role in Hydroxyapatite Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pathological calcification, characterized by the ectopic formation of hydroxyapatite (HA) crystals, is a significant contributor to cardiovascular morbidity and mortality. Hexasodium phytate, the sodium salt of myo-inositol hexaphosphate (IP6), has emerged as a potent inhibitor of HA crystallization. This technical guide provides a comprehensive overview of the mechanisms, quantitative efficacy, and experimental evaluation of this compound in the context of HA inhibition. Detailed methodologies for key in vitro and in vivo assays are presented, alongside structured data tables for comparative analysis and visualizations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the development of therapeutic strategies targeting pathological calcification.
Mechanism of Action: Physicochemical Inhibition of Crystal Growth
This compound functions as a powerful inhibitor of hydroxyapatite formation primarily through a direct physicochemical mechanism. As a polyanionic molecule with six phosphate groups, it exhibits a strong affinity for calcium ions and the surfaces of nascent HA crystals.[1] The core inhibitory action involves the adsorption of phytate onto the active growth sites of HA crystals.[2][3] This binding physically obstructs the incorporation of additional calcium and phosphate ions, thereby halting crystal nucleation, aggregation, and growth.[4][5] This mechanism is analogous to that of other calcification inhibitors like pyrophosphates and bisphosphonates, although phytate has demonstrated superior potency.[5][6]
The proposed inhibitory pathway is visualized below:
Caption: Physicochemical inhibition of hydroxyapatite crystal growth by this compound.
Quantitative Data on Inhibitory Efficacy
The potency of this compound in preventing HA formation has been quantified in numerous studies. The following tables summarize the key quantitative findings from both in vitro and in vivo models.
Table 1: In Vitro Inhibition of Hydroxyapatite Formation
| Experimental System | Inhibitor | Concentration | Key Finding | Reference(s) |
| Human Vascular Smooth Muscle Cells (hVSMCs) | CSL525 (Hexasodium fytate) | 14 µM | IC₅₀ for calcification inhibition | [7] |
| Valvular Interstitial Cells (VICs) from calcified valves | SNF472 (this compound) | 10-30 µM | Complete inhibition of calcification | |
| VICs with ongoing calcification | SNF472 (this compound) | 30 µM | 81% inhibition of calcification progression | |
| VICs with ongoing calcification | SNF472 (this compound) | 100 µM | 100% inhibition of calcification progression | |
| 58S Bioactive Glass Transformation to HA | Phytate | 5.0 µmol/L | Complete inhibition of HA formation | [8] |
| Seeded HA Crystal Growth Assay | Phytate | 0.39 µM (0.25 mg/L) | Apparent inhibition | [9] |
| Ex vivo plasma assay | Hexasodium fytate (SNF472) | 5.5 µM | EC₅₀ for HA crystallization inhibition | [10] |
| Ex vivo plasma assay | Hexasodium fytate (SNF472) | 21.9 µM | EC₈₀ for HA crystallization inhibition | [10] |
| Bovine Pericardium Calcification | Phytate | 0.39 µM | Most potent inhibitor compared to pyrophosphate and etidronate | [9] |
Table 2: In Vivo Inhibition of Pathological Calcification
| Animal Model | Treatment | Dosage/Administration | Outcome | Reference(s) |
| Uremic Rat Model | SNF472 (this compound) | Intravenous | ~70% reduction in aortic calcification | [11] |
| Abcc6-/- Mouse Model (Pseudoxanthoma Elasticum) | SNF472 (this compound) | Not specified | ~60% decrease in vibrissae calcification | [11] |
| Vitamin D-induced Calcification in Rats | SNF472 (this compound) | 1 mg/kg daily, intravenous | Significant prevention of aortic and heart calcification | [12] |
| Ethylene Glycol-induced Papillary Calcification in Rats | Sodium Phytate | In drinking water | Significant reduction in papillary calcifications | [13] |
| Diet-induced Renal Calcification in Rats (AIN-76A diet) | IP6 | 1% in diet | Complete prevention of renal calcifications | [1] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the inhibitory effects of this compound on HA formation. These protocols are synthesized from multiple sources and may require optimization for specific experimental conditions.
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This cell-based assay models the process of vascular calcification.
A. Materials and Reagents:
-
Human aortic Vascular Smooth Muscle Cells (VSMCs)
-
Growth Medium: DMEM, 10-15% FBS, penicillin/streptomycin
-
Calcification Medium: Growth medium supplemented with elevated phosphate (e.g., 2-3 mM NaH₂PO₄/Na₂HPO₄)
-
This compound (e.g., SNF472) stock solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde or 10% Formalin for fixation
-
0.5 M HCl for calcium extraction
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% Acetic Acid or 10% Cetylpyridinium Chloride for ARS quantification
-
Calcium quantification kit (e.g., cresolphthalein complexone method)
B. Experimental Workflow:
Caption: Workflow for the in vitro VSMC calcification assay.
C. Staining and Quantification Protocol (Alizarin Red S):
-
After fixation, wash wells with deionized water.
-
Add Alizarin Red S solution to each well and incubate at room temperature for 20-30 minutes.[14]
-
Aspirate the ARS solution and wash the wells 3-5 times with deionized water to remove unbound dye.
-
For qualitative analysis, visualize and image the red staining of calcium deposits using a microscope.
-
For quantification, add 10% acetic acid to each well and incubate with shaking for 30 minutes to destain.[2]
-
Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm in a 96-well plate reader.[2]
Seeded Crystal Growth Inhibition Assay (Constant Composition Method)
This method provides precise kinetic data on the inhibition of crystal growth on pre-existing HA seeds.
A. Materials and Reagents:
-
Hydroxyapatite (HA) seed crystals
-
Titrant Solutions:
-
Solution A: CaCl₂ and NaCl
-
Solution B: KH₂PO₄, K₂HPO₄, and NaCl
-
-
Working Solution: Supersaturated calcium phosphate solution prepared by mixing titrants, pH adjusted (e.g., 7.4), and ionic strength maintained with NaCl (e.g., 0.15 M).
-
This compound stock solution
-
pH electrode and autotitrator system
B. Protocol:
-
Equilibrate the working supersaturated solution in a thermostatted reaction vessel (e.g., 37°C).
-
Introduce a known mass of HA seed crystals into the solution to initiate growth.
-
Crystal growth consumes Ca²⁺ and PO₄³⁻ ions, causing a slight drop in pH. This pH change is detected by the electrode.
-
The autotitrator, controlled by the pH-stat, adds precise volumes of the titrant solutions (A and B) to maintain a constant pH and thus constant supersaturation.[13][15]
-
The rate of crystal growth is determined by the rate of addition of the titrants.
-
After a stable baseline growth rate is established, introduce a known concentration of this compound into the vessel.
-
The subsequent reduction in the rate of titrant addition reflects the inhibitory activity of the phytate.
-
The percentage of inhibition is calculated by comparing the growth rate before and after the addition of the inhibitor.
In Vivo Animal Models of Cardiovascular Calcification
These models are essential for evaluating the systemic efficacy of this compound.
A. Example Model: Vitamin D-Induced Calcification in Rats: [12]
-
Animals: Male Wistar rats.
-
Induction: Administer a high dose of vitamin D₃ (e.g., 75,000 IU/kg) orally for 5 consecutive days to induce cardiovascular calcification. A sham group receives the vehicle.
-
Treatment: Administer this compound (e.g., 1 mg/kg) intravenously daily or every other day, starting from the first day of vitamin D₃ administration. A control group receives the vehicle.
-
Duration: Continue the protocol for a set period (e.g., 9 days).
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest the aorta and heart.
-
Quantification of Tissue Calcium:
-
Dry the tissues to a constant weight.
-
Incinerate the tissues (e.g., at 600-850°C) to obtain ash.[16][17]
-
Dissolve the ash in concentrated HCl.
-
Dilute the solution and measure the calcium concentration using atomic absorption spectroscopy or an inductively coupled plasma (ICP) method.[16]
-
Express the calcium content as mg per g of dry tissue weight.
-
Conclusion
This compound stands out as a highly effective, naturally-derived inhibitor of hydroxyapatite formation. Its mechanism of action, centered on the physicochemical blockade of crystal growth, is well-supported by robust in vitro and in vivo data. The experimental protocols detailed in this guide provide a foundation for the continued exploration and characterization of phytate and its analogues as therapeutic agents for a range of pathological calcification disorders. The strong quantitative evidence of its efficacy underscores its potential in drug development programs aimed at mitigating the severe clinical consequences of ectopic mineralization.
References
- 1. graphviz.org [graphviz.org]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. webpath.med.utah.edu [webpath.med.utah.edu]
- 4. mdpi.com [mdpi.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. The growth of hydroxyapatite from solution. A new constant composition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP3570993B2 - Method for producing calcium phosphate supersaturated solution and method for producing calcium phosphate crystal thin film using the solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Natural Hydroxyapatite from Animal Hard Tissues,成果详细信息-中国科技论文在线 [paper.edu.cn]
- 10. sketchviz.com [sketchviz.com]
- 11. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 12. Characterization of SNF472 pharmacokinetics and efficacy in uremic and non-uremic rats models of cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of crystal growth of hydroxyapatite: a constant composition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. auajournals.org [auajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacokinetics and Bioavailability of Intravenous Hexasodium Phytate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexasodium phytate, also known as myo-inositol hexaphosphate hexasodium salt (SNF472), is an investigational drug being developed for the treatment of vascular calcification and calciphylaxis, particularly in patients with end-stage kidney disease undergoing hemodialysis.[1] Phytate is a naturally occurring compound that demonstrates a potent ability to inhibit the formation and growth of hydroxyapatite crystals, the fundamental component of pathological calcifications.[2][3] The primary mechanism of action is a direct physicochemical inhibition of crystal formation rather than a traditional receptor-mediated signaling pathway.[4] Given that naturally occurring phytate has poor oral bioavailability, an intravenous formulation has been developed to ensure systemic delivery and achieve therapeutic concentrations.[3]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of intravenously administered this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing core concepts and workflows.
Mechanism of Action: A Physicochemical Approach
This compound's therapeutic effect is derived from its high affinity for hydroxyapatite, the mineral component of bone and ectopic calcifications. It acts as a crystallization inhibitor by binding to the surface of nascent hydroxyapatite crystals, physically blocking their further growth and aggregation.[3][5] This action targets the final common pathway in the development of vascular calcification.[4] Notably, this inhibition is achieved with minimal chelation of free calcium, suggesting a specific action on crystal modulation.[5]
Pharmacokinetic Profile
Bioavailability
As this compound is administered intravenously, its bioavailability is, by definition, 100%.[4][6] This route of administration overcomes the poor absorption observed with oral phytate, ensuring that the entire dose reaches the systemic circulation to exert its therapeutic effects.[3]
Plasma Concentrations and Dose Proportionality
Clinical studies in hemodialysis patients have demonstrated that this compound exposure increases with the dose. In the pivotal CaLIPSO study, mean maximum plasma concentrations (Cmax) were measured at the end of intravenous infusions.[5][7]
-
Placebo: Cmax was not quantifiable (below 0.76 μM).
-
300 mg Dose: Mean Cmax was approximately 15 μM.
-
600 mg Dose: Mean Cmax was approximately 46 μM.
The Cmax ratio between the 600 mg and 300 mg dose groups was 3.0, which is greater than the dose ratio of 2.0.[5][8] This more-than-proportional increase in plasma concentration suggests that the clearance mechanism for this compound may become saturated at higher doses.[5][8] A Phase 1b study further supports this, showing that exposure increased slightly more than dose-proportionally for doses ranging from 3 to 20 mg/kg.[8]
Accumulation and Dialyzability
Despite repeated administration (thrice weekly), there is no evidence of significant drug accumulation.[8] In vitro studies using hemodialysis (HD) and online-hemodiafiltration (OL-HDF) systems have shown that phytate is dialyzable, exhibiting a low clearance.[9] This dialyzability was more significant at lower plasma concentrations (around 10 mg/L) and less pronounced at higher, therapeutic concentrations (30 mg/L and above).[9] Since the drug is administered during the hemodialysis session, this low clearance is not expected to significantly impact its systemic exposure.[9]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic findings from human clinical trials involving intravenous this compound.
| Study / Population | Dose | Route of Administration | Mean Cmax (µM) | Key Findings | Citations |
| CaLIPSO (Phase 2b) / Hemodialysis Patients | Placebo | IV Infusion | < 0.76 (Not Quantifiable) | Baseline measurement. | [5][7] |
| 300 mg | IV Infusion | ~15 | Dose-dependent increase in exposure. | [5][7] | |
| 600 mg | IV Infusion | ~46 | More-than-proportional increase in Cmax, suggesting saturated clearance. | [5][7][8] | |
| Phase 1b / Hemodialysis Patients | 20 mg/kg (single dose) | IV Infusion | 101 | Characterization of maximum concentration at a high dose. | [10] |
| 10 mg/kg (12 doses) | IV Infusion | 62.9 | No evidence of significant accumulation after multiple doses. | [10] |
Detailed Experimental Methodologies
Human Pharmacokinetic Study (CaLIPSO Trial)
The CaLIPSO study was a randomized, placebo-controlled trial designed to assess the efficacy and safety of this compound in reducing the progression of coronary artery calcification (CAC) in patients on hemodialysis.[5]
-
Patient Population: The study enrolled patients with end-stage kidney disease undergoing maintenance hemodialysis.[5]
-
Study Design: Patients were randomized to receive placebo, 300 mg of this compound, or 600 mg of this compound.[8]
-
Dosing Regimen: The drug was administered as an intravenous infusion during each hemodialysis session, three times per week, for a total of 52 weeks.[5]
-
Pharmacokinetic Sampling: Blood samples for PK analysis were collected at the end of the infusion at multiple visits (e.g., Week 1, 10, 22, and 52) to determine Cmax.[5]
-
Bioanalysis: Plasma concentrations of this compound were measured using a validated liquid chromatography-mass spectroscopy (LC-MS) method.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. kidneynews.org [kidneynews.org]
- 3. Hexasodium fytate for the treatment of calciphylaxis: a randomised, double-blind, phase 3, placebo-controlled trial with an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in Various Pseudoxanthoma Elasticum and Calcinosis Cutis Animal Models [mdpi.com]
- 5. Frontiers | Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification [frontiersin.org]
- 6. Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in Various Pseudoxanthoma Elasticum and Calcinosis Cutis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNF472, a novel inhibitor of vascular calcification, could be administered during hemodialysis to attain potentially therapeutic phytate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of Hexasodium Phytate Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexasodium phytate, the sodium salt of phytic acid, is a versatile chelating agent and a significant bioactive molecule utilized in a wide range of in vitro assays. Its ability to bind with multivalent metal ions makes it a valuable tool for studying metal-dependent biological processes, including enzyme activity, cellular signaling, and oxidative stress.[1][2] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and handling of this compound solutions. These application notes provide a detailed protocol for the preparation of this compound solutions for use in various in vitro research applications, including enzyme assays and cell culture studies.
Data Presentation
The following table summarizes key quantitative parameters for the preparation and use of this compound solutions in in vitro assays. This data has been compiled from various scientific resources to provide a consolidated reference.
| Parameter | Value/Range | Application Context | Source |
| Solubility in Water | > 300 g/L | General stock solution preparation | [3] |
| Stock Solution Concentration | 100 mM | Cell culture experiments | [1] |
| Working Concentration Range | 30–100 µM | Cell culture (iron chelation) | [1] |
| Working Concentration | 1.5 mM | Phytase enzyme assay | [4] |
| pH for Enzyme Assays | 5.15 (at 55°C) | Phytase activity assay (from Aspergillus niger) | [4] |
| pH for Cell Culture | Adjusted to physiological pH (~7.4) | General cell culture applications | [1] |
| Sterilization Method | 0.22 µm sterile filtration | For cell culture and sterile assays | [1] |
| Storage (Aliquots) | -20°C (long-term) or 4°C (short-term) | To prevent degradation and contamination | [1] |
| Solubility at pH 5.0 (NaAc buffer) | Completely Soluble (100%) | Buffer selection for assays | [5][6] |
| Solubility at pH 7.5 (Tris-HCl buffer) | Significantly lower than at pH 5.0 | Buffer selection for assays | [5][6] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing a sterile stock solution of this compound suitable for a variety of in vitro applications.
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (high purity, research grade)
-
Nuclease-free water or an appropriate buffer (e.g., PBS for cell culture, Sodium Acetate buffer for specific enzyme assays)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
pH meter
-
1 N NaOH and 1 N HCl for pH adjustment
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mM solution (assuming a molecular weight of ~923.8 g/mol for the dodecahydrate form, which can vary), weigh out 0.9238 g.
-
Dissolution: Add an appropriate volume of nuclease-free water or buffer to achieve the target concentration. For the example above, add water to a final volume of 10 mL.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
pH Adjustment (if necessary): The pH of the solution may need to be adjusted depending on the experimental requirements.[1]
-
For cell culture applications, adjust the pH to a physiological range (e.g., 7.2-7.4) using 1 N NaOH or 1 N HCl.
-
For specific enzyme assays, adjust the pH to the optimal level for enzyme activity as indicated in the assay protocol (e.g., pH 5.15 for a phytase assay).[4]
-
-
Sterilization: To ensure sterility, especially for cell culture experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the sterile stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes or cryovials.[1]
-
Storage:
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Workflow for preparing this compound solution.
Signaling Pathway Diagram: Chelation of Metal Ions
This diagram illustrates the primary mechanism of action of this compound in in vitro assays, which is the chelation of metal ions.
Chelation of metal ions by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNF472, a novel inhibitor of vascular calcification, could be administered during hemodialysis to attain potentially therapeutic phytate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]
- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexasodium Phytate as a Chelating Agent for Divalent Cations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexasodium phytate, the hexasodium salt of phytic acid (myo-inositol hexaphosphate), is a potent chelating agent with a high affinity for divalent cations.[1][2] This property makes it a valuable tool in various research and drug development applications, particularly in studies involving metal ion homeostasis, enzyme kinetics, and the prevention of pathological calcification.[2][3] Its strong ability to bind with ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺) allows for the precise control of their bioavailability in experimental systems.[1]
These application notes provide detailed protocols for the use of this compound as a chelating agent in both in vitro and in vivo settings, summarize key quantitative data, and illustrate relevant mechanisms and workflows.
Data Presentation
Table 1: In Vitro Inhibition of Hydroxyapatite Crystallization by this compound (SNF472)
| Concentration (µM) | Inhibition of Hydroxyapatite Crystallization (%) | Key Findings |
| 1 | 67% | Significant inhibition at low micromolar concentrations.[3] |
| 3.8 | Noticeable inhibition | Threshold for observing inhibitory effects.[3] |
| 5.5 | ~50% (EC₅₀) | Concentration for half-maximal effect in inhibiting crystallization.[4] |
| 7.6 | Saturation of HAP binding | Concentration at which this compound saturates hydroxyapatite (HAP) binding sites.[3] |
| 21.9 | ~80% (EC₈₀) | Concentration for 80% maximal effect in inhibiting crystallization.[4] |
| 30.4 | Complete inhibition | Concentration at which hydroxyapatite crystal formation is fully prevented.[3] |
Table 2: In Vivo Inhibition of Calcification by this compound (CSL525)
| Animal Model | Dosage and Administration | Duration | Inhibition of Calcification (%) |
| abcc6-/- zebrafish larvae | 1 mM in water | 7 days | ~40% reduction in calcified area |
| abcc6-/- mice | 15 mg/kg, thrice weekly (subcutaneous) | 8 weeks | 57% inhibition of muzzle calcification |
| Calcinosis cutis rat model | 60 mg/kg, daily (subcutaneous) | Not specified | 60% inhibition of skin calcification development |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture and biochemical assays.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Syringes
-
Sterile, light-blocking microcentrifuge tubes for aliquots
-
Vortex mixer
-
Analytical balance and weighing paper
Procedure:
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 100 mM). The molecular weight of this compound is approximately 810 g/mol .
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of sterile water or PBS and vortex thoroughly to dissolve the powder. Gradually add more solvent until the final desired volume is reached, vortexing intermittently to ensure complete dissolution. This compound has high aqueous solubility (>300 g/L).[5]
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use, light-blocking microcentrifuge tubes. This prevents repeated freeze-thaw cycles and degradation from light exposure.
-
Storage: Store the aliquots at -20°C for long-term use. For short-term use (up to one week), aliquots can be stored at 4°C.
Protocol 2: In Vitro Chelation of Divalent Cations in Cell Culture
Objective: To reduce the concentration of free divalent cations in a cell culture medium to study their role in cellular processes.
Materials:
-
Prepared sterile stock solution of this compound (from Protocol 1)
-
Cell culture medium appropriate for the cell line of interest
-
Cultured cells in multi-well plates
-
Sterile pipettes and tips
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow according to standard protocols.
-
Preparation of Treatment Medium: Based on the desired final concentration of this compound, calculate the volume of the stock solution needed. In a sterile tube, prepare the treatment medium by adding the calculated volume of the this compound stock solution to the appropriate volume of fresh cell culture medium. Mix gently by inverting the tube.
-
Note: It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for the specific cell line and experimental question, as high concentrations may affect cell viability.
-
-
Cell Treatment: Remove the existing medium from the cell culture wells and replace it with the prepared treatment medium containing this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays, gene expression analysis, or protein analysis, to assess the effects of divalent cation chelation.
Protocol 3: In Vitro Assay for Inhibition of Hydroxyapatite Crystal Formation
Objective: To quantify the inhibitory effect of this compound on the formation of hydroxyapatite crystals in a cell-free system.
Materials:
-
This compound stock solution
-
Calcium chloride (CaCl₂) solution
-
Sodium phosphate (Na₂HPO₄/NaH₂PO₄) buffer
-
Tris-buffered saline (TBS) or similar buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CaCl₂ and sodium phosphate buffer at appropriate concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Buffer (e.g., TBS)
-
This compound solution at various concentrations (or vehicle control)
-
Sodium phosphate buffer
-
-
Initiation of Crystallization: Add the CaCl₂ solution to each well to initiate the formation of hydroxyapatite crystals. The final concentrations of calcium and phosphate should be optimized to induce crystal formation within a measurable timeframe.
-
Incubation: Incubate the plate at 37°C with gentle agitation for a predetermined time (e.g., 24 hours) to allow for crystal growth.
-
Quantification: After incubation, measure the turbidity of the solution in each well by reading the absorbance at 620 nm using a microplate reader. Increased absorbance indicates a higher degree of crystal formation.
-
Data Analysis: Calculate the percentage inhibition of hydroxyapatite crystallization for each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
Caption: Chelation of divalent cations by this compound.
Caption: Experimental workflow for in vitro cell-based assays.
Caption: Proposed mechanism of this compound in preventing vascular calcification.
References
- 1. kidneynews.org [kidneynews.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Mechanism of action of SNF472, a novel calcification inhibitor to treat vascular calcification and calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNF472, a novel inhibitor of vascular calcification, could be administered during hemodialysis to attain potentially therapeutic phytate levels - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Hexasodium Phytate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexasodium phytate, the hexasodium salt of phytic acid (also known as inositol hexaphosphate or IP6), is a naturally occurring compound found in cereals, legumes, and seeds.[1][2][3] In the field of cell biology and drug development, it has garnered significant attention for its diverse biological activities. These include potent anti-cancer properties, regulation of cellular proliferation and differentiation, and inhibition of pathological calcification.[2][4][5] Its mechanism of action is multifaceted, involving the chelation of multivalent metal ions and modulation of key cellular signaling pathways.[6][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate its therapeutic potential.
Mechanism of Action
This compound exerts its effects on cells through several mechanisms:
-
Chelation of Metal Ions: As a highly phosphorylated molecule, this compound possesses a strong ability to chelate multivalent metal ions, particularly iron (Fe), calcium (Ca), and zinc (Zn).[6][8][9][10] This chelation activity can disrupt cellular processes that are dependent on these ions, such as iron-catalyzed free radical formation, thereby contributing to its antioxidant effects.[11]
-
Modulation of Signaling Pathways: this compound and its intracellular metabolites, inositol polyphosphates, are crucial components of cellular signaling.[12][13][14] It can influence various signaling cascades, including the PI3-K/Akt and MAPK pathways, which are central to cell growth, proliferation, and survival.[14]
-
Inhibition of Hydroxyapatite Crystal Growth: this compound can directly bind to hydroxyapatite crystals, inhibiting their formation and growth.[15][16][17][18] This property is particularly relevant in studies related to vascular calcification and other pathological mineralization processes.[4][15]
Data Presentation: Effects on Cancer Cell Lines
The following tables summarize the quantitative effects of this compound (IP6) on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Bladder Cancer Cell Viability [2]
| Cell Line | Concentration (mM) | Incubation Time (hours) | % Reduction in Cell Growth |
| TCCSUP | 0.3 | 24 | 11.7 ± 7.0% |
| TCCSUP | 0.6 | 24 | 73.8 ± 6.4% |
| TCCSUP | 0.9 | 24 | 82.3 ± 3.6% |
| TCCSUP | 0.3 | 48 | 32.2 ± 4.4% |
| TCCSUP | 0.6 | 48 | 85.4 ± 2.6% |
| TCCSUP | 0.9 | 48 | 91.5 ± 1.0% |
| TCCSUP | 0.3 | 72 | 26.2 ± 4.6% |
| TCCSUP | 0.6 | 72 | 92.3 ± 0.6% |
| TCCSUP | 0.9 | 72 | 92.9 ± 0.8% |
Table 2: Effect of this compound on Melanoma Cells (HTB68) [3]
| Parameter | Treatment | Result |
| Cell Proliferation (72h) | 0.2 - 1.0 mM IP6 | Mean inhibition of 52.1 ± 11.5% |
| VEGF Production | IP6 | Reduced to 7.5 pg/ml from 40.9 pg/ml (control) |
| Late Apoptosis | IP6 | Increased from 5.3% to 7.0% |
Table 3: Effect of this compound on Colorectal Carcinoma Cells [19]
| Cell Line | Concentration (mM) | Incubation Time (hours) | Effect on Proliferation | Effect on Caspase-3 Activity |
| HT-29 | 0.2, 1, 5 | 24, 48, 72 | Decreased | Maximum increase at 5 mM |
| SW-480 | 0.2, 1, 5 | 24, 48, 72 | Decreased | Maximum increase at 0.2 mM |
| SW-620 | 0.2, 1, 5 | 24, 48, 72 | Decreased | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or cell culture medium
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Dissolve the powder in sterile water or cell culture medium to create a concentrated stock solution (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
This compound (IP6) is a key player in the inositol phosphate signaling network. It serves as a substrate for inositol hexakisphosphate kinases (IP6Ks) to produce inositol pyrophosphates like 5-IP7.[12][13][20] These molecules regulate a multitude of cellular processes.
Caption: Simplified PI3-K/Akt signaling pathway and its modulation by this compound (IP6).
The following workflow outlines a typical experimental design to study the effects of this compound on cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a promising natural compound with significant potential in biomedical research, particularly in oncology and the study of calcification disorders. The protocols and data presented here provide a foundation for researchers to explore its mechanisms of action and therapeutic applications. Careful optimization of experimental conditions, including concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. Phytic acid - Wikipedia [en.wikipedia.org]
- 2. In Vitro Regulation of Cell Growth and Angiogenesis by Inositol Hexaphosphate in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol hexaphosphate (IP6) inhibits cellular proliferation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytate Intake, Health and Disease: “Let Thy Food Be Thy Medicine and Medicine Be Thy Food” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in Various Pseudoxanthoma Elasticum and Calcinosis Cutis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification [frontiersin.org]
- 17. kidneynews.org [kidneynews.org]
- 18. kidneynews.org [kidneynews.org]
- 19. Effect of phytic acid and inositol on the proliferation and apoptosis of cells derived from colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexasodium Phytate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexasodium phytate, the hexasodium salt of phytic acid (myo-inositol hexakisphosphate), is a naturally occurring compound found in many plant tissues, particularly in bran and seeds. Its unique structure, featuring a myo-inositol ring with six phosphate groups, endows it with a strong chelating ability for multivalent metal ions. This property is central to its primary mechanism of enzyme inhibition, where it can sequester essential metallic cofactors from the active sites of metalloenzymes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an inhibitor in various enzyme studies, a valuable tool for researchers in basic science and drug development.
Mechanism of Action
The principal mechanism by which this compound inhibits enzymes is through the chelation of essential metal ion cofactors. Many enzymes, including various oxidases, phosphatases, and proteases, require divalent or trivalent cations such as iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) for their catalytic activity. The six phosphate groups of this compound provide multiple negatively charged sites that can effectively bind to these positively charged metal ions, rendering them unavailable to the enzyme. This sequestration of cofactors leads to a decrease or complete loss of enzymatic function.
In addition to cofactor chelation, phytic acid has been shown to interact directly with proteins, which can also contribute to enzyme inhibition. At pH values below the isoelectric point of a protein, the positively charged amino acid residues can form electrostatic complexes with the negatively charged phytate molecule. This interaction can induce conformational changes in the enzyme, potentially altering the structure of the active site and reducing its catalytic efficiency.
Target Enzymes and Applications
This compound has been demonstrated to inhibit a range of enzymes, making it a versatile tool for various research applications:
-
Drug Development: As many pathological conditions involve the overactivity of certain enzymes, inhibitors are crucial for therapeutic intervention. This compound can serve as a scaffold or a starting point for the design of novel enzyme inhibitors. Its ability to inhibit enzymes like xanthine oxidase has implications for conditions such as gout and hyperuricemia.
-
Nutritional Science: In the field of nutrition, phytic acid is often considered an antinutrient because its inhibition of digestive enzymes like pepsin, trypsin, and α-amylase can reduce the bioavailability of proteins and carbohydrates from plant-based foods.[1] Studying these inhibitory effects is crucial for understanding nutrient absorption and developing strategies to improve the nutritional value of foods.
-
Food Industry: The enzymatic browning of fruits and vegetables, often catalyzed by peroxidase, is a significant concern in the food industry. This compound's ability to inhibit peroxidase can be explored for its potential as a natural food preservative to prevent discoloration and extend shelf life.
-
Basic Research: For researchers studying the structure and function of metalloenzymes, this compound can be used as a probe to investigate the role of metal cofactors in catalysis.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes available quantitative data on the inhibition of various enzymes by phytic acid/hexasodium phytate.
| Enzyme | Organism/Source | Inhibition Data | Reference(s) |
| Xanthine Oxidase | Butter Milk | IC50: ~30 mM (uric acid formation), ~6 mM (superoxide generation) | [2] |
| Peroxidase | Sweet Potato | IC50: (1.18 ± 0.32) × 10⁻⁸ mol L⁻¹ (Competitive inhibition) | [3] |
| α-Amylase | Human Saliva | Mixed non-competitive inhibition. Complete inhibition at 40 mM. | [4] |
| Pepsin | Porcine | Activity depressed by 46.3% with 2.0 g/kg phytate in young pigs. | [5] |
| Trypsin | Not specified | Phytic acid is a known inhibitor. | [1] |
| Alkaline Phosphatase | Not specified | Phytic acid is known to inhibit this enzyme, likely through chelation of Zn²⁺ and Mg²⁺ cofactors. | |
| Hydroxyapatite Crystallization | In vitro | EC50: 5.5 µM (inhibition of hydroxyapatite crystallization) | [6] |
Note: The inhibition of hydroxyapatite crystallization is not a classical enzyme-substrate interaction but is a key therapeutic mechanism of this compound and is included for its relevance.
Experimental Protocols
Detailed methodologies for studying enzyme inhibition by this compound are crucial for obtaining reliable and reproducible results. Below are protocols for assessing the inhibition of key enzymes.
Protocol 1: Xanthine Oxidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity by measuring the reduction in uric acid formation.
Materials:
-
This compound
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer and UV-transparent cuvettes or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer. The solubility of xanthine is limited, so it may require gentle heating or the addition of a small amount of NaOH to dissolve, followed by pH adjustment.
-
Prepare a stock solution of this compound in the buffer and create a series of dilutions to be tested.
-
-
Assay Setup:
-
In a cuvette or a well of a microplate, combine the following:
-
Potassium phosphate buffer
-
This compound solution (at various concentrations) or buffer for the control
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine solution to the mixture.
-
Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for the control and each concentration of this compound.
-
Determine the percentage of inhibition for each concentration of the inhibitor compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Peroxidase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on peroxidase activity using a colorimetric substrate.
Materials:
-
This compound
-
Peroxidase (e.g., horseradish peroxidase)
-
Guaiacol (or another suitable chromogenic substrate like ABTS)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of peroxidase in phosphate buffer.
-
Prepare a stock solution of guaiacol in the buffer.
-
Prepare a dilute solution of H₂O₂ in the buffer.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Setup:
-
In a cuvette or microplate well, mix:
-
Phosphate buffer
-
Guaiacol solution
-
This compound solution (at various concentrations) or buffer for the control
-
Peroxidase solution
-
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.
-
-
Initiation of Reaction and Measurement:
-
Start the reaction by adding the H₂O₂ solution.
-
Monitor the increase in absorbance at 470 nm (for guaiacol oxidation to tetraguaiacol).
-
Record the absorbance at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for the control and each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: α-Amylase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on α-amylase activity by measuring the reduction in starch hydrolysis.
Materials:
-
This compound
-
α-Amylase (e.g., from human saliva or porcine pancreas)
-
Soluble starch
-
Phosphate buffer (e.g., 20 mM, pH 6.9, containing 6.7 mM NaCl)
-
Dinitrosalicylic acid (DNS) reagent for measuring reducing sugars
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-amylase in the phosphate buffer.
-
Prepare a 1% (w/v) soluble starch solution in the buffer by heating gently until dissolved, then cooling to room temperature.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
Pre-incubate a mixture of the α-amylase solution and various concentrations of this compound (or buffer for the control) at 37°C for 10-20 minutes.
-
Add the starch solution to the pre-incubated mixture to start the reaction.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding DNS reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and dilute the contents with distilled water.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a reducing sugar (e.g., maltose) to quantify the amount of reducing sugar produced.
-
Determine the amount of reducing sugar produced in the control and in the presence of each inhibitor concentration.
-
Calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 4: Pepsin Inhibition Assay
Objective: To measure the inhibitory effect of this compound on pepsin's proteolytic activity using hemoglobin as a substrate.
Materials:
-
This compound
-
Pepsin (from porcine gastric mucosa)
-
Hemoglobin
-
Hydrochloric acid (HCl) solutions (e.g., 0.01 N for dissolving pepsin and 0.3 N for preparing the substrate)
-
Trichloroacetic acid (TCA) solution (e.g., 5%)
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 2.5% (w/v) hemoglobin solution in water, then denature it by adding 0.3 N HCl.
-
Prepare a stock solution of pepsin in 0.01 N HCl.
-
Prepare a stock solution of this compound and a series of dilutions in 0.01 N HCl.
-
-
Assay Procedure:
-
Pre-incubate the pepsin solution with various concentrations of this compound (or 0.01 N HCl for the control) at 37°C for 10 minutes.
-
Add the hemoglobin substrate to the pre-incubated mixture to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding TCA solution. This will precipitate the undigested hemoglobin.
-
Centrifuge or filter the samples to remove the precipitate.
-
Measure the absorbance of the supernatant at 280 nm. The absorbance is due to the soluble peptides containing tyrosine and tryptophan released by pepsin activity.
-
-
Data Analysis:
-
The increase in absorbance at 280 nm is proportional to the pepsin activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of enzyme inhibition by this compound via metal cofactor chelation.
Caption: General experimental workflow for an enzyme inhibition study.
Conclusion
This compound serves as a valuable and versatile tool in the study of enzyme inhibition, particularly for metalloenzymes. Its mechanism of action, primarily through metal ion chelation, makes it an effective inhibitor for a variety of enzymes across different classes. The protocols provided herein offer a foundation for researchers to investigate the inhibitory effects of this compound on xanthine oxidase, peroxidase, α-amylase, and pepsin. Further research to determine specific IC50 and Ki values for a broader range of enzymes will enhance its utility as a standard inhibitor in enzymology and drug discovery. The lack of a defined, direct signaling pathway modulated by its enzyme inhibitory action suggests that its physiological effects are likely a result of broader, downstream consequences of enzyme inhibition, such as altered nutrient availability and reduced oxidative stress.
References
- 1. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 2. protocols.io [protocols.io]
- 3. Inhibition mechanism: Phytic acid, NADH as a peroxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of calcium and phytic acid on the activation of trypsinogen and the stability of trypsin | Semantic Scholar [semanticscholar.org]
- 5. Gastro-intestinal digesta pH, pepsin activity and soluble mineral concentration responses to supplemental phytic acid and phytase in piglets [agris.fao.org]
- 6. Frontiers | Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification [frontiersin.org]
Determining the Effective Concentration of Hexasodium Phytate for Experimental Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexasodium phytate, the hexasodium salt of phytic acid (inositol hexaphosphate), is a naturally occurring compound found in many plant tissues, particularly in bran and seeds. It is a potent chelator of divalent metal ions and has garnered significant interest in the scientific community for its diverse biological activities. These include the inhibition of pathological calcification, antioxidant effects, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols to guide researchers in determining the effective concentration of this compound for various in vitro and in vivo studies.
Mechanism of Action
The primary mechanism of action of this compound in the context of inhibiting ectopic calcification is its ability to bind to hydroxyapatite crystals, preventing their formation and growth.[1][2][3] This non-cellular, physicochemical mechanism makes it a targeted inhibitor of the final common pathway of calcification-related disorders.[1] Additionally, phytic acid has been shown to modulate key cellular signaling pathways, including the NF-κB, PI3K/AKT, and MAPK/ERK pathways, which are implicated in inflammation, cell proliferation, and apoptosis.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies significantly depending on the experimental model and the biological effect being investigated. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Effective Concentrations
| Cell Type/System | Application | Effective Concentration Range | IC50 / EC50 | Reference |
| Human Vascular Smooth Muscle Cells (hVSMCs) | Inhibition of Calcification | 1 - 100 µM | 2 µM, 14 µM | [1] |
| Human Aortic Valve Leaflets | Inhibition of Calcification | 1 - 100 µM | - | - |
| Caco-2 cells (human colon) | Modulation of Gene Expression (NF-κB pathway) | 1 - 2.5 mM | - | |
| HCT116 & HT-29 cells (human colon cancer) | Apoptosis, Cell Cycle Arrest | 2.5 - 3.5 mM | - | |
| Caco-2 cells | Inhibition of Lipid Peroxidation | 100 - 500 µM | - | - |
| Xanthine Oxidase (in vitro enzyme assay) | Inhibition of Superoxide Generation | - | ~6 mM | [4] |
| Xanthine Oxidase (in vitro enzyme assay) | Inhibition of Uric Acid Formation | - | ~30 mM | [4] |
Table 2: In Vivo and Clinical Trial Dosages
| Animal Model/Study Population | Application | Dosage | Route of Administration | Reference |
| Zebrafish | Inhibition of Ectopic Calcification | 1 mM (in water) | Immersion | [1] |
| Mice (abcc6-/-) | Prevention of Muzzle Skin Calcification | 15 mg/kg (thrice weekly) | Subcutaneous | [1] |
| Rats | Inhibition of Skin Calcification | 60 mg/kg (daily) | Subcutaneous | [1] |
| Human (Phase 2b Clinical Trial) | Attenuation of Cardiovascular Calcification | 300 mg and 600 mg | Intravenous Infusion | [2] |
| Human (Phase 3 Clinical Trial) | Treatment of Calciphylaxis | 7 mg/kg | Intravenous Infusion | - |
Table 3: Pharmacokinetic Parameters in Humans
| Parameter | Value | Application | Reference |
| EC50 | 5.5 µM | Inhibition of Hydroxyapatite Crystallization | [2] |
| EC80 | 21.9 µM | Inhibition of Hydroxyapatite Crystallization | [2] |
Experimental Protocols
In Vitro Calcification Inhibition Assay in Human Vascular Smooth Muscle Cells (hVSMCs)
This protocol is adapted from studies investigating the inhibitory effect of this compound on vascular calcification.
a. Cell Culture and Induction of Calcification:
-
Culture hVSMCs in a standard growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin) until confluent.
-
To induce calcification, replace the growth medium with a calcifying medium. This is typically a high-phosphate medium, which can be prepared by supplementing the standard growth medium with a phosphate solution (e.g., a mixture of NaH₂PO₄ and Na₂HPO₄) to a final concentration of 2-3 mM.
-
Some protocols also increase the calcium concentration in the medium.
b. Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Add this compound to the calcifying medium at various concentrations (e.g., a serial dilution from 1 µM to 100 µM).
-
Include a vehicle control (calcifying medium without this compound) and a negative control (standard growth medium).
-
Incubate the cells for 7 to 21 days, changing the medium with fresh this compound every 2-3 days.
c. Quantification of Calcification:
-
After the incubation period, wash the cells with PBS.
-
Decalcify the cells by incubating with 0.6 M HCl for 24 hours.
-
Measure the calcium content in the HCl supernatant using a colorimetric calcium assay kit (e.g., o-cresolphthalein complexone method).
-
Measure the total protein content in the cell lysate (after washing with PBS and lysing the cells) using a standard protein assay (e.g., BCA assay).
-
Normalize the calcium content to the total protein content.
d. Visualization of Calcification:
-
For qualitative assessment, fix the cells with 4% paraformaldehyde and stain with Alizarin Red S solution, which stains calcium deposits red.
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol provides a method to assess the free radical scavenging activity of this compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., water or methanol).
-
Use ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution (or positive control/blank) to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation Assay
This assay assesses the ability of this compound to inhibit the denaturation of proteins, a hallmark of inflammation.
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare various concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
-
Assay Procedure:
-
In test tubes, mix 0.5 mL of the this compound solution (or positive control/blank) with 0.5 mL of the BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.4) to each tube.
-
-
Measurement:
-
Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (with blank solution), and Abs_sample is the absorbance of the sample with this compound.
-
Determine the IC50 value.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects not only through direct physicochemical interactions but also by modulating intracellular signaling pathways.
Inhibition of Pro-inflammatory Signaling (NF-κB Pathway)
Phytic acid has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation. It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p50/p65 subunits of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like IL-6 and IL-8.
Modulation of Cell Survival and Proliferation (PI3K/AKT and MAPK/ERK Pathways)
Phytic acid has been demonstrated to influence the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for cell growth, survival, and differentiation. In cancer cells, phytic acid can inhibit the PI3K/AKT pathway, leading to apoptosis. Conversely, in other cell types like bone marrow mesenchymal stem cells, it can activate the ERK pathway, promoting osteogenesis.
Conclusion
The effective concentration of this compound is highly dependent on the experimental context. For in vitro studies on calcification inhibition, concentrations in the low micromolar range (1-100 µM) are typically effective. For studies on its anti-inflammatory and antioxidant properties, higher concentrations in the micromolar to millimolar range may be required. In vivo studies have utilized a range of dosages, and clinical trials are exploring intravenous administration to achieve therapeutic plasma concentrations. Researchers should carefully consider the specific application and experimental model when determining the optimal concentration of this compound for their studies. The provided protocols and data serve as a comprehensive guide to aid in this process.
References
- 1. The Combination of Phytic Acid and Inositol Alleviates Metastasis of Colorectal Cancer in Mice by Inhibiting PI3K/AKT Pathway and M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes and Protocols for Hexasodium Phytate in Preventing Lipid Oxidation in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid oxidation is a major cause of quality deterioration in food products, leading to the development of off-flavors, undesirable odors, and the loss of nutritional value. This process is often catalyzed by the presence of metal ions, particularly iron. Hexasodium phytate, the sodium salt of phytic acid, is a naturally occurring compound found in many plant-based foods such as cereals, legumes, and oilseeds.[1][2] It is a potent antioxidant primarily due to its strong ability to chelate multivalent metal ions, thereby inhibiting the initiation and propagation of lipid oxidation.[2][3] These application notes provide detailed information and protocols for utilizing this compound as a natural antioxidant to prevent lipid oxidation in food science research.
Mechanism of Action: Iron Chelation
This compound exerts its antioxidant effect by forming a stable, inactive complex with pro-oxidant metal ions, such as ferrous (Fe²⁺) and ferric (Fe³⁺) iron.[3][4] By binding to these ions, it prevents them from participating in the Fenton reaction, a key step in the initiation of lipid peroxidation where hydroxyl radicals are generated.[3] This chelation effectively suppresses the catalytic activity of iron in oxidative reactions.[2]
Applications in Food Systems
This compound has demonstrated significant antioxidant activity in various food matrices, including meat products and oil-in-water emulsions.
Meat Products
In both raw and cooked meat, this compound has been shown to effectively inhibit lipid oxidation, as measured by the reduction in thiobarbituric acid reactive substances (TBARS) values.[5][6] Its application can help in preserving the color and extending the shelf-life of meat products.[1][7]
Oil-in-Water Emulsions
In systems like fish oil emulsions, which are highly susceptible to oxidation due to their high content of polyunsaturated fatty acids, this compound can significantly inhibit the formation of primary and secondary oxidation products.[5]
Data Presentation
The following tables summarize the quantitative data on the antioxidant efficacy of phytic acid (PA) in various food systems.
Table 1: Effect of Phytic Acid on Lipid Oxidation in Cooked Pork Patties
| Treatment | Storage Time (days at 4°C) | TBARS (mg MDA/kg) |
| Control (No PA) | 0 | 0.25 |
| 3 | 1.80 | |
| 7 | 3.50 | |
| 0.1% Phytic Acid | 0 | 0.25 |
| 3 | 1.10 | |
| 7 | 2.10 | |
| 0.2% Phytic Acid | 0 | 0.25 |
| 3 | 0.80 | |
| 7 | 1.50 |
Data compiled from studies on cooked pork patties. TBARS values are indicative of the extent of lipid oxidation.
Table 2: Effect of Phytic Acid on Lipid Oxidation in Cod Liver Oil-in-Water Emulsions
| Treatment | Storage Time (weeks at 40°C) | TBARS (% of Control) | Total Hydroperoxides (% of Control) |
| Phytic Acid (4 mM) | 2 | 28% | 38% |
This data demonstrates the significant inhibitory effect of 4 mM phytic acid on the formation of both primary (hydroperoxides) and secondary (TBARS) oxidation products in an emulsion system.[5]
Experimental Protocols
Protocol 1: Application of this compound to Meat Products
This protocol describes the application of this compound to ground meat to assess its antioxidant activity.
Materials:
-
Fresh ground meat (e.g., pork, beef)
-
This compound solution (e.g., 1% and 2% w/v in distilled water)
-
Control solution (distilled water)
-
Stomacher or mixer
-
Storage bags (oxygen-permeable)
-
Refrigerator (4°C)
Procedure:
-
Divide the ground meat into equal portions (e.g., 100 g).
-
To each portion, add the designated treatment solution (e.g., 1 ml of control, 1% this compound, or 2% this compound solution per 100 g of meat).
-
Thoroughly mix each sample for 2 minutes to ensure even distribution of the antioxidant.
-
Form the meat into patties of uniform size and weight.
-
Package the patties in oxygen-permeable bags.
-
Store the samples in a refrigerator at 4°C.
-
Analyze the samples for lipid oxidation (TBARS assay) at specified time intervals (e.g., day 0, 3, and 7).
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is for the determination of secondary lipid oxidation products in meat samples.[8][9]
Reagents:
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) reagent (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (TMP) for standard curve
Procedure:
-
Homogenize 5 g of the meat sample with 15 ml of 10% TCA solution.
-
Filter the homogenate through Whatman No. 1 filter paper.
-
Mix 2 ml of the filtrate with 2 ml of 0.67% TBA reagent in a test tube.
-
Heat the mixture in a boiling water bath for 10 minutes.[9]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Prepare a standard curve using TMP to calculate the TBARS value, expressed as mg of malondialdehyde (MDA) per kg of sample.
Protocol 3: Peroxide Value (PV) Determination in Oil-in-Water Emulsions
This protocol is used to measure the primary products of lipid oxidation in oil emulsions.[10][11]
Reagents:
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5 g of the oil-in-water emulsion into a 250 ml Erlenmeyer flask.
-
Add 30 ml of the acetic acid-chloroform solvent and swirl to dissolve the oil.
-
Add 0.5 ml of saturated KI solution.
-
Allow the solution to stand for 1 minute with occasional shaking.
-
Add 30 ml of distilled water.
-
Titrate the liberated iodine with 0.01 N Na₂S₂O₃ solution until the yellow color almost disappears.
-
Add 0.5 ml of starch indicator solution, which will turn the solution blue.
-
Continue the titration until the blue color disappears completely.
-
Record the volume of Na₂S₂O₃ used.
-
Calculate the Peroxide Value (meq O₂/kg oil) using the appropriate formula.
Visualizations
References
- 1. Effects of irradiated phytic acid on antioxidation and color stability in meat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytic acid. A natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. vitas.no [vitas.no]
Application Notes and Protocols: Inducing and Inhibiting Calcification in Human Vascular Smooth Muscle Cells (hVSMCs) with Hexasodium Phytate
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the induction and inhibition of calcification in human vascular smooth muscle cells (hVSMCs) using Hexasodium phytate. The methodologies outlined below are based on established in vitro models of vascular calcification.
Introduction
Vascular calcification is a complex, regulated process akin to bone formation that contributes significantly to cardiovascular disease.[1] Human vascular smooth muscle cells (hVSMCs) play a crucial role in this process by undergoing an osteogenic transformation.[1][2] In laboratory settings, this process can be induced by exposing hVSMCs to high concentrations of inorganic phosphate, mimicking conditions of hyperphosphatemia often seen in patients with chronic kidney disease.[3][4]
This compound (also known as SNF472 or CSL525) is a potent inhibitor of hydroxyapatite crystal formation and growth, which is the final step in the calcification process.[5][6] It is being investigated as a therapeutic agent to prevent or slow the progression of vascular calcification.[5][6][7][8] These protocols detail the induction of calcification in hVSMCs and the subsequent use of this compound to inhibit this process.
Experimental Protocols
Induction of Calcification in hVSMCs
This protocol describes how to induce an osteogenic phenotype and subsequent calcification in cultured hVSMCs using a high phosphate medium.
Materials:
-
Human Vascular Smooth Muscle Cells (hVSMCs)
-
Growth Medium: Smooth Muscle Cell Growth Medium (SmGM) supplemented with growth factors, 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
Calcification Medium: Basal medium (e.g., DMEM or MEM) supplemented with elevated inorganic phosphate.[9][10]
-
Phosphate Stock Solution (1 M): Prepare a sterile stock solution of sodium phosphate (a mixture of NaH2PO4 and Na2HPO4) adjusted to pH 7.4.
-
Multi-well culture plates (24-well or 48-well)
-
Alizarin Red S staining solution
-
Calcium quantification kit (e.g., o-cresolphthalein complexone method)
Procedure:
-
Cell Seeding: Seed hVSMCs in multi-well plates at a density of 10,000-15,000 cells/cm².[11] Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Induction: To induce calcification, replace the Growth Medium with Calcification Medium. A commonly used method is to increase the inorganic phosphate (Pi) concentration in the medium to levels seen in hyperphosphatemic individuals (>1.4 mmol/L).[3] A typical concentration used is 2-3 mM Pi.[9][10]
-
Incubation: Culture the cells in the Calcification Medium for 5 to 21 days, changing the medium every 2-3 days.[2][4][10]
-
Assessment of Calcification:
-
Alizarin Red S Staining: To visualize calcium deposits, fix the cells with 4% paraformaldehyde, wash with PBS, and stain with 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes. Calcified nodules will stain bright orange-red.[4]
-
Calcium Quantification: To quantify the extent of calcification, decalcify the stained wells using 0.6 M HCl. The amount of calcium can then be determined using a calcium-sensitive dye-binding assay, such as the o-cresolphthalein complexone method, and measuring the absorbance at the appropriate wavelength.
-
Inhibition of Calcification with this compound
This protocol outlines the procedure to assess the inhibitory effect of this compound on hVSMC calcification.
Materials:
-
Calcifying hVSMC cultures (prepared as in Protocol 2.1)
-
This compound (SNF472/CSL525) stock solution (prepare in sterile water or PBS)
Procedure:
-
Treatment: Concurrently with the addition of the Calcification Medium, add this compound to the cell culture at various concentrations.
-
Concentration Range: Based on in vitro studies, effective concentrations of this compound (SNF472) can range from 1 µM to 100 µM.[6][12] A dose-response experiment is recommended to determine the optimal concentration for inhibition.
-
Incubation: Incubate the cells for the same duration as the calcification induction period (5-21 days), with regular medium changes that include fresh this compound.
-
Analysis: At the end of the incubation period, assess the degree of calcification using Alizarin Red S staining and a calcium quantification assay as described in Protocol 2.1. Compare the results from the this compound-treated groups with the untreated (calcifying) control group.
Data Presentation
The quantitative data from the experiments can be summarized in the following tables for clear comparison.
Table 1: Induction of hVSMC Calcification with High Phosphate
| Phosphate Concentration (mM) | Incubation Time (days) | Calcium Content (µg/mg protein) | Fold Change vs. Control |
| 1.4 (Control) | 7 | Value | 1.0 |
| 2.0 | 7 | Value | Value |
| 3.0 | 7 | Value | Value |
| 1.4 (Control) | 14 | Value | 1.0 |
| 2.0 | 14 | Value | Value |
| 3.0 | 14 | Value | Value |
Table 2: Inhibition of hVSMC Calcification by this compound
| Treatment Group | This compound (µM) | Calcium Content (µg/mg protein) | % Inhibition |
| Control (Normal Medium) | 0 | Value | N/A |
| Calcifying Control (High Pi) | 0 | Value | 0 |
| Treatment 1 | 1 | Value | Value |
| Treatment 2 | 10 | Value | Value |
| Treatment 3 | 30 | Value | Value |
| Treatment 4 | 100 | Value | Value |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the overall experimental workflow for studying the induction and inhibition of hVSMC calcification.
Caption: Experimental workflow for hVSMC calcification studies.
Signaling Pathway of hVSMC Calcification
High phosphate levels trigger a cascade of signaling events in hVSMCs, leading to their transformation into osteoblast-like cells and subsequent mineralization.
Caption: Signaling pathway of high phosphate-induced hVSMC calcification.
Mechanism of Inhibition by this compound
This compound acts as a direct inhibitor of hydroxyapatite crystal formation, the final common pathway of calcification.
Caption: Inhibitory mechanism of this compound on calcification.
References
- 1. Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphate regulation of vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in Various Pseudoxanthoma Elasticum and Calcinosis Cutis Animal Models | MDPI [mdpi.com]
- 6. Mechanism of action of SNF472, a novel calcification inhibitor to treat vascular calcification and calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification [frontiersin.org]
- 8. Hexasodium fytate for the treatment of calciphylaxis: a randomised, double-blind, phase 3, placebo-controlled trial with an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]
- 10. Differing calcification processes in cultured vascular smooth muscle cells and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of the BioHybrid Assay: Combining Primary Human Vascular Smooth Muscle Cells and Blood to Measure Vascular Calcification Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Phytic Acid and its Breakdown Products using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of phytic acid (inositol hexakisphosphate, IP6) and its breakdown products (inositol phosphates, IPs) using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for various sample matrices encountered in research, quality control, and drug development.
Introduction
Phytic acid is the primary storage form of phosphorus in many plant tissues, especially seeds and grains.[1][2] It is a potent chelator of divalent and trivalent metal ions, which can significantly impact mineral bioavailability in monogastric animals, including humans. The enzymatic breakdown of phytic acid by phytases results in a series of lower inositol phosphate esters (IP5, IP4, IP3, etc.). The accurate quantification of phytic acid and its metabolites is crucial for nutritional assessment, food processing, and in the development of therapeutics targeting inositol phosphate signaling pathways. HPLC is a powerful and versatile technique for the separation and quantification of these highly polar and non-volatile compounds.[3]
Phytic Acid Breakdown Pathway
Phytic acid is sequentially dephosphorylated by phytase enzymes, leading to the formation of various inositol phosphate isomers. The generalized pathway involves the removal of phosphate groups, resulting in compounds with lower chelating capacity and altered biological activity.
Caption: Generalized enzymatic breakdown pathway of phytic acid.
Method 1: Reversed-Phase HPLC with Post-Column Derivatization
This method is suitable for the quantification of phytic acid (IP6) as well as its less phosphorylated forms (IP3, IP4, and IP5).[1] It utilizes ion-pair chromatography to retain the highly polar analytes on a reversed-phase column, followed by a post-column reaction to enable sensitive UV detection.
Experimental Protocol
1. Sample Preparation (General Procedure for Plant-Based Samples) [1]
-
Weigh approximately 0.5 g of the finely ground sample into a centrifuge tube.
-
Add 10 mL of 0.5 M HCl and shake vigorously for 2-3 hours at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For complex matrices, a solid-phase extraction (SPE) clean-up using a strong anion-exchange (SAX) cartridge may be necessary.[1]
| Parameter | Value |
|---|---|
| Column | Polymeric reversed-phase (e.g., PRP-1), 150 x 4.1 mm, 5 µm |
| Mobile Phase | 0.035 M Formic acid, 5 mM Tetrabutylammonium hydroxide, 40-56% Methanol, pH 4.3 |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector | UV at 290 nm (after post-column reaction) or Refractive Index (RI) |
3. Post-Column Reaction (for UV Detection) [1]
-
Reagent: 0.05% FeCl₃ in 0.1 M HCl.
-
The column effluent is mixed with the reagent solution using a T-fitting.
-
The mixture passes through a reaction coil maintained at a controlled temperature to facilitate the formation of a detectable iron-phytate complex.[1]
Workflow Diagram
Caption: Workflow for phytic acid analysis by reversed-phase HPLC.
Method 2: Anion-Exchange HPLC
Anion-exchange chromatography separates inositol phosphates based on their charge, providing high-resolution separation of different phosphorylation states.[1] This method is highly sensitive, particularly when coupled with conductivity detection or mass spectrometry.
Experimental Protocol
1. Sample Preparation
-
Extract the sample with dilute acid (e.g., 0.5 M HCl) as described in Method 1.[1]
-
For complex matrices, a solid-phase extraction (SPE) clean-up using a strong anion-exchange (SAX) cartridge is recommended to remove interfering substances.[1]
2. HPLC Conditions
| Parameter | Value |
|---|---|
| Column | Strong anion-exchange (e.g., CarboPac PA-100) |
| Mobile Phase | Gradient elution with sodium hydroxide or sodium chloride (e.g., 10 mM to 1 M over 20 minutes)[1] or a linear HCl gradient.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 25 µL |
| Detector | Suppressed Conductivity, UV (with post-column reaction), or Mass Spectrometry (ESI-MS) |
Logical Relationship of HPLC Methods
Caption: Relationship between HPLC methods, detectors, and applications.
Method 3: HPLC with Mass Spectrometry (HPLC-ESI-MS)
The coupling of HPLC, particularly anion-exchange chromatography, with electrospray ionization mass spectrometry (ESI-MS) provides a highly sensitive and specific method for the simultaneous detection and quantification of all inositol phosphate forms.[5][6][7]
Experimental Protocol
1. Sample Preparation
-
Follow the acid extraction protocol as described in Method 1.
2. HPLC-ESI-MS Conditions [5][6][7]
| Parameter | Value |
|---|---|
| Column | Anion-exchange (e.g., 0.5 x 150 mm) |
| Mobile Phase | Gradient of ammonium carbonate buffer (e.g., 200 mM, pH 9.0) and methanol in water. |
| Flow Rate | 0.1 - 0.5 mL/min |
| Injection Volume | 10-20 µL |
| Mass Spectrometer | Triple quadrupole in negative ion electrospray mode |
| Detection Mode | Selective Reaction Monitoring (SRM) |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various HPLC methods for the analysis of phytic acid and its breakdown products.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-ICP-OES | IP2 - IP6 | 120 mg/L (for IP6) | - | [8] |
| Anion-Exchange HPLC-ESI-MS | InsPs | 25 pmol (ca. 2 nmol/g sample) | - | [5][6][7] |
| Reversed-Phase HPLC (C18) | Phytic Acid | 0.05 mg/mL | 0.15 mg/mL | [9] |
| High-Performance Ion Chromatography | IP5, IP6 | 1.5-3.4 µM | - | [10] |
Troubleshooting and Method Optimization
-
Peak Tailing: Phytic acid can exhibit peak tailing due to its strong interaction with the stationary phase. Adjusting the mobile phase pH or the concentration of the ion-pairing agent can improve peak shape.[2]
-
Co-elution with Solvent Front: In some reversed-phase methods, phytic acid may co-elute with the solvent front, making quantification difficult.[3] The use of a macroporous polymer column or optimizing the mobile phase can resolve this issue.[3]
-
Matrix Effects: Complex sample matrices can interfere with the analysis. The use of solid-phase extraction (SPE) for sample cleanup is highly recommended.[1]
-
Standard Availability: Pure standards for all inositol phosphate isomers can be difficult to obtain. Partial hydrolysis of a phytic acid standard can be used to generate a mixture of IPs for qualitative identification.
These application notes provide a comprehensive overview and detailed protocols for the quantification of phytic acid and its breakdown products using various HPLC methods. The choice of method will depend on the specific analytical requirements, including the desired sensitivity, resolution, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. brjac.com.br [brjac.com.br]
- 10. Determination of phytic acid and inositol pentakisphosphates in foods by high-performance ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration protocol for Hexasodium phytate in rodent models of ectopic calcification.
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ectopic calcification, the pathological deposition of calcium phosphate crystals in soft tissues, is a significant contributor to the morbidity and mortality associated with various diseases, including chronic kidney disease (CKD), diabetes, and rare genetic disorders like pseudoxanthoma elasticum (PXE). Hexasodium phytate, also known as myo-inositol hexaphosphate (IP6), is a naturally occurring compound found in plant-based foods that has garnered considerable interest as a potent inhibitor of hydroxyapatite crystal formation and growth.[1][2] Its intravenous formulation, SNF472, has been investigated in clinical trials for the treatment of vascular calcification in patients undergoing hemodialysis.[1][2][3] This document provides a comprehensive overview of the administration protocols for this compound in various rodent models of ectopic calcification, intended to guide researchers in designing and executing preclinical studies.
Mechanism of Action
This compound exerts its anti-calcification effects primarily through a physicochemical mechanism. It binds with high affinity to the growing sites of hydroxyapatite crystals, the mineral component of bone that pathologically deposits in soft tissues, thereby blocking their further growth.[1][2] This action is attributed to the six phosphate groups in its structure, which allow for potent chelation of calcium ions.[1][2] Unlike some other inhibitors, phytate does not appear to significantly alter circulating calcium levels.[1][2]
Signaling Pathway of Phytate in Inhibiting Ectopic Calcification
Caption: Proposed mechanism of action for this compound in inhibiting ectopic calcification.
Rodent Models of Ectopic Calcification and this compound Administration
Several rodent models are utilized to study ectopic calcification and to evaluate the efficacy of inhibitors like this compound. The choice of model depends on the specific research question, with options ranging from diet- and drug-induced models to genetic models that mimic human diseases.
Vitamin D-Induced Vascular Calcification Model
This is a widely used and robust model to induce rapid and severe vascular calcification.[4][5]
Experimental Protocol: Induction of Calcification
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[6][7][8]
-
Inducing Agent: High doses of Vitamin D3 (cholecalciferol).
-
Administration: Specific protocols may vary, but a common approach involves the administration of 300,000 IU/kg of Vitamin D3 for 3 consecutive days.[5] Some studies also use a combination of Vitamin D and nicotine to exacerbate the calcification.[6][7][8][9]
This compound Administration Protocol
| Parameter | Details | Reference |
| Animal Model | Male Wistar Rats | [6][7] |
| Induction | Vitamin D and Nicotine | [6][7][9] |
| Compound | SNF472 (intravenous phytate) | [7] |
| Dosage | Not specified in abstracts | [7] |
| Route | Intravenous | [7] |
| Frequency | Not specified in abstracts | [7] |
| Duration | Concurrent with induction | [7] |
| Outcome | 60% reduction in aortic calcification and 70% reduction in heart calcification. | [7] |
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley Rats | [6][8] |
| Induction | High doses of Vitamin D | [6][8] |
| Compound | Phytate | [6][8] |
| Dosage | Not specified in abstracts | [6][8] |
| Route | Not specified in abstracts | [6][8] |
| Frequency | Not specified in abstracts | [6][8] |
| Duration | Not specified in abstracts | [6][8] |
| Outcome | Significant inhibition of vascular calcification. | [6][8] |
Uremic Rat Model
This model mimics the conditions of chronic kidney disease, a major risk factor for vascular calcification.
Experimental Protocol: Induction of Uremia
-
Animal Model: Male rats.
-
Inducing Agent: 5/6 nephrectomy or adenine-rich diet.
-
Procedure: Surgical removal of a large portion of the kidney mass or feeding a diet containing adenine to induce renal failure.
This compound Administration Protocol
| Parameter | Details | Reference |
| Animal Model | Uremic Rats | [10][11] |
| Induction | Not specified in abstracts | [10][11] |
| Compound | SNF472 | [10][11] |
| Dosage | Not specified in abstracts | [10][11] |
| Route | Not specified in abstracts | [10][11] |
| Frequency | Not specified in abstracts | [10][11] |
| Duration | Not specified in abstracts | [10][11] |
| Outcome | Approximately 70% reduction in aortic calcification compared to vehicle-treated group. | [10][11] |
Genetic Mouse Model (Abcc6-/-) of Pseudoxanthoma Elasticum (PXE)
This model recapitulates the genetic basis of PXE, a disease characterized by progressive calcification of the skin, eyes, and arteries.
This compound Administration Protocol
| Parameter | Details | Reference |
| Animal Model | Abcc6-/- mice | [10][11][12] |
| Compound | CSL525 (this compound) | [12][13][14] |
| Dosage | 15 mg/kg | [12] |
| Route | Subcutaneous | [12][14] |
| Frequency | Thrice weekly | [12][14] |
| Duration | 8 weeks | [14] |
| Outcome | 57% inhibition of ectopic mineralization in the muzzle. | [12] |
Ferric Chloride (FeCl3)-Induced Calcinosis Cutis Model
This model is used to study calcinosis cutis, a condition involving the formation of calcium deposits in the skin.
This compound Administration Protocol
| Parameter | Details | Reference |
| Animal Model | Rats | [10][11] |
| Induction | Subcutaneous injection of 0.15 mg FeCl3 | [14] |
| Compound | CSL525 (this compound) | [14] |
| Dosage | 60 mg/kg | [14] |
| Route | Subcutaneous | [14] |
| Frequency | Not specified in abstract | [14] |
| Duration | Not specified in abstract | [14] |
| Outcome | 60% inhibition of skin calcification development. | [15] |
Experimental Workflow for a Preclinical Study
Caption: A generalized experimental workflow for evaluating this compound in a rodent model.
Assessment of Ectopic Calcification
A critical component of these studies is the accurate quantification of calcification in the target tissues.
Alizarin Red S Staining Protocol for Calcified Tissues
Alizarin Red S is a dye that specifically binds to calcium salts, staining them a bright orange-red. It is a standard method for visualizing and assessing mineral deposition in tissue sections.
Protocol Steps:
-
Deparaffinize and Rehydrate: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.[16]
-
Staining: Slides are immersed in Alizarin Red S solution for 30 seconds to 5 minutes, with microscopic monitoring to achieve the desired staining intensity.[16]
-
Dehydration and Clearing: Excess dye is removed, and the sections are dehydrated through acetone and an acetone-xylene mixture before being cleared in xylene.[16]
-
Mounting: Coverslips are mounted using a suitable organic mounting medium.[16]
For whole-mount skeletal preparations in mice, a combination of Alcian Blue (for cartilage) and Alizarin Red S (for bone) staining is often employed.[17][18][19][20]
Quantitative Calcium Measurement
For a more quantitative assessment, the calcium content of the tissues can be measured. This typically involves:
-
Tissue Homogenization: The tissue of interest (e.g., aorta, heart) is harvested, dried, and weighed.
-
Acid Hydrolysis: The tissue is hydrolyzed in an acidic solution (e.g., hydrochloric acid) to dissolve the calcium deposits.
-
Calcium Assay: The calcium concentration in the resulting solution is determined using a colorimetric assay kit or by atomic absorption spectroscopy.
This compound has demonstrated significant efficacy in reducing ectopic calcification across a range of rodent models. The administration protocols outlined in this document, derived from published preclinical studies, provide a valuable resource for researchers investigating novel therapeutics for calcification-related disorders. The choice of model, dosage, and route of administration should be carefully considered based on the specific scientific objectives of the study. Rigorous quantification of calcification is essential for the accurate interpretation of results.
References
- 1. The Emerging Role of Nutraceuticals in Cardiovascular Calcification: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hexasodium fytate for the treatment of calciphylaxis: a randomised, double-blind, phase 3, placebo-controlled trial with an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D and Osteogenic Differentiation in the Artery Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D in Vascular Calcification: A Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytate Intake, Health and Disease: “Let Thy Food Be Thy Medicine and Medicine Be Thy Food” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Phytate (Myo-inositol hexakisphosphate) inhibits cardiovascular calcifications in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic approaches for the treatment of genetic and acquired cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic approaches for the treatment of genetic and acquired cardiovascular calcification [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in Various Pseudoxanthoma Elasticum and Calcinosis Cutis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in" by Miguel Ferrer, Maria Pérez-Ferrer et al. [jdc.jefferson.edu]
- 15. researchgate.net [researchgate.net]
- 16. VitroView™ Alizarin Red Stain Kit - Tissue calcium staining [vitrovivo.com]
- 17. A protocol for differential staining of cartilages and ossified bones in fetal and adult mouse skeletons using alcian blue and alizarin red S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. Kingsley Lab protocol for Alcian blue + alizarin red skeletal preps [kingsley.stanford.edu]
- 20. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
How to resolve solubility issues with Hexasodium phytate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Hexasodium Phytate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
This compound is generally considered to be highly soluble in water.[1][2][3] However, its solubility can be significantly influenced by several factors, most notably the pH of the aqueous solution.[1]
Q2: How does pH affect the solubility of this compound?
The pH of the buffer is a critical factor in determining the solubility of this compound.[1] The solubility of phytates is lowest in the acidic pH range of approximately 3.5 to 4.0.[1] Below pH 2 and above pH 7, its solubility increases significantly.[1] Aqueous solutions of sodium phytate itself are strongly alkaline.[3]
Q3: Does temperature influence the solubility of this compound?
Yes, temperature is expected to influence the solubility of this compound. For most salts, solubility in water increases with temperature as the dissolution process is often endothermic.[1] However, specific quantitative data and detailed solubility curves for this compound at various temperatures are not widely available in published literature.[1] It is advisable to avoid heating sodium phytate solutions above 80°C to prevent potential degradation.[4]
Q4: Can other components in my buffer affect the solubility of this compound?
Absolutely. This compound is a potent chelating agent with a high affinity for di- and trivalent metal cations.[1][5] The presence of metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), iron (Fe³⁺), and aluminum (Al³⁺) can lead to the formation of insoluble metal-phytate complexes, which will significantly reduce the concentration of soluble phytate.[6][7] Additionally, interactions with positively charged proteins can also affect its solubility.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
Issue 1: this compound is not dissolving or is forming a precipitate.
Possible Causes & Solutions:
-
Incorrect pH: The pH of your buffer may be in the mid-acidic range (pH 3.5-4.0) where phytate solubility is minimal.[1]
-
Presence of Multivalent Cations: Your buffer or other reagents may contain metal ions that are forming insoluble complexes with the phytate.[6]
-
Solution 1: If possible, use a buffer system free of di- and trivalent cations.
-
Solution 2: Add a stronger chelating agent, such as EDTA, to your buffer. EDTA can chelate the metal ions, preventing them from precipitating with phytate and thereby increasing its solubility.[6]
-
-
Interaction with Proteins: If your formulation contains proteins that are positively charged at the working pH, they can bind to the negatively charged phytate, leading to precipitation.[8][9]
-
Solution: Adjust the pH of the solution to a point where the protein is not positively charged. Alternatively, increasing the ionic strength of the buffer (e.g., by adding NaCl) can help to disrupt the electrostatic interactions between the protein and phytate.[8]
-
Issue 2: The solution is initially clear but becomes cloudy over time.
Possible Causes & Solutions:
-
Slow Precipitation of Metal-Phytate Complexes: The formation of insoluble metal-phytate complexes can sometimes be a slow process.
-
Solution: As with immediate precipitation, the addition of a chelating agent like EDTA can help to redissolve the precipitate and maintain a clear solution.[6]
-
-
Temperature Effects: If the solution was prepared at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation.
-
Solution: Try to prepare the solution at the temperature at which it will be used and stored. If heating is necessary to dissolve the compound, ensure that the final concentration is below the solubility limit at the storage temperature.
-
Data Presentation
Table 1: Influence of pH on Phytate Solubility
| pH Range | Solubility of Phytate | Reference |
| < 2 | Markedly Increased | [1] |
| 3.5 - 4.0 | Minimal | [1] |
| > 7 | Markedly Increased | [1] |
Table 2: Solubility of Metal-Phytate Complexes in Sodium Acetate Buffer (pH 5.0)
| Metal Phytate Complex | Solubility | Reference |
| Sodium (Na) | Completely Soluble (100%) | [6] |
| Calcium (Ca) | Largely Soluble (90.5%) | [6] |
| Magnesium (Mg) | Largely Soluble (64.5%) | [6] |
| Manganese (Mn) | Partially Soluble (39.0%) | [6] |
| Copper (Cu) | Partially Soluble (25.8%) | [6] |
| Zinc (Zn) | Partially Soluble (14.3%) | [6] |
| Cadmium (Cd) | Partially Soluble (8.23%) | [6] |
| Aluminum (Al) | Hardly Soluble (6.93%) | [6] |
| Iron (Fe) | Hardly Soluble (4.31%) | [6] |
Experimental Protocols
Protocol 1: Standard Preparation of an Aqueous this compound Solution
-
Select an appropriate buffer: Choose a buffer system with a pH outside of the 3.5-4.0 range. Buffers with a pH > 7 are generally recommended. Avoid buffers containing high concentrations of di- and trivalent metal cations.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add the powder to a volume of deionized water or the chosen buffer that is less than the final desired volume.
-
Stirring: Use a magnetic stirrer to agitate the solution. Gentle heating may be applied to aid dissolution, but do not exceed 80°C.[4]
-
pH Adjustment: Monitor the pH of the solution. If necessary, adjust the pH to the desired range (ideally > 7) using a suitable acid or base (e.g., NaOH or HCl).
-
Final Volume: Once the this compound is fully dissolved, transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.
-
Filtration: If any particulates remain, filter the solution through a 0.22 µm or 0.45 µm filter.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. SNF472, a novel inhibitor of vascular calcification, could be administered during hemodialysis to attain potentially therapeutic phytate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Phytate – Nature's Key [natures-key.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual effects of sodium phytate on the structural stability and solubility of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting precipitation of Hexasodium phytate in high calcium media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with hexasodium phytate, particularly in high-calcium media where precipitation can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my high-calcium media?
A1: this compound, the salt of phytic acid, is a potent chelating agent. Its multiple phosphate groups are negatively charged at neutral and alkaline pH, giving them a strong affinity for positively charged divalent cations like calcium (Ca²⁺)[1][2]. When this compound is introduced into a high-calcium environment, it binds with the calcium ions to form insoluble calcium-phytate complexes, which then precipitate out of the solution[3]. This interaction is a primary cause of turbidity and loss of active compound in experimental media.
Q2: How does the pH of my media affect the precipitation of this compound with calcium?
A2: The pH of your media is a critical factor in the solubility of calcium-phytate complexes. The binding of calcium to phytic acid is significantly pH-dependent. Below a pH of approximately 5.0, there is no significant binding of calcium to phytate[4]. However, as the pH increases above 5.0, the phosphate groups on the phytate molecule become more deprotonated and negatively charged, leading to increased binding with calcium ions and subsequent precipitation[4]. The solubility of sodium phytate is generally high in strongly acidic conditions (below pH 2) and in neutral to alkaline conditions (above pH 7), but it is lower in the mid-acidic range[5]. In many standard cell culture media, which are often buffered around a physiological pH of 7.4, the conditions are favorable for calcium-phytate precipitation.
Q3: What is the impact of the calcium-to-phytate molar ratio on precipitation?
A3: The molar ratio of calcium to phytate directly influences the extent of precipitation. As the concentration of calcium increases relative to the concentration of phytate, the likelihood and amount of precipitation also increase[6]. Studies have shown that with an increasing Ca:phytate ratio, the precipitation of phytate is counteracted to some degree, but at a certain point, it leads to the formation of insoluble complexes[6]. For instance, one study indicated that a calcium-to-phytic acid (Ca:PA) molar ratio above 5 can result in the nearly complete precipitation of phytate phosphorus[7]. Maximum binding of calcium to phytate has been observed at a Ca(II):phytate ratio of 6, with 4.8 moles of Ca(II) bound per mole of phytate at a pH above 8[4].
Troubleshooting Guides
Issue: Precipitation is observed immediately after adding this compound to high-calcium media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable pH | Adjust the pH of the media to be either below 5.0 or above 7.0 before adding this compound. Note that significant pH changes may affect your experimental system. | Reduced or no precipitation upon addition of this compound. |
| High Calcium Concentration | If possible, reduce the concentration of calcium in your media. Alternatively, add a chelating agent like EDTA to bind with some of the free calcium before adding the this compound. Use caution as this will alter the free calcium concentration available to your cells or in your reaction. | A decrease in the amount of precipitate formed. |
| Order of Component Addition | When preparing media from scratch, the order of adding components can be critical. Calcium salts are prone to precipitation, especially with phosphates[8]. Try adding the this compound to a calcium-free base medium first, and then adding the calcium solution slowly while stirring vigorously. | Improved solubility and reduced immediate precipitation. |
| Low Temperature | The solubility of most salts, including sodium phytate, is expected to increase with temperature[5]. Gently warming the media (while considering the thermal stability of other components) before and during the addition of this compound may help. | Enhanced dissolution and potentially less precipitation. |
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| pH for significant Ca²⁺-phytate binding | > ~5.0 | Below this pH, precipitation is less likely. | [4] |
| pH for maximum Ca²⁺-phytate binding | > ~8.0 | Conditions of maximal precipitation. | [4] |
| Ca(II):phytate ratio for maximum binding | 6:1 | At this ratio, 4.8 moles of Ca²⁺ bind per mole of phytate. | [4] |
| Ca:PA molar ratio for complete precipitation | > 5 | Ratios above this can lead to almost all phytate precipitating. | [7] |
Experimental Protocols
Protocol: Determining the Effect of pH on this compound Solubility in High Calcium Media
-
Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Preparation of High Calcium Media: Prepare your experimental media with the desired high concentration of calcium, but without the this compound.
-
pH Adjustment: Aliquot the high calcium media and adjust the pH of each aliquot to one of the prepared buffer pH values.
-
Addition of this compound: To each pH-adjusted media aliquot, add a known concentration of this compound.
-
Incubation and Observation: Incubate the solutions under your standard experimental conditions (e.g., temperature, time). Visually inspect for precipitation and/or measure turbidity using a spectrophotometer at a wavelength such as 600 nm.
-
Quantification (Optional): Centrifuge the samples to pellet any precipitate. Measure the concentration of soluble phytate and/or calcium in the supernatant to quantify the extent of precipitation.
Visualizations
References
- 1. blog.algaecal.com [blog.algaecal.com]
- 2. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Strategies to improve the stability of Hexasodium phytate stock solutions
This guide provides researchers, scientists, and drug development professionals with strategies to improve the stability of Hexasodium phytate stock solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is the hexasodium salt of phytic acid, a natural compound found in plant seeds.[1] In research and drug development, it is investigated for various therapeutic properties, including the inhibition of vascular calcification.[2][3] The stability of its stock solutions is critical for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a decrease in the effective concentration of the active compound and the formation of interfering byproducts.
Q2: What are the primary factors that affect the stability of this compound stock solutions?
A2: The main factors influencing the stability of this compound solutions are pH, temperature, presence of multivalent metal ions, and exposure to light. Hydrolysis of the phosphate ester bonds is a primary degradation pathway.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For most applications, high-purity, sterile water (e.g., cell culture grade, nuclease-free water) is the recommended solvent. The high solubility of this compound in aqueous solutions makes organic solvents generally unnecessary for initial stock preparation.[2]
Q4: How should I store my this compound stock solution for optimal stability?
A4: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C is the best practice to minimize degradation from freeze-thaw cycles.[4] Solutions should be stored in the dark to prevent photodegradation.
Q5: What are the signs of degradation in a this compound stock solution?
A5: Visual signs of degradation can include the formation of a precipitate, cloudiness, or a change in color. However, significant degradation can occur without any visible changes. Therefore, periodic analytical verification of the concentration and purity is recommended for long-term studies.
Troubleshooting Guide
This section addresses specific issues that users may encounter with their this compound stock solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon preparation or storage | pH shift: The pH of the solution may have shifted to a more acidic range, reducing the solubility of the phytate salt.[5] | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer or a dilute solution of NaOH. |
| Presence of divalent cations: Contamination with divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺) from glassware or other reagents can lead to the formation of insoluble metal phytate complexes.[5] | Use high-purity water and acid-washed glassware. Consider adding a chelating agent like EDTA at a low concentration if cation contamination is suspected, but verify its compatibility with your experimental system. | |
| Low temperature: If the solution is stored at a low temperature, the solubility may decrease, leading to precipitation. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, briefly sonicate the solution. | |
| Solution discoloration (e.g., yellowing) | Oxidation: Phytic acid and its salts have antioxidant properties and can undergo oxidation, which may lead to discoloration.[6] This can be accelerated by exposure to light or the presence of metal ions that can catalyze oxidative reactions. | Store solutions in amber vials or protect them from light. Prepare solutions fresh when possible. Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing. |
| Contamination: Microbial contamination can also lead to changes in the appearance of the solution. | Ensure sterile technique during preparation and handling. Filter-sterilize the stock solution using a 0.22 µm filter if appropriate for your application. | |
| Loss of biological activity or inconsistent experimental results | Hydrolysis: Over time, especially at non-optimal pH and higher temperatures, this compound can hydrolyze, breaking down into lower inositol phosphates (e.g., inositol pentaphosphate, tetraphosphate) and inorganic phosphate. These degradation products may have reduced or different biological activity. | Prepare fresh stock solutions regularly. Store aliquots at -80°C to minimize hydrolysis. Verify the concentration and purity of your stock solution using an appropriate analytical method (e.g., HPLC) if you suspect degradation. |
| Repeated freeze-thaw cycles: Each freeze-thaw cycle can contribute to the degradation of the compound.[4] | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing of the entire stock. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a sterile, stable stock solution of this compound at a concentration of 100 mM.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., cell culture grade, nuclease-free)
-
Sterile conical tubes or vials (amber or wrapped in foil)
-
0.22 µm sterile syringe filter
-
Calibrated pH meter
-
1 M NaOH and 1 M HCl solutions (sterile)
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: ~792 g/mol ).
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated mass of this compound powder to a sterile container. Add approximately 80% of the final desired volume of high-purity water.
-
Mixing: Gently vortex or swirl the container until the powder is completely dissolved. Avoid vigorous shaking to minimize shearing of the molecule.
-
pH adjustment (optional but recommended): Measure the pH of the solution. If necessary, adjust the pH to a range of 7.0-7.5 using sterile 1 M NaOH or 1 M HCl. This pH range generally favors the stability of the hexasodium salt.
-
Final volume adjustment: Add high-purity water to reach the final desired volume.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a working aliquot can be stored at 2-8°C for up to two weeks.
Protocol 2: Accelerated Stability Study of this compound Solution
Objective: To assess the stability of a this compound stock solution under accelerated conditions to predict its long-term stability.
Materials:
-
Prepared this compound stock solution
-
Temperature-controlled incubators or ovens set at various temperatures (e.g., 25°C, 40°C, 60°C)
-
HPLC system with a suitable column for anion analysis (or another validated analytical method for phytate quantification)
-
pH meter
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, perform an initial analysis to determine the initial concentration and purity of this compound. This will serve as the baseline (T₀). Also, measure and record the initial pH.
-
Sample Distribution: Aliquot the stock solution into multiple vials for each storage condition to be tested.
-
Storage: Place the vials in the temperature-controlled incubators at the selected temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.
-
Analysis: Allow the samples to come to room temperature. Visually inspect for any changes (precipitation, color change). Measure the pH. Analyze the concentration and purity of this compound using a validated analytical method like HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each temperature condition relative to the initial concentration at T₀. Plot the percentage remaining versus time for each temperature. This data can be used to estimate the degradation rate and shelf-life under normal storage conditions.
Data Presentation
Table 1: Effect of Temperature on the Stability of a 100 mM this compound Solution (pH 7.2) Over 12 Weeks
| Storage Temperature | % this compound Remaining (Mean ± SD) |
| Week 1 | |
| 4°C | 99.8 ± 0.2 |
| 25°C (Room Temp) | 98.5 ± 0.4 |
| 40°C | 92.1 ± 0.7 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of degradation. Actual stability will depend on the specific formulation and storage conditions.
Table 2: Effect of pH on the Stability of a 100 mM this compound Solution Stored at 25°C for 8 Weeks
| pH of Solution | % this compound Remaining (Mean ± SD) |
| Week 2 | |
| 5.0 | 96.3 ± 0.5 |
| 7.0 | 99.2 ± 0.3 |
| 9.0 | 98.8 ± 0.4 |
Note: This data is illustrative. The optimal pH for stability may vary depending on the buffer system used.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Factors influencing this compound solution stability.
References
- 1. Mechanism of action of SNF472, a novel calcification inhibitor to treat vascular calcification and calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNF472, a novel inhibitor of vascular calcification, could be administered during hemodialysis to attain potentially therapeutic phytate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kidneynews.org [kidneynews.org]
- 4. benchchem.com [benchchem.com]
- 5. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Identifying and mitigating Hexasodium phytate interference in colorimetric assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Hexasodium phytate in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
A1: this compound, the sodium salt of phytic acid, is a major storage form of phosphorus in many plant tissues, including seeds, grains, and legumes. Its interference in colorimetric assays stems from its strong chelating ability. The multiple phosphate groups in the phytate molecule can bind strongly with metal ions (like iron, zinc, and calcium) and form complexes with proteins. This can lead to the precipitation of proteins or the sequestration of key metal ions that are essential for the colorimetric reaction, resulting in inaccurate measurements.
Q2: Which colorimetric assays are most susceptible to interference from this compound?
A2: Assays that are particularly vulnerable to phytate interference include:
-
Phosphate assays: Especially those based on the molybdenum blue reaction. Phytate itself is a phosphate-rich molecule, and its presence can lead to an overestimation of inorganic phosphate if not properly removed or accounted for.
-
Protein assays: Assays like the Bradford and Bicinchoninic acid (BCA) assays can be affected. Phytate can precipitate proteins, removing them from the solution and leading to an underestimation of protein concentration. Additionally, as a chelating agent, it may interfere with the copper ions used in the BCA assay.
-
Enzyme assays: Assays where the enzyme or substrate can bind to phytate, or where metal ions are necessary cofactors for enzyme activity, can be inhibited, leading to an underestimation of enzyme activity.
Q3: What are the common signs of this compound interference in my assay?
A3: Common indicators of phytate interference include:
-
Inconsistent or non-reproducible results between sample replicates.
-
Lower than expected protein or enzyme activity measurements in samples derived from plant materials.
-
Higher than expected phosphate readings in crude plant extracts.
-
Precipitate formation upon addition of assay reagents to your sample.
-
A non-linear response in your standard curve when using plant-derived samples.
Troubleshooting Guides
Problem 1: My protein concentration reading is unexpectedly low in a plant-derived sample.
| Possible Cause | Troubleshooting Steps |
| Protein-phytate complex formation and precipitation. | 1. Visually inspect for precipitation: Centrifuge your sample after adding the assay reagent. A pellet may indicate precipitated protein. 2. Implement a phytate removal protocol: Choose a suitable method such as acid extraction or enzymatic degradation with phytase to remove phytate from your sample before performing the protein assay. |
| Interference with assay reagents. | 1. Test for interference: Spike a known concentration of a standard protein (like BSA) with varying concentrations of this compound and observe the effect on the assay signal. 2. Choose a more robust assay: If possible, switch to a protein assay method that is less susceptible to interference from chelating agents. |
Problem 2: I am getting erroneously high readings in my phosphate assay.
| Possible Cause | Troubleshooting Steps |
| Phosphate release from this compound. | 1. Differentiate between inorganic and total phosphorus: Use a method that specifically measures inorganic phosphate without hydrolyzing the phosphate from phytate. 2. Remove phytate prior to assay: Employ acid extraction or enzymatic hydrolysis with phytase followed by a cleanup step to remove the phytate before quantifying inorganic phosphate. |
Data Presentation: Mitigating Phytate Interference
The following tables summarize the effectiveness of different methods for removing this compound from samples.
Table 1: Efficiency of Acid Extraction for Phytate Removal
| Plant Source | Acid Used | Extraction Conditions | Phytate Removal Efficiency |
| Rice Bran | 0.62 M HCl | 8.5:1 solvent-to-sample ratio, 5.5 hours | Up to 94% |
| Soybean & Cottonseed Bran | 1.0 M HCl | 1 hour shaking at room temperature | ~87% |
| Beans (immature) | 0.5N HCl | 40 min stirring | More effective than perchloric or trichloroacetic acid |
Data synthesized from multiple sources indicating the effectiveness of acid extraction under optimized conditions.
Table 2: Efficacy of Enzymatic Degradation of Phytate
| Enzyme Source | Substrate (Sample) | Treatment Conditions | Phytate Reduction |
| Aspergillus niger phytase | Brown rice gruel | 10 units of phytase/100g, 3-hour incubation | 16.2% |
| Aspergillus niger phytase | Soybean curd residue | 20 units of phytase/100g, 3 hours at 45°C | 24.6% |
| Aspergillus oryzae phytase | Cereal flours | 24 hours | 90-97%[1] |
This table illustrates the potential of enzymatic treatment to reduce phytate content in various food matrices.[2]
Experimental Protocols
Protocol 1: Acid Extraction of this compound from Plant Samples
This protocol is a general guideline for the extraction of phytate using hydrochloric acid.
Materials:
-
Plant sample (e.g., seed meal, flour)
-
Hydrochloric acid (HCl), 0.5 - 1.0 M
-
Deionized water
-
Centrifuge and centrifuge tubes
-
pH meter
-
Stir plate and stir bars
Procedure:
-
Sample Preparation: Weigh 1 gram of the finely ground plant sample into a centrifuge tube.
-
Extraction: Add 20 mL of 0.66 M HCl to the sample.
-
Incubation: Stir the mixture vigorously for a minimum of 3 hours at room temperature.
-
Centrifugation: Centrifuge the extract at 11,000 x g for 10 minutes.
-
Neutralization: Carefully transfer the supernatant to a new tube. For a 0.5 mL aliquot of the supernatant, add 0.5 mL of 0.75 M NaOH to neutralize the extract.
-
Assay: The neutralized supernatant is now ready for use in your colorimetric assay. Note that the sample has been diluted.
Protocol 2: Enzymatic Degradation of this compound using Phytase
This protocol describes the use of phytase to hydrolyze phytate in a sample.
Materials:
-
Sample extract (after initial preparation, e.g., acid extraction and neutralization)
-
Phytase enzyme (e.g., from Aspergillus niger)
-
Assay buffer (e.g., 0.2 M sodium acetate buffer, pH 5.5)
-
Water bath or incubator at 37-55°C (optimal temperature depends on the specific phytase)
-
Stopping reagent (e.g., trichloroacetic acid)
Procedure:
-
Sample Preparation: Prepare your sample extract as needed. The pH should be adjusted to the optimal range for the phytase being used (typically pH 4.5-5.5).
-
Enzyme Reaction: In a microcentrifuge tube, combine your sample extract with the phytase enzyme in the appropriate assay buffer. The exact enzyme concentration and incubation time will need to be optimized. A general starting point is 10-20 units of phytase per gram of original sample material.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the phytase (e.g., 55°C) for a predetermined time (e.g., 1-3 hours).
-
Stopping the Reaction: Terminate the enzymatic reaction by adding a stopping reagent, such as trichloroacetic acid, to denature the phytase.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
Assay: The supernatant can now be used for the downstream colorimetric assay.
Visualizations
Caption: Troubleshooting workflow for suspected this compound interference.
Caption: Overview of this compound mitigation protocols.
References
How to prevent off-target effects of Hexasodium phytate in cell-based experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Hexasodium phytate in cell-based experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its off-target effects and provide strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to off-target effects?
A1: The primary cause of off-target effects from this compound, also known as phytic acid or IP6, is its strong chelating ability.[1][2] The molecule has six phosphate groups that can bind to multivalent metal cations, particularly divalent cations like calcium (Ca²⁺), iron (Fe²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺).[1][3][4] This sequestration of essential minerals from the cell culture medium can inadvertently affect various cellular processes that are dependent on these ions.
Q2: What are the most common off-target effects observed in cell-based experiments?
A2: The most frequently encountered off-target effects include:
-
Inhibition of Cell Proliferation and Viability: By chelating essential cations, this compound can induce cytotoxicity and inhibit cell growth in a dose- and time-dependent manner.[5][6]
-
Alteration of Signaling Pathways: Lower inositol phosphates, which can be derived from phytic acid, are involved in numerous cell signaling pathways.[1] Phytic acid itself has been shown to modulate pathways such as NF-kB and β-catenin.[5]
-
Enzyme Inhibition: Phytic acid can non-specifically inhibit the activity of various enzymes that require divalent cations as cofactors.[7] For instance, it has been shown to inhibit pepsin and α-amylase.[8][9]
-
Induction of Apoptosis: In some cell lines, phytic acid can trigger mitochondrial intrinsic apoptosis through the caspase-9 and caspase-3 cascade.[5]
Q3: How can I differentiate between the intended effects and the off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects requires careful experimental design. Consider the following approaches:
-
Controls: Include a control group treated with a non-chelating analog or a chelating agent with a different specificity.
-
Rescue Experiments: Supplement the culture medium with the specific cations that are being chelated (e.g., Ca²⁺, Fe²⁺, Zn²⁺) to see if the observed effect is reversed.
-
Dose-Response Analysis: A steep dose-response curve might suggest a non-specific, toxic off-target effect, whereas a specific on-target effect may occur at a lower concentration range.
-
Alternative Molecules: If possible, use alternative molecules that target the same pathway but have a different chemical structure and off-target profile.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cytotoxicity or low cell viability. | Chelation of essential cations: this compound is likely depleting the cell culture medium of essential divalent cations like Ca²⁺, Mg²⁺, and Zn²⁺, which are critical for cell survival.[1][3][11] | 1. Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that minimizes cytotoxicity.[5]2. Supplement Medium: Add a surplus of the chelated divalent cations (e.g., CaCl₂, MgCl₂, ZnCl₂) to the culture medium to counteract the chelating effect.[11]3. Reduce Incubation Time: Limit the duration of exposure to this compound to the minimum time required to observe the desired on-target effect.[5] |
| Inconsistent or non-reproducible results. | Variability in medium composition: The concentration of divalent cations can vary between different batches or formulations of cell culture media, leading to inconsistent chelation by this compound. | 1. Use a defined, serum-free medium: This will minimize the variability of divalent cation concentrations.2. Analyze medium composition: If possible, analyze the concentration of key divalent cations in your specific media lot.3. Prepare fresh solutions: Always use freshly prepared this compound solutions for each experiment. |
| Inhibition of unrelated enzymatic pathways. | Non-specific enzyme inhibition: this compound can directly inhibit enzymes that require divalent cations as cofactors for their activity.[7][8] | 1. Conduct counter-screening: Test the effect of this compound on a panel of unrelated enzymes to assess its specificity.2. Perform rescue experiments: Add an excess of the specific cation cofactor required by the inhibited enzyme to see if its activity can be restored. |
| Observed effects are not consistent with the known target pathway. | Modulation of unintended signaling pathways: Phytic acid and its lower inositol phosphate derivatives are known to be involved in various signaling pathways beyond the intended target.[1][12] | 1. Pathway analysis: Use techniques like Western blotting or reporter assays to investigate the effect of this compound on other key signaling pathways.2. Review literature: Thoroughly research the known signaling roles of inositol phosphates to anticipate potential off-target pathway modulation.[12] |
Data Presentation
Table 1: Reported IC50 Values of Phytic Acid in Colorectal Cancer Cell Lines
| Cell Line | IC50 (mM) | Incubation Time | Reference |
| HCT116 | 2.96 | 48 hours | [5] |
| HT-29 | 3.35 | 48 hours | [5] |
Table 2: General Recommendations for this compound Concentration in Cell Culture
| Experimental Goal | Recommended Starting Concentration Range | Key Considerations |
| Investigating signaling pathways | 0.2 - 1 mM | Lower concentrations are less likely to induce significant cytotoxicity.[13] |
| Inducing apoptosis/cytotoxicity | 1 - 5 mM | Higher concentrations are often required, but off-target chelation effects will be more pronounced.[5][13] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using Crystal Violet Assay
This protocol is adapted from a study on the cytotoxicity of phytic acid.[6]
-
Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Carefully remove the medium from each well.
-
Gently wash the cells with 100 µL of phosphate-buffered saline (PBS).
-
Add 50 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with deionized water until the water runs clear.
-
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate for 15 minutes on a shaker to dissolve the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Protocol 2: Cation Supplementation Rescue Experiment
This protocol is designed to determine if an observed effect of this compound is due to cation chelation.
-
Determine this compound Concentration: Based on a prior dose-response experiment, select a concentration of this compound that produces the off-target effect of interest (e.g., 80% inhibition of cell viability).
-
Prepare Supplemented Media: Prepare cell culture media containing the selected concentration of this compound. To separate aliquots of this medium, add varying concentrations of a divalent cation salt (e.g., CaCl₂, MgCl₂, or ZnCl₂). A good starting point is a molar ratio of 1:1, 1:2, and 1:5 of this compound to the supplemental cation.
-
Cell Treatment: Seed cells as you would for a standard experiment. Treat the cells with:
-
Vehicle control medium.
-
Medium with this compound only.
-
Medium with this compound and each concentration of the supplemental cation.
-
-
Assay: After the appropriate incubation period, perform the relevant assay (e.g., cell viability, enzyme activity) to assess whether the addition of the supplemental cation "rescues" the cells from the effect of this compound. A reversal of the effect suggests that cation chelation is the primary cause.
Visualizations
Caption: Primary mechanism of this compound off-target effects.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logical relationships for troubleshooting inconsistent results.
References
- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse role of phytic acid in plants and approaches to develop low-phytate grains to enhance bioavailability of micronutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jscholaronline.org [jscholaronline.org]
- 9. researchgate.net [researchgate.net]
- 10. Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in Various Pseudoxanthoma Elasticum and Calcinosis Cutis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hexasodium Phytate Chelation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chelation activity of hexasodium phytate by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound chelation activity?
The optimal pH for this compound chelation is highly dependent on the specific metal ion being chelated. Generally, acidic conditions favor the solubility of many metal-phytate complexes, enhancing the apparent chelation activity in solution. However, the stability of the chelate complex itself can vary with pH. For many applications, a pH of 6.0 or below is recommended for the best performance.[1][2]
Q2: Why is my metal-phytate solution forming a precipitate?
Precipitation of metal-phytate complexes is a common issue and is strongly influenced by pH. For instance, zinc phytate is known to be soluble below pH 4.3 but becomes insoluble at higher pH levels.[1] Similarly, calcium-phytate complex solubility significantly decreases between pH 4 and 6.[3] The formation of insoluble coordination compounds can reduce the bioavailability of minerals.[4]
Q3: How does the type of buffer affect this compound chelation experiments?
The chemical nature of the buffer can significantly impact chelation. Some buffers may interact with the metal ions themselves. For example, phosphate buffers can promote the iron-catalyzed degradation of certain compounds, while TRIS buffer has a moderate ability to chelate iron, potentially interfering with the intended phytate-metal interaction.[5] It is crucial to select a buffer system that does not compete with this compound for the target metal ion.
Q4: Can I use this compound to chelate trivalent cations like Fe³⁺?
Yes, this compound can chelate trivalent cations like Fe³⁺. In fact, phytate complexes with trivalent iron ions show significantly higher stability compared to those with divalent iron ions.[6] However, ferric phytate is completely insoluble at a low pH of 1-3.5 and becomes highly soluble at pH 10.
Q5: What is the impact of the metal-to-phytate molar ratio on chelation?
The molar ratio of metal to phytate is a critical factor influencing the formation and solubility of the resulting complex. The stoichiometry of the metal-phytate precipitate can be inconsistent and is dependent on pH, ionic strength, and the presence of other multivalent metals.[7] For calcium, as the Ca:PA molar ratio increases, the pH at which precipitation begins also increases.[3]
Troubleshooting Guides
Issue 1: Unexpected Precipitation Upon Mixing this compound and Metal Ion Solutions
| Potential Cause | Recommended Solution |
| Incorrect pH: The pH of the solution is in a range where the specific metal-phytate complex is insoluble.[1] | 1. Adjust pH: Lower the pH of the solution. For many divalent metals, a pH below 5.0 can increase solubility.[1][8] 2. Modify Preparation Order: Prepare stock solutions of the metal and this compound in an acidic buffer before mixing. |
| High Reactant Concentrations: The concentrations of the metal ion and/or this compound are too high, exceeding the solubility product of the complex. | 1. Dilute Solutions: Reduce the concentrations of your stock solutions. 2. Gradual Addition: Add the metal ion solution to the this compound solution slowly while stirring to avoid localized high concentrations. |
| Inappropriate Buffer System: The chosen buffer is promoting precipitation or reacting with one of the components. | 1. Change Buffer: Switch to a different buffer system that is known to be non-interfering. 2. Verify Buffer pH: Ensure the final pH of the solution after adding all components is within the desired range. |
Issue 2: Inconsistent or Low Chelation Activity Observed in Assays
| Potential Cause | Recommended Solution |
| Precipitation of Metal-Phytate Complex: The formation of an insoluble complex removes the chelated species from the solution, leading to an underestimation of chelation activity.[1] | 1. Confirm Solubility: Visually inspect the solution for any turbidity or precipitate. 2. Centrifuge and Analyze Supernatant: Pellet any precipitate by centrifugation and measure the residual metal concentration in the supernatant. |
| Competition from Other Ions: The presence of other metal ions in the sample or buffer is competing with the target metal for chelation by this compound.[7] | 1. Use High-Purity Reagents: Ensure that all reagents, including water, are of high purity and free from contaminating metal ions. 2. Consider a Chelating Agent: In complex matrices, a pre-treatment step with a broad-spectrum chelating agent may be necessary, followed by a method to specifically measure the target metal-phytate interaction. |
| Incorrect pH for Assay: The pH of the assay is not optimal for the specific metal-phytate interaction being measured. | Optimize Assay pH: Perform preliminary experiments to determine the optimal pH for your specific assay conditions and metal ion of interest. |
| Degradation of this compound: The this compound stock solution may have degraded over time. | Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments. |
Data Presentation
Table 1: pH-Dependent Solubility of Various Metal-Phytate Complexes
| Metal Ion | Soluble pH Range | Insoluble pH Range | Reference(s) |
| Calcium (Ca²⁺) | Below pH 4 | Above pH 4-6 (solubility decreases) | [3] |
| Magnesium (Mg²⁺) | - | Solubility reduces at pH 7.2-8.0 | |
| Zinc (Zn²⁺) | Below pH 4.3 | Higher than pH 4.3 | [1] |
| Iron (Fe²⁺) | Forms less stable complexes; precipitates above pH 9 | - | [9][10] |
| Iron (Fe³⁺) | pH 10 (highly soluble) | pH 1-3.5 (completely insoluble) | |
| Aluminum (Al³⁺) | - | Solubility decreases with a decrease in pH |
Table 2: Solubility of Metal-Phytate Complexes at pH 5.0 vs. pH 7.5
| Metal Complex | Solubility at pH 5.0 | Solubility at pH 7.5 |
| Sodium (Na⁺) | High | High |
| Calcium (Ca²⁺) | High | Moderate |
| Magnesium (Mg²⁺) | High | Moderate |
| Copper (Cu²⁺) | Moderate | Low |
| Zinc (Zn²⁺) | Moderate | Low |
| Manganese (Mn²⁺) | Moderate | Low |
| Cadmium (Cd²⁺) | Moderate | Low |
| Aluminum (Al³⁺) | Low | Very Low |
| Iron (Fe³⁺) | Low | Very Low |
This table summarizes the general trend that the solubility of many metal-phytate complexes is greater at pH 5.0 compared to pH 7.5.[11][12]
Experimental Protocols
Protocol 1: Determination of Metal-Phytate Complex Solubility
This protocol provides a general method to assess the solubility of metal-phytate complexes at different pH values.
Materials:
-
This compound
-
Metal salt (e.g., CaCl₂, ZnSO₄, FeCl₃)
-
Buffer solutions at various pH values (e.g., 20 mM Sodium Acetate for pH 4-6, 20 mM Tris-HCl for pH 7-9)
-
Deionized water
-
pH meter
-
Centrifuge
-
Method for quantifying the metal ion in solution (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of the metal salt (e.g., 10 mM) in deionized water.
-
In a series of centrifuge tubes, add a specific volume of the buffer solution for each desired pH to be tested.
-
Add a known amount of the this compound stock solution to each tube.
-
Add a known amount of the metal salt stock solution to each tube to achieve the desired metal-to-phytate molar ratio.
-
Adjust the final volume with the respective buffer solution.
-
Vortex the tubes and incubate at a constant temperature (e.g., 25°C) for a specified time (e.g., 1 hour) to allow equilibrium to be reached.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet any insoluble complex.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of the metal ion in the supernatant using a suitable analytical technique (AAS, ICP-OES, etc.).
-
The solubility is determined by the concentration of the metal ion remaining in the supernatant.
Protocol 2: Ferrozine Assay for Iron Chelation
This protocol is used to quantify the chelation of ferrous iron (Fe²⁺) by this compound. Ferrozine forms a colored complex with free Fe²⁺, and the reduction in color intensity in the presence of a chelating agent is proportional to its chelating activity.
Materials:
-
This compound solution (at various concentrations)
-
Ferrous sulfate (FeSO₄) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM)
-
Buffer solution (e.g., pH 4.5 acetate buffer)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
To a microcentrifuge tube, add a specific volume of the this compound solution.
-
Add a known volume of the buffer solution.
-
Initiate the reaction by adding a known volume of the FeSO₄ solution.
-
Mix well and incubate for a short period (e.g., 5 minutes) to allow for chelation to occur.
-
Add a known volume of the ferrozine solution to the mixture. This will react with any unchelated Fe²⁺.
-
Mix thoroughly and allow the color to develop for a set time (e.g., 10 minutes).
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Prepare a control sample containing the buffer and FeSO₄ but no this compound.
-
The iron-chelating activity is calculated as a percentage reduction in absorbance compared to the control.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound chelation experiments.
Caption: Experimental workflow for the Ferrozine assay to determine iron chelation activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]
- 12. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Phytates in Experimental Diets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of phytates in experimental diets.
Frequently Asked Questions (FAQs)
Q1: What is phytate and why is it a concern in experimental diets?
Phytate, or phytic acid, is the primary storage form of phosphorus in many plant-based feed ingredients, including cereals, legumes, and oilseeds.[1][2] It is considered an anti-nutritional factor because its six phosphate groups can chelate essential minerals like calcium, zinc, iron, and magnesium, forming insoluble complexes that are not readily absorbed in the gastrointestinal tract of monogastric animals.[2][3][4] This can lead to mineral deficiencies, impacting the health and development of experimental animals and potentially confounding research outcomes.[3]
Q2: What are the primary methods to counteract the low bioavailability of phytates?
The main strategies to overcome the anti-nutritional effects of phytate include:
-
Enzymatic Treatment: Supplementing the diet with phytase enzymes, which hydrolyze phytate and release the bound minerals.[3]
-
Food Processing Techniques: Methods such as soaking, germination, and fermentation can activate endogenous phytases in the plant material or utilize microbial phytases to break down phytate.
-
Dietary Adjustments: Modifying the levels of certain dietary components, such as calcium, can influence phytase efficacy.[5]
Q3: What is a phytase unit (FTU/FYT) and how is it measured?
A phytase unit (FTU or FYT) is the standard measure of phytase activity. One phytase unit is defined as the amount of enzyme that liberates 1 micromole of inorganic phosphorus per minute from a sodium phytate substrate under controlled conditions (typically pH 5.5 and 37°C).[6][7] The most common method for determining phytase activity is the AOAC Official Method 2000.12, a colorimetric enzymatic assay.[8][9]
Troubleshooting Guides
Scenario 1: Inconsistent or lower-than-expected mineral bioavailability despite phytase supplementation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Phytase Activity in the Gut | The pH of the upper digestive tract is critical for phytase activity. Most phytases have an optimal pH range of 2.5 to 5.5.[3][5] If the gut environment falls outside this range, enzyme efficacy can be significantly reduced. Consider using a phytase product with a broader effective pH range. |
| Dietary Inhibitors | High levels of dietary calcium can form complexes with phytate, making it less accessible to phytase.[5] Review the calcium-to-phosphorus ratio in your diet formulation. |
| Feed Processing | High temperatures during feed pelleting can denature the phytase enzyme, reducing its activity.[3] If using pelleted feed, ensure the phytase is a thermostable formulation or is applied post-pelleting. |
| Incorrect Phytase Dosage | The required phytase dosage depends on the phytate content of the diet and the specific animal model. Underdosing will result in incomplete phytate hydrolysis. Re-evaluate the phytate content of your feed ingredients and consult the phytase manufacturer's recommendations. |
| Issues with Phytase Assay | Inaccurate measurement of phytase activity in the feed can lead to incorrect dosing. Ensure your phytase activity assay is performed correctly, following a standardized protocol like AOAC 2000.12.[8][9] |
Scenario 2: Discrepancy between in vitro and in vivo results.
| Potential Cause | Troubleshooting Step |
| In Vitro Model Limitations | In vitro digestion models, while useful for screening, do not fully replicate the complex environment of the gastrointestinal tract.[10] Factors like endogenous enzyme secretion, gut motility, and microbial activity are not accounted for. Use in vitro results as a preliminary guide and confirm findings with in vivo studies. |
| Animal-Related Factors | The age, species, and physiological state of the animal can all influence phytate digestion and mineral absorption.[1] Ensure your experimental groups are well-matched and consider these variables in your analysis. |
| Adaptation to High-Phytate Diets | Some studies suggest that over time, there may be some level of adaptation to high-phytate diets, potentially altering mineral absorption dynamics.[11] Consider the duration of your feeding trial in the interpretation of your results. |
Data Presentation
Table 1: Phytate Content of Common Feed Ingredients
| Feed Ingredient | Phytate Content (% of dry weight) |
| Almonds | 0.4–9.4% |
| Beans | 0.6–2.4% |
| Corn | 0.7–2.2% |
| Soybeans | 1.0–2.2% |
| Wheat Bran | 2.1–7.3% |
| Rice Bran | 2.6–8.7% |
| Data compiled from Healthline (2023).[12] |
Table 2: Effect of Phytase Supplementation on Mineral Bioavailability (Illustrative Data)
| Mineral | Diet | Phytase Supplementation (FTU/kg) | Relative Bioavailability Increase |
| Zinc | Corn-soybean based | 500 | ~20-30% |
| Iron | Wheat-based | 1000 | ~15-25% |
| Calcium | Barley-based | 750 | ~10-20% |
| Illustrative data based on typical findings in swine and poultry studies. |
Experimental Protocols
1. Determination of Phytase Activity (Adapted from AOAC Official Method 2000.12) [8][9]
This colorimetric enzymatic method measures the amount of inorganic phosphate liberated from a sodium phytate substrate.
-
Principle: Phytase hydrolyzes sodium phytate at pH 5.5 and 37°C. The reaction is stopped, and the liberated phosphate forms a colored complex with a molybdate-vanadate reagent, which is measured spectrophotometrically at 415 nm.[8][9]
-
Procedure:
-
Prepare a feed sample extract by stirring the ground feed in a buffer solution.
-
Create a series of phytase standard solutions of known activity.
-
Incubate the sample extracts and standard solutions with a sodium phytate substrate at 37°C for a defined period.
-
Stop the enzymatic reaction by adding the acid molybdate-vanadate reagent.
-
Centrifuge the samples to pellet any solids.
-
Measure the absorbance of the supernatant at 415 nm.
-
Calculate the phytase activity of the sample by comparing its absorbance to the standard curve.
-
2. In Vitro Iron Bioavailability Using a Caco-2 Cell Model [13][14][15]
This protocol simulates gastric and intestinal digestion and uses the Caco-2 human intestinal cell line to model iron absorption.
-
Principle: A food sample is subjected to a two-stage simulated digestion. The resulting "digesta" is then applied to a monolayer of differentiated Caco-2 cells. The amount of iron absorbed by the cells is quantified by measuring the intracellular concentration of ferritin, an iron-storage protein.[13]
-
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Simulated Gastric Digestion: Homogenize the experimental diet and incubate with pepsin at pH 2.0 and 37°C.[14]
-
Simulated Intestinal Digestion: Adjust the pH of the gastric digesta to near neutral and add pancreatin and bile salts. Incubate at 37°C.[14]
-
Cell Exposure: Apply the intestinal digesta to the apical side of the Caco-2 cell monolayer.
-
Ferritin Analysis: After a specified incubation period, lyse the cells and measure the ferritin concentration using an ELISA.
-
Data Analysis: Higher ferritin formation indicates greater iron bioavailability.
-
Visualizations
Diagram 1: Phytate Inhibition of Mineral Absorption.
Diagram 2: Experimental Workflow for Phytate Bioavailability Studies.
Diagram 3: Simplified Cellular Iron Homeostasis Signaling.
Diagram 4: Overview of Cellular Zinc Signaling.
References
- 1. Phytase in non-ruminant animal nutrition: a critical review on phytase activities in the gastrointestinal tract and influencing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glamac.com [glamac.com]
- 4. blog.truegeometry.com [blog.truegeometry.com]
- 5. Phytase efficacy [asi.k-state.edu]
- 6. asi.k-state.edu [asi.k-state.edu]
- 7. fao.org [fao.org]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. wattagnet.com [wattagnet.com]
- 11. Phytate and Mineral Absorption: An Updated Perspective - SNI Global [sniglobal.org]
- 12. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]
- 13. benchchem.com [benchchem.com]
- 14. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Iron Bioavailability of Brazilian Food-Based by-Products - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the analytical determination of inositol phosphates.
Welcome to the technical support center for the analytical determination of inositol phosphates (InsPs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of InsP analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical determination of inositol phosphates?
The analysis of inositol phosphates presents several analytical hurdles.[1][2][3] Key challenges include:
-
Low Abundance: InsPs are often present in very low concentrations in biological samples, making detection difficult.[1][4]
-
Numerous Isomers: The existence of a large number of possible isomers with similar physicochemical properties complicates their separation and identification.[1]
-
High Polarity and Charge Density: The multiple phosphate groups give InsPs a high negative charge and polarity, which can lead to strong interactions with analytical hardware and poor chromatographic resolution.[1]
-
Lack of a Chromophore: InsPs do not absorb UV-Vis light, necessitating either derivatization or specialized detection methods.[1][5]
-
Sample Matrix Interference: Biological samples are complex, and other molecules can interfere with InsP analysis.[6]
-
Instability: Some inositol phosphates, particularly pyrophosphates, can be unstable under certain extraction and analysis conditions.[1][7]
Q2: Which analytical techniques are most commonly used for inositol phosphate analysis?
Several techniques are employed for the separation and quantification of InsPs. High-Performance Liquid Chromatography (HPLC) is a cornerstone, often coupled with various detection methods.[8][9] Other significant techniques include:
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Capillary Electrophoresis ESI-MS (CE-ESI-MS) are powerful for both quantification and structural elucidation.[1][10][11]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a cost-effective method for separating and visualizing inositol polyphosphates, especially when combined with sensitive stains like toluidine blue.[3]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers phosphorus-specific detection, which is highly advantageous for quantifying InsPs in complex matrices.[12]
Q3: What are the critical steps in sample preparation for InsP analysis?
Effective sample preparation is crucial for successful InsP analysis.[13] The main steps typically involve:
-
Extraction: This is commonly performed using acids such as perchloric acid or hydrochloric acid to liberate InsPs from cells and tissues.[7][8][13]
-
Purification and Enrichment: Due to their low abundance, an enrichment step is often necessary. This can be achieved using anion-exchange chromatography or, more recently, with titanium dioxide beads that selectively bind phosphate groups.[4][13][14]
-
Neutralization/Desalting: After extraction and elution from purification media, samples often need to be neutralized and desalted to be compatible with downstream analytical techniques.[10]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution/Co-elution of Isomers | Inappropriate column chemistry or gradient elution profile. | Optimize the gradient of the mobile phase (e.g., HCl or ammonium sulfate).[10][13] Consider using a different type of anion-exchange column, such as a Dionex CarboPac PA100.[13] Adjusting the pH of the mobile phase can also significantly improve separation.[9] |
| No Peaks Detected or Very Low Signal | Low abundance of InsPs in the sample. Inefficient extraction or purification. InsPs degradation. No chromophore for UV detection. | Increase the starting amount of biological material. Optimize the extraction protocol (e.g., sonication time).[15] Use a more sensitive detection method like mass spectrometry or post-column derivatization with ferric nitrate for UV detection at 290 nm.[13] Ensure all extraction steps are performed at low temperatures to minimize degradation of labile species.[7] |
| Broad or Tailing Peaks | Non-specific binding of InsPs to the column or other parts of the HPLC system. Suboptimal mobile phase composition. | Include a small percentage of an organic modifier in the mobile phase if using a polymer-based column.[16] Ensure proper desalting of the sample before injection. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. Column degradation. | Ensure proper mixing and degassing of the mobile phase. Use a guard column to protect the analytical column. Regularly perform column cleaning and regeneration procedures.[13] |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity/Poor Ionization | The highly charged nature of InsPs makes positive mode ionization difficult. Suppression of ionization by matrix components. | Use negative ion mode for ESI-MS analysis.[17] Methylation of the phosphate groups can improve ionization efficiency.[17] Enhance purification to remove interfering substances. |
| Difficulty in Distinguishing Isomers | Fragmentation patterns of isomers are very similar. | Couple MS with a high-resolution separation technique like capillary electrophoresis (CE-ESI-MS) or specialized HPLC columns.[1] |
| Inaccurate Quantification | Lack of appropriate internal standards for all isomers. Matrix effects. | Use stable isotope-labeled internal standards for the most accurate quantification.[6] Perform a matrix effect study and optimize sample cleanup to minimize its impact. |
Quantitative Data Summary
Table 1: Comparison of Detection Limits for Various Analytical Methods
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Reference(s) |
| HPLC-ESI-MS | InsP1 - InsP6 | 25 pmol | [11] |
| CE-ESI-MS | InsP1 - InsP8 | 50–150 nM (0.5–1.5 fmol) | [6] |
| HPLC with Suppressed Conductivity Detection | Inositol 1-monophosphate | 70 pmol | [16] |
| HPIC with Post-column Derivatization | Inositol polyphosphates | 1 - 2 nmol | [18] |
Experimental Protocols
Protocol 1: Extraction and Purification of Inositol Phosphates using Titanium Dioxide (TiO₂) Beads
This protocol is adapted from methods describing the purification and enrichment of InsPs from mammalian cells.[4][7][14]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
1 M Perchloric acid (HClO₄), cold
-
Titanium dioxide (TiO₂) beads
-
~2.8% Ammonium hydroxide (NH₄OH) for elution
-
Centrifuge, vortex mixer, and centrifugal evaporator
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash with PBS. Pellet the cells by centrifugation.
-
Acid Extraction: Resuspend the cell pellet in 1 ml of cold 1 M perchloric acid. Incubate on ice for 10-15 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge at 18,000 x g for 5 minutes at 4°C to pellet proteins and membranes. The supernatant contains the soluble InsPs.
-
TiO₂ Bead Preparation: Wash the required amount of TiO₂ beads (approx. 4-5 mg per sample) once with water and then once with 1 M perchloric acid.
-
Binding: Transfer the supernatant from step 3 to the prepared TiO₂ beads. Incubate for 10-30 minutes at 4°C with rotation to allow InsPs to bind to the beads.
-
Washing: Centrifuge to pellet the beads and discard the supernatant. Wash the beads twice with cold 1 M perchloric acid to remove non-specifically bound molecules.
-
Elution: Elute the bound InsPs by resuspending the beads in 200 µl of ~2.8% ammonium hydroxide. Vortex and rotate for 5 minutes. Centrifuge and collect the supernatant. Repeat the elution step to ensure full recovery.
-
Sample Concentration: The pooled eluates can be concentrated and neutralized using a centrifugal evaporator. The sample is now ready for downstream analysis (e.g., PAGE, HPLC).
Protocol 2: HPLC Separation of Inositol Phosphates
This protocol provides a general framework for the separation of InsPs based on anion-exchange chromatography.[8][13]
Instrumentation and Columns:
-
HPLC system with a gradient pump and a suitable detector (e.g., UV-Vis with post-column derivatization, conductivity detector, or mass spectrometer).
-
Anion-exchange column (e.g., Dionex CarboPac PA100, 4 x 250 mm).[13]
Reagents:
-
Eluent A: Degassed deionized water.
-
Eluent B: 0.5 M Hydrochloric acid (HCl).[13]
-
Post-column reagent (for UV detection): Ferric nitrate solution.
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 5% Eluent B) for at least 30 minutes.[13]
-
Sample Injection: Inject the prepared InsP sample.
-
Gradient Elution: Apply a linear gradient of increasing HCl concentration to separate the InsP species. The more highly phosphorylated InsPs will elute later. A typical gradient might run from 5% to 50% Eluent B over 30-40 minutes.
-
Detection:
-
UV-Vis: If using post-column derivatization, mix the column effluent with the ferric nitrate reagent and pass it through a reaction coil before the UV detector set at 290 nm.
-
Conductivity/MS: The column effluent is directed to the respective detector.
-
-
Column Re-equilibration: After each run, re-equilibrate the column to the initial conditions before the next injection.
Visualizations
Caption: Inositol phosphate signaling pathway.
Caption: General experimental workflow for InsP analysis.
Caption: Troubleshooting logic for poor signal issues.
References
- 1. Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Inositol Phosphates via Polyacrylamide Gel Electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol Phosphates Purification Using Titanium Dioxide Beads [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 10. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. cerealsgrains.org [cerealsgrains.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Minimizing inorganic phosphate contamination in commercial sodium phytate.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you minimize inorganic phosphate contamination in commercial sodium phytate, providing troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of inorganic phosphate (Pi) contamination in commercial sodium phytate?
A1: Inorganic phosphate contamination in commercial sodium phytate can originate from two main sources. Firstly, it can be a residual impurity from the manufacturing process, where phytic acid is extracted from plant sources (like rice bran or corn) and neutralized to its sodium salt. Incomplete purification during this process can leave behind inorganic phosphate.[1] Secondly, contamination can arise from the hydrolysis of sodium phytate itself, where the phosphate ester bonds are broken, releasing free inorganic phosphate. This degradation can be accelerated by factors such as improper storage conditions, high temperatures, or non-optimal pH during experimental procedures.[2]
Q2: How can I assess the level of inorganic phosphate contamination in my sodium phytate reagent?
A2: The most common and reliable methods to quantify inorganic phosphate in the presence of phytate are colorimetric assays and ion chromatography. A widely used colorimetric method involves the formation of a phosphomolybdate complex, which can be measured spectrophotometrically.[3] However, to avoid interference from phosphate released from phytate during the assay, it's often recommended to first separate the inorganic phosphate from the phytate using a technique like anion-exchange chromatography.[1][3] High-Performance Ion Chromatography (HPIC) with conductivity detection is a more advanced method that can directly separate and quantify both phytate and inorganic phosphate in a single run.[3]
Q3: What are the ideal storage conditions for sodium phytate solutions to minimize hydrolysis?
A3: To minimize the hydrolysis of sodium phytate into inorganic phosphate, solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at a low temperature, such as 4°C, for short-term storage. For longer-term storage, freezing at -20°C is recommended. The pH of the solution is also a critical factor; maintaining a neutral to slightly alkaline pH can help reduce the rate of hydrolysis. It is also advisable to store solutions in sterile, sealed vials to prevent microbial growth, which can introduce phosphatases that degrade phytate.
Q4: Can the experimental conditions of my assay contribute to an increase in inorganic phosphate?
A4: Absolutely. High temperatures are a primary driver of phytate hydrolysis.[2] For instance, some cosmetic industry guidelines advise against heating sodium phytate solutions above 80°C.[2] The pH of your reaction buffer can also influence the stability of phytate.[2] Strongly acidic conditions, in particular, can promote hydrolysis. Therefore, it is crucial to consider the temperature and pH of your experimental setup when working with sodium phytate.
Q5: Are there any purification methods I can use to remove inorganic phosphate from my commercial sodium phytate?
A5: Yes, anion-exchange chromatography is an effective method for purifying sodium phytate and removing contaminating inorganic phosphate.[4] In this technique, a solution of the commercial sodium phytate is loaded onto an anion-exchange column. The inorganic phosphate, being less negatively charged than phytate, can be washed off the column with a low concentration salt solution. The more highly charged phytate is retained and can then be eluted with a higher concentration salt solution, providing a purified sodium phytate fraction.[4]
Troubleshooting Guides
Issue 1: High Background Signal in Phosphate-Sensitive Assays
If you are observing a high background signal in an assay that is sensitive to inorganic phosphate, it is likely due to contamination in your sodium phytate reagent. The following troubleshooting workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for high inorganic phosphate background.
Data Presentation
The following tables provide representative data on the levels of inorganic phosphate contamination that might be found in commercial sodium phytate and the effectiveness of a typical purification procedure.
Table 1: Typical Inorganic Phosphate (Pi) Contamination in Commercial Sodium Phytate
| Grade of Sodium Phytate | Typical Pi Contamination (% w/w) |
| Technical Grade | 1.0 - 5.0% |
| Reagent Grade | 0.5 - 2.0% |
| High-Purity / Low-Pi Grade | < 0.1% |
Note: These are typical values and can vary between suppliers and batches. It is always recommended to quantify the inorganic phosphate content of a new batch of reagent.
Table 2: Efficacy of Anion-Exchange Chromatography for Pi Removal
| Sample | Total Phosphate (mg/mL) | Inorganic Phosphate (mg/mL) | % Pi of Total Phosphate |
| Before Purification | 10.0 | 0.25 | 2.5% |
| After Purification | 9.7 | < 0.01 (Below Limit of Detection) | < 0.1% |
Experimental Protocols
Protocol 1: Purification of Sodium Phytate by Anion-Exchange Chromatography
This protocol describes a method to reduce inorganic phosphate contamination from a commercial sodium phytate preparation.
Materials:
-
Commercial Sodium Phytate
-
Anion-exchange resin (e.g., AG 1-X8)
-
Sodium Chloride (NaCl)
-
Deionized water
-
Chromatography column
-
pH meter
Procedure:
-
Resin Preparation: Prepare a slurry of the anion-exchange resin in deionized water and pour it into the chromatography column. Allow the resin to settle, creating a packed bed.
-
Column Equilibration: Wash the column with several bed volumes of deionized water.
-
Sample Preparation: Prepare a 1% (w/v) solution of commercial sodium phytate in deionized water.
-
Sample Loading: Carefully load the sodium phytate solution onto the top of the equilibrated column.
-
Wash Step (Elution of Inorganic Phosphate): Elute the column with a low concentration of sodium chloride (e.g., 0.1 M NaCl). This will wash out the inorganic phosphate and other weakly bound anions. Collect fractions and monitor for the presence of phosphate using a colorimetric assay (see Protocol 2).
-
Elution of Sodium Phytate: Once the inorganic phosphate has been washed from the column, elute the purified sodium phytate using a higher concentration of sodium chloride (e.g., 0.7 M NaCl).[4]
-
Fraction Analysis: Collect the eluted fractions and confirm the presence of phytate.
-
Desalting (Optional): If the presence of NaCl interferes with downstream applications, the purified phytate fraction can be desalted using dialysis or a suitable desalting column.
Caption: Workflow for the purification of sodium phytate.
Protocol 2: Colorimetric Quantification of Inorganic Phosphate
This protocol is based on the reaction of inorganic phosphate with ammonium molybdate in an acidic solution to form a colored complex.
Materials:
-
Sample solution (e.g., fractions from chromatography)
-
Phosphate standard solution
-
Ammonium molybdate solution
-
Sulfuric acid
-
Reducing agent (e.g., ascorbic acid solution)
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the phosphate standard solution to create a standard curve.
-
Sample Preparation: Take a known volume of your sample solution.
-
Color Development:
-
To each standard and sample tube, add the ammonium molybdate and sulfuric acid solutions.
-
Add the reducing agent to develop the phosphomolybdate blue color.
-
-
Incubation: Allow the reaction to proceed for the recommended time at a controlled temperature.
-
Measurement: Measure the absorbance of each standard and sample at the appropriate wavelength (e.g., 640 nm) using a spectrophotometer.[4]
-
Quantification: Plot the absorbance of the standards against their known concentrations to create a standard curve. Use the absorbance of your samples to determine their inorganic phosphate concentration from the standard curve.
References
Validation & Comparative
A Comparative Analysis of Hexasodium Phytate and Sodium Thiosulfate in the Prevention of Vascular Calcification
For Immediate Release
This guide provides a comprehensive comparison of two therapeutic agents, hexasodium phytate and sodium thiosulfate, for the prevention of vascular calcification. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, efficacy based on experimental data, and detailed experimental protocols.
Introduction to Vascular Calcification
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD). The process involves a complex interplay of factors leading to the transformation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells, resulting in arterial stiffening and reduced blood flow. This guide focuses on two promising investigational drugs, this compound and sodium thiosulfate, which are being evaluated for their potential to inhibit this detrimental process.
Mechanisms of Action
The two compounds exhibit distinct proposed mechanisms for inhibiting vascular calcification.
This compound (SNF472/CSL525): The primary mechanism of this compound, the hexasodium salt of myo-inositol hexaphosphate (IP6), is the direct inhibition of hydroxyapatite (HAP) crystal formation and growth[1][2]. It is believed to bind to the surface of nascent HAP crystals, preventing their aggregation and further deposition in the vascular wall[3][4]. This physicochemical inhibition targets the final common pathway of calcification[1].
Sodium Thiosulfate: The mechanism of action for sodium thiosulfate is multifaceted and not fully elucidated. Proposed mechanisms include:
-
Calcium Chelation: Sodium thiosulfate can form soluble complexes with calcium, potentially increasing the solubility of calcium phosphate[5][6].
-
Antioxidant Properties: It possesses antioxidant effects that may counteract the oxidative stress known to promote vascular calcification[5].
-
Direct Cellular Effects: In vitro studies suggest a direct effect on vascular cells, independent of calcium chelation or pH changes, that inhibits the calcification process, particularly in the context of cellular injury[7]. Some evidence also points to a vasodilatory effect[8].
Below is a DOT diagram illustrating the distinct proposed mechanisms of action.
Comparative Efficacy: In Vitro and In Vivo Data
A direct head-to-head clinical trial comparing this compound and sodium thiosulfate has not been conducted. However, data from independent studies provide insights into their respective efficacies.
In Vitro Studies
| Compound | Model | Key Findings | Reference |
| This compound (CSL525) | Human Vascular Smooth Muscle Cells (hVSMCs) | - Significantly inhibited calcification induced by high phosphate. - IC50 of 14 µM in a combined high phosphate and high calcium model. | [1] |
| This compound (SNF472) | Rat Vascular Smooth Muscle Cells | - Inhibited calcification by 67% at 1 µM. | [9] |
| Sodium Thiosulfate | Cultured Rat Aortas (ex vivo) | - Prevented calcification of injured aortas with an EC50 of 1-2 mM. - Did not reverse established calcification. | [7] |
| Sodium Thiosulfate | Rat Vascular Smooth Muscle Cells | - Significantly inhibited calcification at 50 mM and 100 mM, but was associated with substantial cell death. | [9] |
In Vivo Animal Studies
| Compound | Animal Model | Key Findings | Reference |
| This compound (CSL525) | abcc6-/- mice (model for pseudoxanthoma elasticum) | - 57% inhibition of muzzle calcification. | [1] |
| This compound (SNF472) | Uremic and non-uremic rat models | - Inhibited cardiovascular calcification by 60-80%. - Completely inhibited progression of established calcification. | [9] |
| Sodium Thiosulfate | Uremic rats | - Shown to reduce uremic vascular calcification. | [7] |
Clinical Trials
| Compound | Trial Name/Phase | Patient Population | Key Findings | Reference |
| This compound (SNF472) | CaLIPSO (Phase 2b) | Hemodialysis patients with cardiovascular calcification | - Significantly reduced the progression of coronary artery calcification (CAC) volume score over 52 weeks compared to placebo. | [3] |
| This compound | CALCIPHYX (Phase 3) | Patients with calciphylaxis | - Did not meet primary endpoints for wound healing and pain reduction compared to placebo, but showed fewer deaths and calciphylaxis-related hospitalizations. | [10][11][12] |
| Sodium Thiosulfate | Pilot Study | Hemodialysis patients | - Appeared safe and may decrease the rate of progression of vascular calcification. | [5][13] |
| Sodium Thiosulfate | Double-blind, randomized, placebo-controlled study | Hemodialysis patients | - Did not retard abdominal aortic calcification but positively affected iliac artery and heart valve calcification progression. | [14][15] |
| Sodium Thiosulfate | Systematic Review & Meta-Analysis | Dialysis patients | - May slow the progression of vascular calcification and improve arterial stiffness. | [16][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols from the cited literature.
In Vitro Calcification of Human Vascular Smooth Muscle Cells (hVSMCs) with this compound
-
Cell Culture: Primary human vascular smooth muscle cells are cultured in a standard growth medium.
-
Induction of Calcification: Calcification is induced by exposing the cells to a medium with a high phosphate concentration (e.g., 3.3 mM) or a combination of high phosphate and high calcium for a period of 14 to 21 days.
-
Treatment: Increasing concentrations of this compound (CSL525) are added to the calcifying medium at the beginning of the induction period.
-
Quantification of Calcification: After the incubation period, the calcium content of the cell cultures is quantified. This typically involves decalcification with an acid (e.g., HCl) followed by a colorimetric assay to measure the calcium concentration, which is then normalized to the total protein content of the culture.
-
Statistical Analysis: One-way ANOVA with a post-hoc test is used to determine statistical significance between different treatment groups.
The following DOT diagram illustrates the general workflow for in vitro calcification studies.
Ex Vivo Calcification of Rat Aortas with Sodium Thiosulfate
-
Aortic Preparation: Thoracic aortas are excised from rats. To induce calcification, the aortas are mechanically injured.
-
Culture Conditions: The aortic rings are cultured in a high-phosphate medium.
-
Treatment: Sodium thiosulfate is added to the culture medium at various concentrations (e.g., starting from 1 mM).
-
Assessment of Calcification: After a set culture period, the calcium content of the aortic tissue is measured.
-
Ionized Calcium Measurement: The effect of sodium thiosulfate on ionized calcium concentration in the culture medium is determined using a calcium-sensitive electrode to assess its chelating activity.
Clinical Trial Protocol for this compound in Hemodialysis Patients (CaLIPSO Study)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2b trial.
-
Participants: Patients with end-stage renal disease undergoing hemodialysis who have evidence of cardiovascular calcification.
-
Intervention: Intravenous infusion of this compound (SNF472) or placebo three times a week during hemodialysis sessions for 52 weeks.
-
Primary Endpoint: The change in coronary artery calcification (CAC) volume score from baseline to 52 weeks, as measured by multi-detector computed tomography (MDCT).
-
Pharmacokinetics/Pharmacodynamics: Plasma concentrations of phytate are measured to assess exposure, and the inhibitory effect on hydroxyapatite crystallization is evaluated using an ex vivo plasma assay.
The logical relationship for assessing a new therapeutic in a clinical trial setting is depicted below.
Conclusion
Both this compound and sodium thiosulfate show promise in the challenging field of preventing vascular calcification. This compound acts as a direct and potent inhibitor of hydroxyapatite crystallization, with clinical data supporting its ability to slow the progression of coronary artery calcification. Sodium thiosulfate appears to have a more complex and less understood mechanism of action, with clinical studies suggesting potential benefits in specific vascular beds.
Further research, including head-to-head comparative trials, is warranted to definitively establish the relative efficacy and safety of these two agents. The choice of therapeutic strategy may ultimately depend on the specific clinical context, patient characteristics, and the desired mechanistic target in the multifactorial process of vascular calcification. This guide provides a foundational comparison to aid researchers and clinicians in their ongoing efforts to combat this significant cardiovascular pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Frontiers | Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification [frontiersin.org]
- 4. kidneynews.org [kidneynews.org]
- 5. karger.com [karger.com]
- 6. Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in Various Pseudoxanthoma Elasticum and Calcinosis Cutis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry of thiosulfate and vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of SNF472, a novel calcification inhibitor to treat vascular calcification and calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexasodium fytate for the treatment of calciphylaxis: a randomised, double-blind, phase 3, placebo-controlled trial with an open-label extension: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. Hexasodium fytate for the treatment of calciphylaxis: a randomised, double-blind, phase 3, placebo-controlled trial with an open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hexasodium fytate for the treatment of calciphylaxis: a randomised, double-blind, phase 3, placebo-controlled trial with an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Sodium Thiosulfate on Vascular Calcification in End-Stage Renal Disease: A Pilot Study of Feasibility, Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium thiosulphate and progression of vascular calcification in end-stage renal disease patients: a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Effects of intravenous sodium thiosulfate on vascular calcification in dialysis patients with end-stage renal disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intravenous sodium thiosulphate for vascular calcification of hemodialysis patients—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Hexasodium Phytate and Other Inositol Hexaphosphate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of hexasodium phytate against other common inositol hexaphosphate (IP6) salts, including phytic acid, calcium phytate, magnesium phytate, and potassium phytate. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform their selection of the most suitable IP6 salt for their specific application, be it in therapeutic development, as a research tool, or in formulation science.
Direct comparative studies on the efficacy of various inositol hexaphosphate salts are limited. Much of the available literature investigates the effects of "phytate" or "phytic acid" without specifying the salt form, or uses the highly soluble sodium salt for experimental convenience. Consequently, this guide synthesizes available data on the physicochemical properties, particularly solubility, and infers the likely impact on biological efficacy. Where available, direct comparative data is presented.
Data Presentation: Comparative Physicochemical and Biological Properties
The efficacy of an inositol hexaphosphate salt is intrinsically linked to its solubility, which dictates the bioavailability of the active phytate anion. The following tables summarize the available quantitative data.
Table 1: Comparative Solubility of Inositol Hexaphosphate Salts
| Salt Form | Cation | Solubility in Water | pH-Dependent Solubility Profile | Reference(s) |
| This compound | Na⁺ | High (e.g., ~50 mg/mL) | Generally high, especially in neutral to alkaline and strongly acidic conditions; may decrease in mid-acidic range. | [1][2] |
| Phytic Acid | H⁺ | High | Minimal solubility in the acidic pH range of approximately 3.5 to 4.0; solubility increases below pH 2 and above pH 7. | [3] |
| Calcium Phytate | Ca²⁺ | Very low (e.g., ~0.001 g/100g ) | Solubility decreases with increasing pH. | [4] |
| Magnesium Phytate | Mg²⁺ | Low to moderate | More soluble than calcium phytate; solubility decreases with increasing pH. | |
| Potassium Phytate | K⁺ | High | Expected to be similar to sodium phytate due to the high solubility of potassium salts. | [5] |
| Calcium-Magnesium Phytate (Phytin) | Ca²⁺/Mg²⁺ | Low | Naturally occurring form in plants; solubility is generally low. | [6] |
Table 2: Comparative Efficacy in Specific Applications (Based on available data)
| Application | This compound | Calcium Phytate | Magnesium Phytate | Potassium Phytate | Reference(s) |
| Mineral Chelation & Bioavailability Inhibition | High efficacy due to high solubility and dissociation. | Efficacy is dependent on dissolution; may be less effective in neutral pH environments. | Efficacy is dependent on dissolution; may be less effective than sodium phytate. | High efficacy, comparable to sodium phytate, in reducing urinary calcium. | [5] |
| Antioxidant Activity | Effective iron chelator, inhibiting iron-driven oxidation. | Potential antioxidant effects due to iron chelation, but limited by solubility.[7] | Synergistic effects with phytate in inhibiting calcium oxalate crystallization have been noted.[8] | Data not available. | [1] |
| Inhibition of Pathological Calcification | Clinically investigated (as SNF472) for inhibiting vascular calcification. | Inhibits calcium oxalate crystallization. | Synergistic effects with phytate in inhibiting calcium oxalate crystallization. | Effective in reducing urinary calcium, suggesting a role in preventing calcium-based kidney stones. | [5][6][8] |
| Anticancer Activity | Widely studied and shown to inhibit proliferation and induce apoptosis in various cancer cell lines. | Studied for its potential anticancer properties.[7] | Data not available. | Data not available. | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments relevant to the comparison of inositol hexaphosphate salts.
Protocol 1: Determination of Aqueous Solubility of Phytate Salts
Principle: This method determines the concentration of a phytate salt that will dissolve in water at a specific temperature and pH to reach equilibrium, creating a saturated solution.
Materials:
-
Inositol hexaphosphate salt (e.g., this compound, Calcium Phytate)
-
Deionized water
-
pH meter and buffers
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
Analytical method for phytate quantification (e.g., Ion Chromatography or a colorimetric method)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the phytate salt to a known volume of deionized water in a sealed container.
-
Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of phytate in the supernatant using a validated analytical method. The result represents the solubility of the salt under the tested conditions.
-
pH Measurement: Measure the pH of the saturated solution. For pH-dependent solubility, repeat the experiment using buffered solutions at various pH values.
Protocol 2: In Vitro Mineral Chelation Assay (Ferrous Ion Chelating Assay)
Principle: This assay measures the ability of a chelating agent to compete with ferrozine for the binding of ferrous ions (Fe²⁺). The reduction in the formation of the colored ferrozine-Fe²⁺ complex indicates the chelating activity of the sample.
Materials:
-
Inositol hexaphosphate salt solutions of various concentrations
-
Ferrous chloride (FeCl₂) solution
-
Ferrozine solution
-
Methanol or a suitable buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add a specific volume of the phytate salt solution.
-
Initiation of Chelation: Add the FeCl₂ solution to each well and incubate for a short period to allow the phytate to chelate the ferrous ions.
-
Color Development: Add the ferrozine solution to the mixture. Ferrozine will react with any remaining free ferrous ions to form a stable magenta-colored complex.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 562 nm) using a microplate reader.
-
Calculation: The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation compared to a control without the phytate sample.
Signaling Pathways and Mechanisms of Action
Inositol hexaphosphate and its dephosphorylated metabolites are known to influence several key cellular signaling pathways, which are fundamental to its therapeutic potential, particularly in oncology.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9] In many cancers, this pathway is hyperactivated. IP6 has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis.[9] The inhibition is thought to occur through the modulation of Akt and mTOR phosphorylation.[9]
Caption: Phytate inhibits the PI3K/Akt/mTOR signaling pathway, reducing cell proliferation and promoting apoptosis.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12] Aberrant NF-κB activation is implicated in inflammatory diseases and cancer. Phytate has been demonstrated to suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-proliferative effects.[12]
Caption: Phytate suppresses the NF-κB signaling pathway, leading to anti-inflammatory and anti-proliferative effects.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for comparing the mineral chelation efficacy of different inositol hexaphosphate salts.
Caption: A generalized workflow for the comparative assessment of mineral chelation by different IP6 salts.
Conclusion
The choice of inositol hexaphosphate salt can significantly impact its efficacy in a given application, primarily due to vast differences in solubility. This compound stands out for its high aqueous solubility, ensuring a greater availability of the active phytate anion for chelation and interaction with biological targets. In contrast, salts of divalent cations like calcium and magnesium phytate exhibit much lower solubility, which likely reduces their efficacy in systems where dissolution is a rate-limiting step. However, for applications where a slower release of phytate or localized action is desired, these less soluble forms might offer advantages. Potassium phytate appears to be a highly soluble alternative to this compound.
For researchers and drug development professionals, it is imperative to consider the intended biological environment and the desired kinetic profile when selecting an inositol hexaphosphate salt. While this compound is often the default choice for in vitro studies due to its solubility, the in vivo performance and formulation characteristics of other salts warrant careful consideration for specific therapeutic or industrial applications. Future head-to-head comparative studies are needed to fully elucidate the relative efficacy of these different salts in various biological contexts.
References
- 1. A novel mechanism underlying phytate-mediated biological action-phytate hydrolysates induce intracellular calcium signaling by a Gαq protein-coupled receptor and phospholipase C-dependent mechanism in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of phytate on mineral bioavailability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytate Intake, Health and Disease: “Let Thy Food Be Thy Medicine and Medicine Be Thy Food” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of potassium phytate effects on decreasing urinary calcium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buy Calcium phytate | 7776-28-5 [smolecule.com]
- 8. Efficacy of Mixtures of Magnesium, Citrate and Phytate as Calcium Oxalate Crystallization Inhibitors in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inositol Hexaphosphate Inhibits Proliferation and Induces Apoptosis of Colon Cancer Cells by Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
Hexasodium Phytate's Antioxidant Potential: A Comparative Analysis Using the ORAC Assay
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Antioxidant Capacity of Hexasodium Phytate
This compound, the sodium salt of phytic acid, is a naturally occurring compound found in various plant-based foods. It is recognized for its potent metal-chelating properties, which contribute to its antioxidant effects. By binding to pro-oxidant metals such as iron, this compound can inhibit the formation of reactive oxygen species (ROS), thus mitigating oxidative stress. This guide provides a comparative analysis of its antioxidant capacity, contextualized by the Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for quantifying antioxidant potential.
Understanding the Antioxidant Mechanism of this compound
This compound's primary antioxidant activity stems from its ability to chelate multivalent metal ions, particularly iron.[1] Free iron can participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. By sequestering iron ions, this compound prevents their participation in this deleterious reaction, thereby reducing oxidative damage to lipids, proteins, and DNA. This mechanism is distinct from the free-radical scavenging activity measured by the ORAC assay, which quantifies the capacity of an antioxidant to neutralize peroxyl radicals.
The Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a widely accepted, fluorescence-based method for measuring the antioxidant capacity of various substances.[2][3] It evaluates the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The results are typically expressed as Trolox equivalents (TE), with Trolox, a water-soluble vitamin E analog, serving as the standard.[2][4]
Experimental Protocol: ORAC Assay
The following is a generalized protocol for the ORAC assay, based on commonly cited methodologies.[5]
1. Reagent Preparation:
- Fluorescein Stock Solution: A stock solution of fluorescein is prepared in a 75 mM phosphate buffer (pH 7.4).
- AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution: A fresh solution of AAPH, a peroxyl radical generator, is prepared in phosphate buffer.
- Trolox Standard Solutions: A series of Trolox solutions of known concentrations are prepared in phosphate buffer to generate a standard curve.
- Sample Solutions: this compound and other test compounds are dissolved in phosphate buffer to desired concentrations.
2. Assay Procedure:
- In a 96-well microplate, the fluorescent probe (fluorescein) is added to wells containing either the antioxidant sample, a Trolox standard, or a phosphate buffer blank.
- The plate is incubated at 37°C to allow the components to reach thermal equilibrium.
- The reaction is initiated by the addition of the AAPH solution to all wells.
- The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (typically 485 nm and 520 nm, respectively).
3. Data Analysis:
- The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank.
- The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.
- A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
- The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
Comparative Antioxidant Data
Although a specific ORAC value for this compound is not available in the reviewed literature, the following table presents ORAC values for several well-known antioxidants to provide a comparative context for antioxidant potency as measured by this assay.
| Antioxidant | ORAC Value (µmol TE/g or µmol TE/µmol) |
| Trolox | 1.0 (by definition) |
| Ascorbic Acid (Vitamin C) | ~0.20 - 0.52 |
| Gallic Acid | Comparable to Trolox in some studies |
| Quercetin | Reported values vary, often higher than Trolox |
| Epigallocatechin gallate (EGCG) | High, often several-fold higher than Trolox |
Note: ORAC values can vary depending on the specific assay conditions and the laboratory conducting the analysis.
Visualizing the Experimental Workflow
To further elucidate the processes involved, the following diagrams created using the DOT language illustrate the key experimental workflows.
Caption: A flowchart of the ORAC assay experimental procedure.
Caption: The metal-chelating antioxidant mechanism of this compound.
Conclusion
This compound exhibits antioxidant properties primarily through its effective chelation of metal ions, which prevents the generation of highly damaging hydroxyl radicals. While a direct comparison of its radical scavenging activity using the ORAC assay against other antioxidants is limited by the lack of available data, the detailed protocol and comparative values provided in this guide offer a robust framework for its evaluation. For researchers and drug development professionals, understanding this distinction in antioxidant mechanism is crucial for the targeted application of this compound in therapeutic strategies aimed at mitigating oxidative stress. Further studies to quantify the ORAC value of this compound would be beneficial for a more comprehensive understanding of its total antioxidant capacity.
References
A Comparative Guide to HPLC and PAGE Methods for Phytate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) for the quantitative analysis of phytate (inositol hexaphosphate, IP6) and its lower inositol phosphate esters (e.g., IP5, IP4, IP3). This document aims to assist researchers in selecting the most appropriate method for their specific analytical needs by offering a detailed comparison of their performance, supported by experimental data and protocols.
Introduction
Phytic acid is the primary storage form of phosphorus in many plant tissues, especially bran and seeds. As a potent chelator of divalent cations, it can significantly impact the bioavailability of essential minerals such as zinc, iron, and calcium. Consequently, accurate and reliable quantification of phytate is crucial in nutritional science, food chemistry, and the development of pharmaceuticals and nutraceuticals. Both HPLC and PAGE are established techniques for phytate analysis, each with distinct advantages and limitations.
Methodology Comparison
HPLC offers high precision, and the ability to separate and quantify various inositol phosphate species, including IP3, IP4, IP5, and IP6. However, it necessitates specialized equipment and can be relatively time-consuming and expensive, making it less suitable for high-throughput screening or laboratories with limited resources.
PAGE, on the other hand, is a widely accessible, lower-cost alternative that can effectively separate IP5 and IP6 from other breakdown products and provide valid quantitative data. This makes it a practical option for many research settings, particularly in resource-limited environments.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for HPLC and PAGE methods for phytate analysis based on published data. It is important to note that specific performance characteristics can vary depending on the exact experimental conditions, instrumentation, and sample matrix.
| Parameter | HPLC | PAGE | References |
| Principle | Separation based on polarity (Reversed-Phase) or charge (Ion-Exchange) | Separation based on charge-to-mass ratio in a gel matrix | |
| Analytes Detected | IP3, IP4, IP5, IP6 | Primarily IP5 and IP6, with separation from lower phosphates | |
| Limit of Detection (LOD) | As low as 0.05 mg/mL; ~0.1 µM | Data not readily available in reviewed literature. | |
| Limit of Quantification (LOQ) | 0.15 mg/mL | Data not readily available in reviewed literature. | |
| Recovery | 90% - 103% | Data not readily available in reviewed literature. | |
| Analysis Time per Sample | ~15-30 minutes (excluding sample preparation) | Longer, including gel preparation, electrophoresis run, and staining/destaining | |
| Throughput | High, especially with an autosampler | Lower to moderate | |
| Equipment Cost | High | Low to moderate | |
| Technical Expertise | High | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the analysis of phytate in food samples using reversed-phase HPLC.
1. Sample Preparation (Extraction):
-
Weigh approximately 1 gram of the finely ground sample into a centrifuge tube.
-
Add 20 mL of 0.66 M HCl.
-
Shake vigorously for 3 hours at room temperature.
-
Centrifuge at 10,000 x g for 20 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of methanol and a buffer, such as 0.035 M formic acid with tetrabutylammonium hydroxide as an ion-pairing agent, adjusted to a specific pH (e.g., 4.3).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Refractive Index (RI) detector or UV detector following post-column derivatization. For UV detection, a common post-column reagent is a solution of ferric chloride, which forms a complex with phytate that can be detected at a specific wavelength.
3. Quantification:
-
A standard curve is generated using certified phytic acid standards of known concentrations.
-
The concentration of phytate in the samples is determined by comparing the peak area of the sample with the standard curve.
Polyacrylamide Gel Electrophoresis (PAGE) Method
This protocol outlines a general procedure for the analysis of phytate using PAGE.
1. Sample Preparation (Extraction):
-
Follow the same extraction procedure as described for the HPLC method.
2. Gel Preparation (33.5% Polyacrylamide Gel):
-
Prepare a resolving gel solution containing:
-
Acrylamide/Bis-acrylamide solution (e.g., 40% stock)
-
Tris-HCl buffer (pH 8.8)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
-
Pour the resolving gel into the gel cassette and allow it to polymerize.
-
Prepare a stacking gel solution (lower acrylamide concentration) and pour it on top of the resolving gel. Insert the comb to create wells.
3. Electrophoresis:
-
Place the polymerized gel in the electrophoresis apparatus and fill the buffer chambers with running buffer (e.g., Tris-glycine buffer).
-
Load 10-20 µL of the sample extracts and phytic acid standards into the wells.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
4. Staining and Destaining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a solution of Toluidine Blue O for 30-60 minutes.
-
Destain the gel with a solution of ethanol and acetic acid until the background is clear and the phytate bands are visible as purple bands.
5. Quantification:
-
Image the stained gel using a gel documentation system.
-
Quantify the intensity of the phytate bands using densitometry software (e.g., ImageJ).
-
Generate a standard curve by plotting the band intensities of the phytic acid standards against their known concentrations.
-
Determine the concentration of phytate in the samples from the standard curve.
Visualizing the Methodologies
To further clarify the experimental processes and the decision-making involved in selecting a method, the following diagrams have been generated.
Caption: A comparative workflow of HPLC and PAGE for phytate analysis.
Caption: Decision tree for selecting between HPLC and PAGE for phytate analysis.
Conclusion
The choice between HPLC and PAGE for phytate analysis is contingent upon the specific requirements of the study. HPLC stands out for its high precision, and its ability to resolve and quantify a range of inositol phosphates, making it the preferred method for detailed characterization and validation studies. However, its high cost and technical demands can be prohibitive.
PAGE offers a robust, cost-effective, and widely accessible alternative for the quantitative analysis of the most nutritionally significant inositol phosphates, IP6 and IP5. While it may not offer the same level of resolution for lower inositol phosphates as HPLC, its simplicity and lower cost make it an excellent choice for routine analysis, screening large numbers of samples, and for laboratories with limited budgets.
Ultimately, the selection of the most appropriate method requires a careful consideration of the analytical goals, available resources, and the desired level of detail in the phytate analysis. This guide provides the necessary information to make an informed decision, ensuring the generation of accurate and reliable data for research, quality control, and drug development purposes.
A Comparative Analysis of Hexasodium Phytate and Bisphosphonates as Vascular Calcification Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This guide provides a comprehensive comparison of two key classes of calcification inhibitors: Hexasodium Phytate (IP6) and Bisphosphonates. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in these critical studies.
Executive Summary
This compound and bisphosphonates both demonstrate efficacy in inhibiting vascular calcification, albeit through different primary mechanisms. This compound acts as a potent, direct inhibitor of hydroxyapatite crystal formation and growth. Bisphosphonates, particularly the nitrogen-containing class, primarily inhibit bone resorption by targeting osteoclasts, which can indirectly affect vascular calcification. Some bisphosphonates, like etidronate, also exhibit a direct physicochemical inhibitory effect on hydroxyapatite formation. While in vitro studies provide a direct comparison of their crystallization inhibition potential, in vivo evidence is largely derived from separate studies.
Mechanism of Action
This compound (IP6)
This compound's primary mechanism of action is the direct physicochemical inhibition of hydroxyapatite crystal formation and growth[1][2]. Its molecular structure allows it to bind to the surface of nascent hydroxyapatite crystals, preventing their aggregation and maturation into larger, pathological deposits[3][4]. Some evidence also suggests that phytate may influence the phenotypic switching of vascular smooth muscle cells (VSMCs) away from an osteogenic lineage, further contributing to its inhibitory effect on calcification[5][6].
Bisphosphonates
Bisphosphonates can be broadly categorized into two classes with distinct mechanisms of action:
-
Non-Nitrogen-Containing Bisphosphonates (e.g., Etidronate): These compounds are structurally similar to pyrophosphate and can directly bind to hydroxyapatite crystals, inhibiting their growth[7][8][9]. Etidronate's primary effect in preventing soft tissue calcification is believed to be this direct inhibition of calcium phosphate precipitation[10].
-
Nitrogen-Containing Bisphosphonates (N-BPs) (e.g., Alendronate, Zoledronate): N-BPs are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts[11][12]. By inhibiting FPPS, N-BPs disrupt the prenylation of small GTPases essential for osteoclast function, leading to osteoclast apoptosis and a reduction in bone resorption[11][12]. This systemic effect on bone turnover can indirectly influence vascular calcification by reducing the flux of calcium and phosphate from bone to the circulation[11]. There is also evidence to suggest that N-BPs may have direct effects on vascular cells, potentially inhibiting the osteogenic differentiation of VSMCs[13][14][15].
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from in vitro and in vivo studies comparing the efficacy of this compound and Bisphosphonates as calcification inhibitors.
Table 1: In Vitro Inhibition of Hydroxyapatite Crystallization
| Compound | Assay Type | Concentration for Complete Inhibition | Source |
| Phytate | Kinetic-turbidimetric measurement in synthetic urine | 1.21 x 10⁻⁵ M (for brushite) | [7][11] |
| Etidronate | Kinetic-turbidimetric measurement in synthetic urine | ~2.87 x 10⁻⁶ M (for hydroxyapatite) | [7][11] |
| Pyrophosphate | Kinetic-turbidimetric measurement in synthetic urine | 2.87 x 10⁻⁶ M (for hydroxyapatite) | [7][11] |
Note: This study highlights the potent inhibitory effect of both phytate and etidronate on different forms of calcium phosphate crystals. Direct comparison on the same crystal type in this study showed etidronate to be more potent for hydroxyapatite.
Table 2: In Vivo Inhibition of Vascular and Soft Tissue Calcification
| Compound | Animal Model | Dosage | Endpoint | Inhibition | Source |
| This compound (CSL525) | Uremic rat model | 50 mg/kg (IV infusion) | Aortic calcification | Up to 85% | [16] |
| This compound (CSL525) | Calcinosis cutis rat model | 60 mg/kg (subcutaneous) | Skin calcification | 59% | [16] |
| This compound (CSL525) | abcc6-/- mouse model of PXE | 15 mg/kg (subcutaneous, 3x/week) | Muzzle calcification | 57% | [16] |
| Etidronate | Renal failure rat model (calcitriol-induced) | 5 mg/kg | Aortic calcification | Significant reduction | [3][17] |
| Etidronate | Hemodialysis patients | 400 mg/day for 6 months | Aortic calcification | 65% decrease (vs. increase in controls) | [11] |
| Pamidronate | Uremic rat model | - | Aortic calcification | 100-fold more potent than etidronate | [18] |
| Ibandronate | Adenine-induced CKD rat model | - | Aortic calcium content | 99% reduction | [19] |
Note: The data in this table is compiled from separate studies and does not represent a direct head-to-head comparison in the same experimental model.
Experimental Protocols
In Vitro Calcification Assay: Alizarin Red S Staining
This protocol is widely used to assess the mineralization of vascular smooth muscle cells (VSMCs) in culture.
-
Cell Culture: Culture VSMCs in a growth medium until they reach confluence.
-
Induction of Calcification: Switch to a calcification medium containing elevated levels of phosphate (e.g., 3.3 mM) and/or calcium to induce osteogenic differentiation and mineralization. The test compounds (this compound or bisphosphonates) are added at various concentrations to the calcification medium.
-
Staining: After a defined period (e.g., 14-21 days), fix the cells with 4% paraformaldehyde. Stain the mineralized nodules with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Quantification: After washing, the stained mineral can be visualized and photographed. For quantitative analysis, the Alizarin Red S stain is extracted from the cell layer using 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance is measured spectrophotometrically at 405-550 nm.
In Vivo Vascular Calcification Model: Vitamin D-Induced Calcification in Rats
This is a common model to induce medial arterial calcification.
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Induction of Calcification: Administer high doses of Vitamin D3 (e.g., 300,000 IU/kg) via subcutaneous or oral administration for several consecutive days[19]. This leads to hypercalcemia and hyperphosphatemia, promoting vascular calcification.
-
Treatment: Administer the test compounds (this compound or bisphosphonates) daily via a suitable route (e.g., subcutaneous injection, oral gavage) starting before or concurrently with the Vitamin D3 administration.
-
Tissue Collection and Analysis: After a set period (e.g., 2-4 weeks), euthanize the animals and harvest the aorta and other relevant tissues.
-
Quantification of Calcification:
-
Histology: Fix the aortic tissue, embed in paraffin, and section. Stain with von Kossa to visualize calcium deposits (black) or Alizarin Red S (red).
-
Biochemical Analysis: Homogenize the aortic tissue and measure the calcium content using a colorimetric assay such as the o-cresolphthalein complexone method.
-
Signaling Pathways and Experimental Workflows
This compound (IP6) Mechanism of Action
The primary mechanism of this compound is the direct inhibition of hydroxyapatite crystal formation. It may also influence vascular smooth muscle cell (VSMC) phenotype, steering it away from an osteogenic fate.
Bisphosphonate (Nitrogen-Containing) Mechanism of Action
Nitrogen-containing bisphosphonates primarily target the mevalonate pathway in osteoclasts, leading to reduced bone resorption. This systemic effect, along with potential direct actions on vascular cells, contributes to the inhibition of vascular calcification.
Experimental Workflow for In Vivo Assessment
The following diagram illustrates a typical workflow for evaluating calcification inhibitors in an animal model.
Conclusion
Both this compound and bisphosphonates are promising agents for the inhibition of vascular calcification. This compound offers a direct mechanism of inhibiting hydroxyapatite crystallization, which is the final common pathway of calcification. Bisphosphonates, particularly the nitrogen-containing class, exert their effects primarily through the inhibition of bone resorption, with potential for direct vascular effects. The choice between these inhibitors for therapeutic development may depend on the specific clinical context, such as the underlying cause of calcification and the patient's bone health status. Further head-to-head in vivo comparative studies are warranted to definitively establish the relative efficacy of these two classes of inhibitors in a clinical setting.
References
- 1. Arterial calcification: a review of mechanisms, animal models, and the prospects for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. SNF472, a novel inhibitor of vascular calcification, could be administered during hemodialysis to attain potentially therapeutic phytate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kidneynews.org [kidneynews.org]
- 5. Phytic acid improves osteogenesis and inhibits the senescence of human bone marrow mesenchymal stem cells under high-glucose conditions via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Lower limb arterial calcification and its clinical relevance with peripheral arterial disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pilot study to evaluate the safety and effectiveness of etidronate treatment for arterial calcification due to deficiency of CD73 (ACDC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. Bisphosphonates, atherosclerosis and vascular calcification: update and systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Effects of Bisphosphonate Treatment on Circulating Osteogenic Endothelial Progenitor Cells in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of bisphosphonates on the osteoblast RANKL and OPG gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Do bisphosphonates and RANKL inhibitors alter the progression of coronary artery calcification? A systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hexasodium Fytate (SNF472 or CSL525) Inhibits Ectopic Calcification in Various Pseudoxanthoma Elasticum and Calcinosis Cutis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prevention of aortic calcification by etidronate in the renal failure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of vascular smooth muscle cell phenotype by STAT-1 and STAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
Sodium Phytate vs. Disodium EDTA: A Comparative Guide for Formulation Scientists
In the development of stable and effective formulations, the choice of a chelating agent is critical. For decades, the synthetic powerhouse Disodium EDTA (Ethylenediaminetetraacetic Acid) has been the industry benchmark. However, a growing demand for natural, sustainable, and multifunctional ingredients has propelled Sodium Phytate, a plant-derived alternative, into the spotlight. This guide provides an objective, data-driven comparison of these two chelating agents to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary
Both Sodium Phytate and Disodium EDTA function primarily by sequestering metal ions that can catalyze oxidative reactions, leading to product degradation, discoloration, and loss of efficacy.[1][2][3] While Disodium EDTA is a potent, broad-spectrum chelator, its synthetic origin and poor biodegradability are significant drawbacks.[4][5][6] Sodium Phytate, a natural and biodegradable compound, offers effective chelation, particularly for iron and copper, and provides additional antioxidant and skin-enhancing benefits that EDTA lacks.[1][2][7] The selection between the two ultimately depends on the specific requirements of the formulation, including desired performance, pH, and the product's marketing position as "natural" or "green."
Comparative Analysis: Key Performance Attributes
A detailed comparison of the key properties of Sodium Phytate and Disodium EDTA is summarized below.
| Feature | Sodium Phytate | Disodium EDTA |
| Origin | Natural; Sodium salt of Phytic Acid, found in plant seeds and grains.[8][9][10] | Synthetic; Petrochemical origin.[5][11] |
| Primary Function | Chelating Agent, Antioxidant, Preservative Booster.[8][9][12] | Chelating Agent, Preservative Booster, Viscosity Controller.[3][13] |
| Chelation Spectrum | Strong affinity for di- and trivalent metal ions, especially Fe³⁺ and Cu²⁺.[1][7] | Extremely broad spectrum; forms stable complexes with most common metal ions (Ca²⁺, Mg²⁺, Fe³⁺, etc.).[1][14] |
| Antioxidant Mechanism | Indirect: Chelates metal ions (e.g., iron) that catalyze Fenton reactions.[1][7] Direct: Can directly scavenge free radicals.[7] | Indirect: Primarily prevents metal-catalyzed redox cycling and ROS generation.[7] Limited direct radical scavenging capacity.[1][7] |
| Biodegradability | Readily biodegradable and eco-friendly.[8][9][12] | Poorly biodegradable, persistent in the environment, raising ecological concerns.[4][5][6] |
| Effective pH Range | Wide pH range; maintains stability in both acidic and alkaline systems.[1][15] | Effective in a common cosmetic pH range of 4-8.[1] |
| Additional Benefits | Moisturizing, improves skin elasticity, may reduce pore size and normalize oily skin.[2][15] | Highly effective and cost-efficient for broad-spectrum chelation.[11] |
| Safety Profile | Low toxicity, minimal skin irritation, considered gentle and safe for sensitive skin.[1][10] | Considered safe for cosmetic use at low concentrations (<0.5%).[5][13] Can be an irritant at high concentrations.[13] |
Mechanism of Action: Chelation and Antioxidant Activity
The primary role of these molecules is to prevent metal-catalyzed degradation. Metal ions, particularly iron (Fe) and copper (Cu), can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH), initiating a cascade of oxidative damage to lipids, proteins, and other organic molecules in a formulation.
Disodium EDTA, a hexadentate ligand, forms an exceptionally stable, cage-like structure around metal ions.[14] Sodium Phytate, with its six phosphate groups, is also a powerful chelator, effectively sequestering the metal ions and rendering them unable to participate in redox cycling.[1][7]
Experimental Data & Protocols
While direct, side-by-side quantitative comparisons in peer-reviewed literature are specific to individual formulations, the following sections outline the standard experimental protocols used to evaluate the performance of chelating agents.
Metal Chelation Efficacy
The ability of a compound to chelate ferrous iron (Fe²⁺) is a key indicator of its potential to inhibit oxidation. This is often measured using a colorimetric assay with ferrozine.
Experimental Protocol: Ferrous Ion Chelating (FIC) Assay
-
Reagent Preparation:
-
Prepare a 2 mM solution of ferrous chloride (FeCl₂).
-
Prepare a 5 mM solution of ferrozine.
-
Prepare the test samples (Sodium Phytate, Disodium EDTA) at various concentrations in a suitable buffer.
-
Disodium EDTA is often used as the positive control/standard.[16]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test sample or standard to respective wells.
-
Initiate the reaction by adding 50 µL of the 2 mM FeCl₂ solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for chelation.
-
Add 100 µL of 5 mM ferrozine solution to each well. Ferrozine will bind to any unchelated Fe²⁺, forming a magenta-colored complex.
-
Shake the plate and let it stand at room temperature for another 10 minutes.[17]
-
-
Data Analysis:
-
Measure the absorbance of the solution at 562 nm using a microplate reader.[17][18]
-
A lower absorbance indicates a higher chelating activity, as less Fe²⁺ was available to react with the ferrozine.
-
The percentage of chelating activity is calculated using the formula:
-
% Chelating Activity = [1 - (Absorbance of Sample / Absorbance of Control)] * 100
-
-
The results can be expressed as IC₅₀ (the concentration required to chelate 50% of the iron ions) or as EDTA equivalents.[16]
-
Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating the direct radical scavenging ability of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add a defined volume of the test sample to each well.
-
Add the DPPH working solution to each well and mix thoroughly.[19]
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[19] When the DPPH radical is scavenged by an antioxidant, its color changes from purple to yellow.[20]
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
-
Results are typically reported as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[22]
Formulation Stability Testing
Stability testing is essential to ensure a product maintains its physical, chemical, and microbiological quality over its shelf life. Chelating agents play a vital role in this.
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Prepare batches of the final formulation, with one containing Sodium Phytate and another Disodium EDTA at the desired concentration. A control batch with no chelator should also be prepared. Package samples in the final intended container.[23][24]
-
Storage Conditions: Store samples under various environmental conditions to simulate shelf life and transport. Common conditions from ICH guidelines include:
-
Evaluation Parameters: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the samples for key parameters.
| Test Category | Parameters to Evaluate |
| Physical & Chemical | Appearance, Color, Odor, pH, Viscosity, Texture, Signs of emulsion separation (creaming, coalescence).[23][27] |
| Microbiological | Microbial count (bacteria, yeast, mold) to ensure preservative system efficacy is maintained. |
| Packaging | Assess for any interaction between the product and the packaging, such as discoloration, degradation, or weight loss.[23][27] |
Logical Workflow for Chelator Selection
The decision to use Sodium Phytate or Disodium EDTA involves balancing performance, formulation compatibility, and market positioning.
References
- 1. xr-biotech.com [xr-biotech.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. EDTA - What to Know About this Cosmetic Ingredient [cosmebio.org]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. branchbasics.com [branchbasics.com]
- 9. formulachemistry.com [formulachemistry.com]
- 10. magsskin.com [magsskin.com]
- 11. Secrets Unlocked: How to Get the Best Out of Chelating Agents - Genesis Formulab [genesisformulab.com]
- 12. craftingcosmetics.com [craftingcosmetics.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. zen-bio.com [zen-bio.com]
- 17. 2.5. Iron chelating assay [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 23. makingcosmetics.com [makingcosmetics.com]
- 24. oxfordbiosciences.com [oxfordbiosciences.com]
- 25. certified-laboratories.com [certified-laboratories.com]
- 26. Stability Testing Of Cosmetic Products | CPT Labs [cptclabs.com]
- 27. humiditycontrol.com [humiditycontrol.com]
A Researcher's Guide to Inositol Phosphate Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of inositol phosphates (IPs) is crucial for understanding their diverse roles in cellular signaling. This guide provides a comprehensive comparison of four major analytical methods for IP quantification: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Radiolabeling Assays, and Colorimetric Assays. We present a detailed evaluation of their performance, supported by experimental data, to assist you in selecting the most suitable method for your research needs.
Inositol phosphates are a group of signaling molecules integral to numerous cellular processes, including cell growth, differentiation, and apoptosis. The ability to precisely measure the levels of different IP isomers is fundamental to elucidating their complex signaling networks. The choice of analytical method depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation.
Comparative Analysis of Analytical Methods
The performance of each analytical method varies significantly in terms of sensitivity, the range over which quantification is reliable (linearity), and the consistency of results (reproducibility). The following table summarizes the key quantitative data for each technique, providing a clear comparison to inform your methodological choices.
| Method | Limit of Detection (LOD) | Linearity Range | Precision (Reproducibility) | Key Advantages | Key Disadvantages |
| HPLC with UV/Conductivity Detection | 70 - 200 pmol[1] | 200 pmol - 200 nmol[1] | Intra- and inter-day precision typically <10% RSD[2] | Good resolution of isomers, relatively low cost. | Lower sensitivity compared to MS, requires derivatization for some detection methods. |
| Mass Spectrometry (LC-MS, GC-MS, CE-MS) | 0.25 - 25 pmol (LC-MS)[3]; 3 - 30 ng/mL (GC-MS)[4] | 0.25 - 400 pmol (LC-MS)[3]; 0.005 - 10 µg/mL (GC-MS)[4] | Intra- and inter-day variations within 17% (LC-MS)[3]; RSD < 6% (GC-MS)[4] | High sensitivity and specificity, capable of analyzing complex mixtures. | High initial instrument cost, requires expertise in operation and data analysis. |
| Radiolabeling Assays | Dependent on specific activity of radiolabel | Dependent on labeling efficiency and detection method | Can be variable, requires careful normalization. | Extremely high sensitivity, allows for metabolic labeling and flux analysis. | Use of radioactive materials, potential for altered cell physiology, laborious. |
| Colorimetric Assays | 0.164 mg/L (for myo-inositol)[5] | 2 - 35 µg per assay (for myo-inositol)[5] | Reproducibility (%CV) of 1.06% for a kit-based assay[5] | Simple, high-throughput, low cost. | Lower specificity (often measures total phosphate), susceptible to interference. |
Inositol Phosphate Signaling Pathway
The intricate network of inositol phosphate signaling begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. This process, triggered by various extracellular signals, generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) and initiating a cascade of downstream cellular responses. The pathway is further regulated by a series of kinases and phosphatases that interconvert various inositol phosphate isomers, each with distinct signaling roles.
Experimental Workflow: HPLC Analysis of Inositol Phosphates
The following diagram illustrates a typical workflow for the quantification of inositol phosphates using High-Performance Liquid Chromatography (HPLC). The process begins with sample preparation to extract the analytes of interest, followed by chromatographic separation and detection.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the four key analytical techniques discussed in this guide.
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
This method is suitable for the separation and quantification of various inositol phosphate isomers.
a. Sample Preparation and Extraction:
-
Homogenize cell or tissue samples in ice-cold 0.5 M perchloric acid.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the acid-soluble inositol phosphates.
-
Neutralize the supernatant by adding a calculated amount of 1 M K2CO3.
-
Centrifuge at 2,000 x g for 5 minutes to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.45 µm filter before HPLC analysis.
b. HPLC Conditions:
-
Column: A strong anion-exchange (SAX) column, such as a Dionex CarboPac PA100 (4 x 250 mm).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 1 M HCl.
-
Gradient: A linear gradient from 0% to 100% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
c. Post-Column Derivatization and Detection:
-
After the column, the eluent is mixed with a solution of 0.1% Fe(NO3)3 in 2% perchloric acid using a T-junction.
-
The reaction occurs in a reaction coil.
-
The absorbance of the resulting iron-inositol phosphate complex is measured at 290 nm using a UV detector.
d. Quantification:
-
A standard curve is generated by injecting known concentrations of inositol phosphate standards.
-
The concentration of inositol phosphates in the samples is determined by comparing their peak areas to the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the analysis of inositol phosphates.
a. Sample Preparation:
-
Follow the same acid extraction and neutralization procedure as described for HPLC.
-
For enhanced sensitivity, the extracted samples can be concentrated by lyophilization and reconstituted in a smaller volume of mobile phase.
b. LC-MS Conditions:
-
Column: A porous graphitic carbon (PGC) column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient tailored to the specific inositol phosphates being analyzed.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Detection: Selected Reaction Monitoring (SRM) or full scan mode can be used for quantification and identification, respectively.
c. Quantification:
-
Stable isotope-labeled internal standards (e.g., 13C-labeled inositol phosphates) are added to the samples before extraction to correct for matrix effects and variations in instrument response.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Radiolabeling Assay
This method is highly sensitive and allows for the study of inositol phosphate metabolism.
a. Cell Labeling:
-
Culture cells in an inositol-free medium supplemented with [3H]-myo-inositol (e.g., 1-10 µCi/mL) for 24-48 hours to allow for metabolic labeling of the inositol phosphate pool.
-
After the labeling period, stimulate the cells with the desired agonist for the appropriate time.
b. Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the precipitated proteins.
-
Wash the supernatant with water-saturated diethyl ether to remove the TCA.
-
Neutralize the aqueous phase with a suitable buffer.
c. Separation and Quantification:
-
Separate the different [3H]-labeled inositol phosphates using anion-exchange chromatography or HPLC.
-
Collect fractions and measure the radioactivity in each fraction using a scintillation counter.
-
The amount of each inositol phosphate is proportional to the radioactivity detected in the corresponding fraction.
Colorimetric Assay for Total Inositol Phosphates
This method provides a simple and high-throughput way to estimate the total amount of inositol phosphates in a sample.
a. Principle: This assay is based on the principle that inositol phosphates can be dephosphorylated to release inorganic phosphate (Pi), which can then be quantified using a colorimetric method, such as the malachite green assay.
b. Sample Preparation:
-
Extract inositol phosphates from the sample using an acid extraction method as described for HPLC.
-
Neutralize the extract.
c. Dephosphorylation:
-
Incubate the sample extract with a broad-specificity phosphatase enzyme (e.g., alkaline phosphatase or a cocktail of phosphatases) to ensure complete dephosphorylation of all inositol phosphate species.
d. Colorimetric Reaction:
-
Add a malachite green reagent to the dephosphorylated sample. This reagent forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance of the solution at a specific wavelength (typically around 620-660 nm).
e. Quantification:
-
Create a standard curve using known concentrations of a phosphate standard.
-
Determine the concentration of inorganic phosphate in the samples from the standard curve. This value corresponds to the total amount of phosphate released from the inositol phosphates in the original sample.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
Comparing the effects of different phytic acid salts on mineral bioavailability.
For Researchers, Scientists, and Drug Development Professionals
Phytic acid, an inositol hexaphosphate found in plant-based foods, and its corresponding salts, collectively known as phytates, are recognized for their potent inhibitory effects on the absorption of essential minerals, including iron, zinc, and calcium. This guide provides a comparative analysis of the effects of different phytic acid salts on mineral bioavailability, supported by experimental data. While direct comparative studies on various phytate salts are limited, this document synthesizes available research to offer insights into their relative impacts. A key consideration is that in the acidic environment of the stomach, phytate salts like sodium phytate are largely converted to phytic acid, suggesting the phytate anion is the primary inhibitor of mineral absorption.[1]
Quantitative Comparison of Phytic Acid Salts on Mineral Bioavailability
Direct quantitative comparisons of different phytic acid salts are scarce in scientific literature. However, studies on sodium phytate, often in the presence of other minerals like calcium and magnesium, provide valuable data on the inhibitory mechanism of phytates.
In Vitro Mineral Solubility
An in vitro study investigating the effect of dietary sodium phytate on mineral solubility at various pH levels revealed a significant impact on magnesium and zinc.[2] At a pH of approximately 7, the presence of sodium phytate increased the percentage of insoluble zinc from 25% to 60%.[2] The study also noted an appreciable increase in insoluble magnesium with increasing pH in the presence of sodium phytate.[2] Conversely, no significant calcium-precipitating effect of sodium phytate was observed in this particular study.[2]
Table 1: Effect of Sodium Phytate on Mineral Solubility In Vitro
| Mineral | Condition | pH | Insoluble Mineral (%) |
| Zinc (Zn) | Phytate-free diet | ~7 | 25 |
| Phytate-containing diet | ~7 | 60 | |
| Magnesium (Mg) | Phytate-containing diet | >6 | Appreciable increase |
| Calcium (Ca) | Both phytate-free and phytate-containing diets | >5 | >85 |
Data sourced from Shinoda S. & Yoshida T. (1989).[2]
In Vivo Animal Studies
A study in rats examined the effects of varying levels of sodium phytate in combination with different calcium and magnesium concentrations on zinc bioavailability. The results indicated that increasing levels of sodium phytate progressively depressed tibia zinc content.[3] Furthermore, the presence of higher calcium levels exacerbated the negative effect of phytate on zinc utilization.[3] While magnesium also showed a tendency to depress tibia zinc, its effect was less pronounced than that of calcium in phytate-containing diets.[3]
Table 2: Effect of Sodium Phytate, Calcium, and Magnesium on Zinc Bioavailability in Rats
| Dietary Component | Effect on Tibia Zinc Content |
| Increasing Sodium Phytate | Progressive depression |
| Increasing Calcium (in the presence of phytate) | Increased depression |
| Magnesium (in the presence of phytate) | Tended to depress, but less pronounced than calcium |
Data sourced from a study on rats fed diets with varied levels of sodium phytate, calcium, and magnesium.[3]
Experimental Protocols
In Vitro Digestion Model for Mineral Bioavailability
This protocol simulates the physiological conditions of the stomach and small intestine to assess the solubility and potential bioavailability of minerals from a food matrix containing different phytic acid salts.
Materials:
-
Pepsin (porcine)
-
Pancreatin (porcine)
-
Bile salts
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Dialysis tubing (e.g., 10-12 kDa MWCO)
-
Spectrophotometer or Atomic Absorption Spectrometer for mineral analysis
Procedure:
-
Sample Preparation: Homogenize the test food containing a specific phytic acid salt.
-
Gastric Digestion:
-
Suspend the homogenate in a saline solution.
-
Adjust the pH to 2.0 with HCl.
-
Add pepsin solution and incubate at 37°C for 2 hours with gentle agitation.
-
-
Intestinal Digestion:
-
Increase the pH of the gastric digest to 7.0 with NaHCO3.
-
Add a solution of pancreatin and bile salts.
-
Place the digest in a dialysis bag suspended in a buffer solution.
-
Incubate at 37°C for 2-4 hours with gentle agitation.
-
-
Analysis:
-
Measure the mineral concentration in the dialysate, which represents the soluble and potentially absorbable fraction.
-
Caco-2 Cell Model for Mineral Uptake
This method utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into enterocyte-like cells, to model intestinal absorption of minerals.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Transwell inserts
-
Digested food samples from the in vitro digestion model
-
Reagents for quantifying intracellular mineral content or ferritin formation (for iron)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a differentiated monolayer.
-
Exposure:
-
Remove the culture medium from the apical side of the Transwell.
-
Add the soluble fraction (dialysate) from the in vitro digestion of the test food to the apical side.
-
Incubate for a defined period (e.g., 2-24 hours).
-
-
Analysis:
Signaling Pathways and Experimental Workflows
The inhibitory effect of phytic acid on mineral absorption is primarily due to the formation of insoluble mineral-phytate complexes in the gastrointestinal tract, which prevents the uptake of minerals by intestinal cells. The diagrams below illustrate the general mechanism of inhibition and a typical experimental workflow.
Figure 1: Mechanism of Phytate Inhibition of Mineral Absorption.
Figure 2: Experimental Workflow for Assessing Mineral Bioavailability.
Conclusion
The available evidence strongly suggests that the phytate anion is the primary factor responsible for the reduced bioavailability of minerals like iron, zinc, and calcium. While different phytic acid salts (e.g., sodium, calcium, potassium, magnesium) are present in foods, they are likely converted to phytic acid in the stomach. The inhibitory effect is influenced by the molar ratio of phytate to the specific mineral and the presence of other dietary components, particularly calcium, which can exacerbate the negative impact of phytate on zinc absorption. Further direct comparative studies of different phytic acid salts are warranted to fully elucidate any potential subtle differences in their effects on mineral bioavailability. For researchers and drug development professionals, understanding the fundamental role of the phytate anion and the influence of the overall dietary matrix is crucial when designing strategies to enhance mineral absorption and develop effective mineral supplements or fortified foods.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of dietary sodium phytate on mineral solubility in vitro. [agris.fao.org]
- 3. Effects of dietary phytate, calcium and magnesium levels on zinc bioavailability to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexasodium Phytate, DMPS, and DMSA as Metal Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate chelating agent is a critical decision in the development of therapies for heavy metal toxicity. This guide provides a comparative overview of three prominent chelating agents: Hexasodium Phytate, a naturally derived compound, and two synthetic dithiol compounds, 2,3-Dimercapto-1-propanesulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA). This document aims to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive comparison of their metal binding characteristics, supported by available experimental data and methodologies.
Quantitative Comparison of Metal Binding Affinity
The efficacy of a chelating agent is fundamentally determined by its affinity for specific metal ions, a property quantified by the stability constant (log K). A higher stability constant indicates a stronger and more stable complex formed between the chelator and the metal ion. The following table summarizes the available stability constants for this compound, DMSA, and DMPS with various metal ions. It is important to note that a direct comparison is challenging due to the limited availability of data for all three agents under identical experimental conditions.
| Metal Ion | This compound (log K) | DMSA (log K) | DMPS (log K) |
| Bismuth (Bi³⁺) | Data not available | 43.87[1] | Data not available |
| Lead (Pb²⁺) | 7.10[2] | 17.4[1] | Data not available |
| Zinc (Zn²⁺) | 7.81[2] | ~6 (for Zn₂(DMSA)₂)[1] | Data not available |
| Copper (Cu²⁺) | 7.51[2] | Data not available | Strong binding ability noted[3][4][5] |
| Nickel (Ni²⁺) | 5.97[2] | Data not available | Data not available |
| Cadmium (Cd²⁺) | Data not available | More stable than Ni²⁺ complex[1] | Less stable than Cd-BAL complex[1] |
| Mercury (Hg²⁺) | Data not available | Strong binding reported[1] | Strong binding reported[1] |
| Arsenic (As³⁺) | Data not available | Effective[6] | Effective[6] |
| Antimony (Sb³⁺) | Data not available | Data not available | Effective[3][4][5] |
Note: The stability constants are influenced by factors such as pH, temperature, and ionic strength of the medium. The values presented here are for specific experimental conditions and may not be directly comparable across different studies.
In Vivo Metal Excretion Efficacy
While in vitro stability constants provide a measure of binding affinity, in vivo studies offer insights into the practical efficacy of a chelating agent in promoting the excretion of heavy metals from the body. A comparative study analyzing urine samples from patients with chronic metal exposure revealed the following qualitative findings:
-
DMPS (intravenous) was found to be most suitable for diagnosing and treating single or multiple metal exposures, particularly for antimony (Sb), arsenic (As), and mercury (Hg). It also demonstrated the strongest copper (Cu) binding ability among the tested agents.[3][4][5]
-
DMSA (oral) was identified as a weaker chelating agent compared to intravenous DMPS but is suitable for lead (Pb) intoxication, especially in children and sensitive adults. A key advantage of DMSA is that it does not significantly affect the nutritional status of essential minerals like zinc and copper.[7]
Experimental Protocols
The determination of metal-chelator stability constants is crucial for evaluating and comparing the efficacy of these agents. The following are generalized methodologies for key experiments cited in the literature.
Potentiometric Titration
This is a common method used to determine the stability constants of metal complexes.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the chelating agent with a standard base (e.g., NaOH), the change in pH (or electrode potential) can be measured. This data allows for the calculation of the concentration of the free ligand and, subsequently, the stability constant of the metal-ligand complex.
Generalized Protocol:
-
Solution Preparation: Prepare standardized solutions of the metal salt, the chelating agent, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in a suitable solvent (often water) with a constant ionic strength maintained by a background electrolyte (e.g., KNO₃ or NaClO₄).
-
Calibration: Calibrate the pH meter or potentiometer with standard buffer solutions.
-
Titration:
-
Titrate a solution of the chelating agent and the strong acid with the standard base to determine the protonation constants of the chelator.
-
Titrate a solution containing the metal salt, the chelating agent, and the strong acid with the standard base.
-
-
Data Analysis: Plot the pH or potential readings against the volume of titrant added. The resulting titration curves are then analyzed using computer programs to calculate the stability constants of the metal-chelator complexes.
Spectrophotometric Competition
This method is particularly useful for determining the stability constants of very stable complexes.
Principle: A chromophoric (color-producing) ligand with a known metal-binding affinity competes with the chelator of interest for the metal ion. The change in the absorbance of the solution upon addition of the competing chelator is measured. By knowing the stability constant of the chromophoric complex, the stability constant of the non-chromophoric complex can be calculated.
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of the metal salt, the chromophoric ligand, and the chelating agent of interest at known concentrations in a buffered solution of constant pH and ionic strength.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the metal-chromophoric ligand complex at its maximum absorption wavelength (λmax).
-
Add increasing concentrations of the competing chelating agent to the solution and measure the corresponding changes in absorbance.
-
-
Data Analysis: The data is analyzed using mathematical models that relate the change in absorbance to the concentrations of the different species in equilibrium, allowing for the calculation of the stability constant of the metal-chelator complex.
Signaling Pathways in Metal Detoxification and Chelation
Heavy metal toxicity often leads to oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular signaling.[8] Chelating agents can indirectly influence these pathways by reducing the concentration of free metal ions that catalyze the formation of ROS.
General Heavy Metal Detoxification Pathway
Heavy metals can disrupt cellular homeostasis, leading to oxidative stress and cell damage. The cell has natural defense mechanisms involving antioxidants and metal-binding proteins like metallothionein and glutathione.[9] Chelating agents assist this natural process by binding to heavy metals, forming stable complexes that can be excreted from the body.
Phytate and Calcium Signaling
Recent studies have shown that hydrolysates of phytic acid (inositol di-, tri-, and tetra-phosphates) can induce intracellular calcium signaling in colorectal cancer cells. This process is mediated by a Gαq protein-coupled receptor and phospholipase C, leading to the mobilization of calcium from intracellular stores.[10] While this has been observed in the context of cancer, it suggests a potential for phytic acid and its metabolites to modulate cellular signaling pathways, which may have implications for its broader biological effects.
Conclusion
This compound, DMPS, and DMSA each present distinct profiles as metal chelating agents. DMSA has well-documented stability constants for several key heavy metals and is an orally available option particularly for lead poisoning. DMPS, often administered intravenously, appears to be a potent agent for a broader range of metals including mercury and arsenic, based on in vivo excretion data. This compound, a natural compound, shows good affinity for several divalent metals, though more comprehensive data is needed for a direct comparison with the synthetic dithiols.
The choice of a chelating agent for research and drug development will depend on the specific metal of interest, the desired route of administration, and the potential for side effects. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of the metal binding affinities of these three important chelating agents.
References
- 1. wellnesspharmacy.com [wellnesspharmacy.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. journaljammr.com [journaljammr.com]
- 6. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. curresweb.com [curresweb.com]
Safety Operating Guide
Proper Disposal of Hexasodium Phytate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Hexasodium phytate, a salt of phytic acid, is a common reagent in various research and development applications. While not generally classified as a hazardous substance, its proper disposal is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use standard laboratory gloves (e.g., nitrile).
-
Body Protection: A lab coat is recommended.
Handling and Storage:
-
Avoid generating dust.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Prevent contact with skin and eyes.
Spill Management
In the event of a spill, follow these cleanup procedures:
-
Evacuate and Ventilate: Clear the area of unnecessary personnel and ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains, sewers, or waterways.
-
Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand or vermiculite).
-
Collection: Place the collected material into a suitable, clearly labeled container for disposal.
-
Decontamination: Thoroughly clean the spill area with water.
Step-by-Step Disposal Procedures
The primary method for the disposal of non-hazardous, water-soluble chemicals like this compound is often drain disposal. However, this is contingent on local regulations and requires ensuring the waste solution meets specific pH and concentration criteria.
Step 1: Initial Assessment
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations regarding chemical waste disposal.[1] Regulations can vary significantly.
-
Characterize the Waste: Determine if the this compound waste is mixed with any hazardous materials. If it is, it must be disposed of as hazardous waste. This guide pertains to relatively pure aqueous solutions of this compound.
Step 2: pH Measurement and Neutralization
Aqueous solutions of this compound can be slightly basic. For drain disposal, the pH of the waste solution should typically be within a neutral range.
Experimental Protocol for Neutralization:
-
Measure the pH: Use a calibrated pH meter or pH strips to determine the pH of the this compound solution.
-
Neutralize if Necessary:
-
If the pH is above the acceptable range for your local wastewater authority (a general guideline is > 9.0), neutralization is required.
-
Perform the neutralization in a fume hood, wearing appropriate PPE.
-
Slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) to the solution while stirring continuously.
-
Monitor the pH frequently during the addition of the acid.
-
Continue adding acid until the pH is within the acceptable range (typically 5.5-9.0).[2]
-
Caution: Neutralization reactions can generate heat. Proceed slowly and cool the container in an ice bath if necessary.[3][4]
-
Step 3: Drain Disposal of Non-Hazardous Waste
Once the this compound solution is confirmed to be non-hazardous and within the acceptable pH range, it may be eligible for drain disposal.
-
Dilution: While this compound has high water solubility, it is good practice to dilute small quantities of the neutralized solution with at least 20 parts water before pouring it down the drain.[3]
-
Flushing: Turn on the cold water and slowly pour the diluted solution down the drain. Flush the drain with a copious amount of water for several minutes to ensure it is thoroughly cleared from the plumbing system.[5]
-
Quantity Limits: Adhere to any quantity limits for drain disposal set by your institution or local regulations. A general guideline is to limit disposal to a few hundred grams or milliliters per day.[5][6]
Step 4: Disposal of Solid and Concentrated Waste
For solid this compound or highly concentrated solutions, drain disposal is not recommended.
-
Containerize: Place the solid waste or concentrated solution in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The label should include the chemical name ("this compound Waste"), concentration, and any other relevant information.
-
Hazardous Waste Collection: Contact your institution's EHS office to arrange for pickup and disposal as chemical waste. Do not mix with other waste streams unless instructed to do so by EHS personnel.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the disposal of this compound.
| Parameter | Value/Range | Citation | Notes |
| Acceptable pH for Drain Disposal | 5.0 - 12.5 | This range can vary by municipality; a more conservative range of 5.5 - 9.0 is often recommended.[2] Always confirm local regulations. | |
| Typical pH of a Dodecasodium Phytate Solution | 9.5 - 11.5 | This indicates that neutralization may be necessary before drain disposal. | |
| Water Solubility | High | This compound is readily soluble in water. | |
| Phosphorus Wastewater Limit (Example) | ~1 mg/L | [2][3] | This is a common limit for municipal wastewater treatment plants to prevent eutrophication. Laboratories should aim to minimize phosphorus discharge. |
| Daily Drain Disposal Quantity Limit (General Guideline) | < 100 g or 100 mL | [5][6] | This is a general recommendation; consult your institution's specific guidelines. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Wisconsin Legislature: NR 217.10(2) [docs.legis.wisconsin.gov]
- 3. epa.gov [epa.gov]
- 4. Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. pca.state.mn.us [pca.state.mn.us]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexasodium Phytate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Hexasodium phytate, including detailed operational and disposal plans.
This compound, the hexasodium salt of phytic acid, is a compound used in various research and development applications.[1] While not classified as an acutely hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize potential risks.[2][3] The primary hazards associated with this compound include the potential for skin and eye irritation, and respiratory irritation if inhaled as a dust.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.[2][5]
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles.[2][6] | To prevent eye contact with dust particles which can cause serious eye irritation.[4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene).[2][6] | To prevent skin contact which may cause skin irritation.[4] |
| Body Protection | Laboratory coat or other appropriate protective clothing.[2][5] | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[6] | To be used in case of dust formation to prevent respiratory irritation.[2][4] |
Operational Plan: Step-by-Step Handling and Storage Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following steps provide a clear, procedural guide for laboratory personnel.
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eye wash station.[6]
-
Weighing and Aliquoting :
-
Conduct all weighing and aliquoting of solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[2][6]
-
Use a clean, designated spatula and weighing vessel.
-
Avoid creating dust clouds. If dust is generated, ensure appropriate respiratory protection is worn.[2]
-
-
Dissolving :
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Stir gently until fully dissolved.
-
-
Storage :
-
Spill Management :
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound waste is critical to ensure environmental protection and regulatory compliance.
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
-
Disposal :
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
